3-Keto petromyzonol
Description
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Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19?,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
WKLORKLFLMTHHY-FIGJLYOYSA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of 3-keto Petromyzonol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and biological significance of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a key pheromonal component in the life cycle of the sea lamprey (Petromyzon marinus). This document details the scientific journey from the initial hypothesis of a chemical attractant to the elucidation of its structure and its role in reproductive behavior, with a focus on the technical aspects relevant to chemical biology, drug discovery, and pest management.
Introduction: The Quest for a Lamprey Pheromone
The sea lamprey, an invasive and destructive parasite in the Great Lakes, has been the subject of extensive research aimed at controlling its populations.[1] Early observations suggested that migrating adult lampreys are attracted to streams containing conspecific larvae, hinting at the existence of a chemical cue guiding this behavior.[2] This led to the hypothesis that larval lampreys release a migratory pheromone. Later studies also indicated that spermiating (reproductively mature) male lampreys release a potent sex pheromone that attracts ovulating females, crucial for successful reproduction.[3][4] These chemical signals presented a promising avenue for the development of species-specific and environmentally benign methods for lamprey control.[1]
Discovery and Structure Elucidation of 3-keto Petromyzonol Sulfate (3kPZS)
The journey to identify the male sex pheromone involved a meticulous process of bioassay-guided fractionation of water conditioned by spermiating male sea lampreys. Researchers demonstrated that a specific bile acid, 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate, was the primary active component responsible for attracting ovulating females. This compound was named this compound sulfate (3kPZS).
The structure of 3kPZS was elucidated using a combination of spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While the primary literature confirms the use of these methods, the detailed raw spectral data is not extensively published.
Table 1: Physicochemical and Spectroscopic Properties of this compound Sulfate (3kPZS)
| Property | Value | Reference |
| Chemical Name | 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate | |
| Molecular Formula | C₂₄H₄₀O₇S | - |
| Molecular Weight | 472.6 g/mol | - |
| Structure | Bile acid derivative with a cholanoid skeleton | - |
| Key Functional Groups | 3-keto, 7α-hydroxyl, 12α-hydroxyl, 24-sulfate |
Isolation and Purification of 3kPZS from Natural Sources
The isolation of 3kPZS from water conditioned by male sea lampreys is a multi-step process designed to concentrate and purify the compound from a large volume of water where it exists in very low concentrations.
-
Collection of Conditioned Water: Water from tanks holding spermiating male sea lampreys is collected.
-
Solid-Phase Extraction (SPE): The collected water is passed through a column containing a solid-phase adsorbent resin (e.g., Amberlite XAD7HP). The pheromones and other organic molecules are retained on the resin.
-
Elution: The retained compounds are eluted from the resin using an organic solvent, such as methanol.
-
Fractionation: The crude extract is then subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) to separate the different components.
-
Bioassay-Guided Identification: Each fraction from the HPLC is tested for its ability to elicit an olfactory response in female sea lampreys using electro-olfactogram (EOG) recordings. Fractions that show activity are further purified.
-
Structure Confirmation: The purified active compound is then analyzed by mass spectrometry and NMR to confirm its identity as 3kPZS.
dot
Caption: Experimental workflow for the isolation and purification of 3kPZS.
Chemical Synthesis of this compound Sulfate
Biosynthesis and Olfactory Signaling of 3kPZS
This compound sulfate is biosynthesized from petromyzonol sulfate (PZS). In spermiating male sea lampreys, an enzymatic reaction is thought to convert PZS to 3kPZS, which is then released into the water to attract females.
dot
Caption: Proposed biosynthetic pathway of 3kPZS from PZS.
The detection of 3kPZS by female sea lampreys initiates a signaling cascade in the olfactory system that ultimately leads to a behavioral response. Recent research has identified specific olfactory receptors that bind to 3kPZS.
-
Receptor Binding: 3kPZS binds to specific G-protein coupled olfactory receptors (ORs) on the surface of olfactory sensory neurons in the female lamprey's olfactory epithelium. Two such receptors, OR320a and OR320b, have been identified as responding to 3kPZS.
-
G-protein Activation: Upon pheromone binding, the OR undergoes a conformational change, activating an associated G-protein.
-
Second Messenger Cascade: The activated G-protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: Increased levels of cAMP lead to the opening of cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron.
-
Signal Transduction: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the characteristic attraction and searching behaviors.
dot
Caption: Olfactory signaling pathway for 3kPZS in sea lamprey.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 3kPZS.
Table 2: Biological Activity of this compound Sulfate (3kPZS)
| Parameter | Value | Reference |
| Olfactory Detection Threshold (EOG) | ~10⁻¹² M | |
| Behavioral Response Threshold | 10⁻¹² M - 10⁻¹⁴ M | |
| Release Rate by Spermiating Males | ~0.25 mg/h |
Table 3: Analytical Method for 3kPZS Detection
| Method | Description | Detection Limit | Reference |
| HPLC with UV Detection | Derivatization with dansyl hydrazine (B178648) followed by reverse-phase HPLC. | < 100 ppb |
Applications and Future Directions
The discovery and characterization of 3kPZS have significant implications for the management of invasive sea lamprey populations. As a potent and species-specific attractant, 3kPZS can be used to bait traps, increasing their efficiency in capturing ovulating females. It has been registered as the first vertebrate pheromone biopesticide by the EPA. Future research may focus on:
-
Developing more efficient and cost-effective methods for the large-scale synthesis of 3kPZS.
-
Identifying other minor components of the sea lamprey pheromone blend to create a more potent attractant.
-
Investigating the potential for pheromone antagonists to disrupt lamprey reproduction.
-
Elucidating the complete molecular details of the olfactory signaling pathway, which could lead to the development of novel, targeted control agents.
Conclusion
The discovery and isolation of this compound sulfate represent a landmark achievement in chemical ecology and vertebrate biology. This in-depth technical guide has provided an overview of the key scientific principles and experimental approaches that led to the identification and characterization of this potent sea lamprey pheromone. The continued study of 3kPZS and its role in lamprey biology holds great promise for the development of innovative and environmentally sound strategies for the control of this invasive species, with broader implications for the study of chemical communication in vertebrates and the development of pheromone-based technologies.
References
- 1. graham.umich.edu [graham.umich.edu]
- 2. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid secreted by male sea lamprey that acts as a sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glfc.org [glfc.org]
biosynthesis pathway of 3-keto petromyzonol in sea lamprey
An In-depth Technical Guide on the Biosynthesis of 3-keto petromyzonol (B13829) in the Sea Lamprey (Petromyzon marinus)
Introduction
The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated chemical communication system for reproduction. A key component of this system is 3-keto petromyzonol sulfate (B86663) (3kPZS), a potent sex pheromone released by spermiating males.[1][2][3] 3kPZS plays a crucial role in attracting ovulating females to nesting sites, thereby ensuring successful reproduction.[2][4] This bile salt derivative is synthesized through a multi-step enzymatic pathway, primarily in the liver and gills, which is significantly upregulated upon sexual maturation. This document provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic pathway, quantitative data from key studies, experimental protocols, and visual diagrams of the processes involved. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, endocrinology, and drug development who are interested in the unique biochemical pathways of vertebrates and their potential applications.
Biosynthesis Pathway of this compound Sulfate
The biosynthesis of 3kPZS in the sea lamprey is a specialized branch of bile acid metabolism, originating from cholesterol. The pathway involves a series of enzymatic modifications that ultimately produce the sulfated C24 bile alcohol pheromone.
The synthesis begins in the liver with the conversion of cholesterol into petromyzonol sulfate (PZS), the immediate precursor to 3kPZS. This process is catalyzed by a suite of enzymes, including members of the cytochrome P450 family. Notably, the expression of genes encoding key enzymes such as cyp7a1, cyp27a1, and cyp8b1 is dramatically increased in the liver of mature male sea lampreys. Petromyzonol (PZ) is then sulfated to PZS by the enzyme petromyzonol sulfotransferase (PZ-SULT).
The final and critical step in the biosynthesis of the active pheromone occurs in the gill epithelium. PZS, synthesized in the liver, is transported to the gills where it is converted to 3kPZS. This conversion is facilitated by the enzyme hydroxysteroid dehydrogenase (hsd3b7), which is highly expressed in the gill tissue of mature males. The resulting 3kPZS is then released into the water to act as a chemical signal.
Quantitative Data
The following tables summarize key quantitative data from studies on the biosynthesis of this compound and related compounds.
Table 1: Petromyzonol Sulfotransferase (PZ-SULT) Activity
| Tissue Source | Enzyme Preparation | Specific Activity (pmol/min/mg) |
| Juvenile Liver | Crude Extract | 0.355 |
| Larval Liver | Crude Extract | 3.32 |
| Larval Liver | Purified (Affinity Column) | 1200 |
Data sourced from a study on the purification and characterization of PZ-SULT.
Table 2: Sulfotransferase (SULT) Activity in Larval Liver Extracts with Various Substrates
| Substrate | Final Concentration (mM) | Product Formed | Activity Compared to PZ (%) |
| 5α-Petromyzonol (PZ) | 0.768 | 5α-PZS | 100 |
| 3-keto-Petromyzonol | 1.02 | 3-keto-PZS | ~85 |
| Cholesterol | 0.784 | Cholesterol-SO4 | 15.3 |
| Deoxycholic Acid | 0.772 | Deoxycholic acid-SO4 | 8.8 |
| Lithocholic Acid | 0.805 | Lithocholic acid-SO4 | 8.7 |
| Cholic Acid | 0.742 | Cholic acid-SO4 | 9.9 |
| Allocholic Acid | 1.22 | None | 0 |
| Nor-desoxy cholic acid | 1.32 | None | 0 |
This table illustrates the substrate specificity of sulfotransferases in larval liver, with the highest activity observed for 5α-PZ and 3-keto-PZ.
Table 3: Tissue-Specific Concentrations of Key Bile Salts in Immature Male Sea Lamprey
| Compound | Liver (ng/g) | Gill (ng/g) | Plasma (ng/ml) |
| This compound sulfate (3kPZS) | Not specified | Not specified | Not specified |
| Petromyzonol sulfate (PZS) | High concentration | High concentration | Not specified |
| 3-keto allocholic acid (3kACA) | Not specified | Not specified | Not specified |
| Allocholic acid (ACA) | Not specified | Not specified | Not specified |
| Petromyzonamine disulfate (PADS) | Not specified | Not specified | Not specified |
This table highlights the high concentrations of PZS found in the liver and gills of mature males, supporting its role as a precursor that is converted to 3kPZS in the gills.
Experimental Protocols
The study of the this compound biosynthesis pathway has employed a range of biochemical and molecular biology techniques.
Quantification of Bile Salts by LC-MS/MS
-
Sample Preparation: Tissues (liver, gill) are homogenized, and plasma is collected. Bile salts are extracted using solid-phase extraction or liquid-liquid extraction.
-
Chromatography: Extracts are analyzed using ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Detection and quantification are performed using a mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of each bile salt.
Petromyzonol Sulfotransferase (PZ-SULT) Enzyme Assay
-
Reaction Mixture: The typical assay is conducted in a final volume of 10 µl containing:
-
50 mM Tris-HCl (pH 8.0)
-
50 mM KCl
-
15 mM MgCl₂
-
3 mM EDTA
-
45 mM dithiothreitol (B142953) (DTT)
-
Enzyme preparation
-
50 mM ATP
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor
-
7.68 mM Petromyzonol (PZ) as the substrate
-
-
Incubation: The reaction is carried out at 22°C for 5 minutes.
-
Termination: The reaction is stopped by heating the mixture in boiling water for 5 minutes.
-
Analysis: The reaction products are separated by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a chloroform:methanol:water (70:26:4) solvent system. The radiolabeled product (PZS) is then quantified using a phosphorimager or scintillation counting.
Purification of PZ-SULT
A multi-step chromatographic procedure is used to purify PZ-SULT from larval liver extracts:
-
DEAE Ion Exchange Chromatography: The crude extract is loaded onto a DEAE-cellulose column, and proteins are eluted with a salt gradient.
-
Gel Filtration Chromatography: Fractions containing PZ-SULT activity are pooled and further separated based on size using a gel filtration column.
-
PAP Affinity Chromatography: The final purification step utilizes a PAP (3',5'-ADP) affinity column, which specifically binds to sulfotransferases. The purified enzyme is eluted with a buffer containing PAP.
Visualizations
Biosynthesis Pathway of this compound Sulfate
Caption: Biosynthesis pathway of this compound sulfate from cholesterol.
Experimental Workflow for Pheromone Analysis
Caption: General experimental workflow for studying pheromone biosynthesis.
Conclusion
The biosynthesis of this compound in the sea lamprey is a highly regulated and tissue-specific process that culminates in the production of a potent sex pheromone. The pathway highlights a fascinating adaptation of bile salt metabolism for chemical communication. Understanding the enzymes and regulatory mechanisms involved, such as the upregulation of cytochrome P450 enzymes and the tissue-specific activity of hydroxysteroid dehydrogenase, provides valuable insights into the evolution of vertebrate reproductive strategies. Further research in this area could lead to the development of novel and species-specific methods for controlling invasive sea lamprey populations in the Great Lakes and other regions.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-keto Petromyzonol Sulfate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile alcohol derivative that functions as a potent sex pheromone in the sea lamprey (Petromyzon marinus). This document details its chemical structure, physicochemical properties, and biological functions, with a particular focus on its role in reproductive behavior and neuroendocrine modulation. Detailed experimental protocols for its analysis and bioassays are provided, along with visualizations of its biosynthetic pathway and signaling mechanism. This guide is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and for professionals involved in the development of novel pest control strategies.
Chemical Structure and Properties
3-keto petromyzonol sulfate is a C24 sulfated bile alcohol. Its structure features a steroid nucleus with a ketone group at the C3 position, hydroxyl groups at C7 and C12, and a sulfate group esterified to the C24 hydroxyl of the pentyl side chain.[1][2] This sulfated nature is crucial for its water solubility, enabling its function as a chemical signal in aquatic environments.[3][4]
Chemical Identity
| Identifier | Value |
| IUPAC Name | [(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate[5] |
| CAS Number | 435327-06-3 |
| Molecular Formula | C₂₄H₄₀O₇S |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 472.6 g/mol | |
| Melting Point | 165-168 °C | |
| Appearance | Off-White to Pale Yellow Solid | |
| Solubility | Soluble in DMSO, Methanol, and Water | |
| Storage Temperature | -20°C |
Biological Function and Significance
3kPZS is primarily known as the major component of the male sea lamprey sex pheromone, attracting ovulating females to nesting sites. Released by spermiating males, it is detected by the female's olfactory system at remarkably low concentrations, with an electro-olfactogram (EOG) response threshold as low as 10⁻¹³ M. Beyond its role as a chemoattractant, 3kPZS also acts as a primer pheromone, modulating the hypothalamic-pituitary-gonadal (HPG) axis in immature sea lampreys, thereby influencing their sexual maturation.
Biosynthesis and Release
The biosynthesis of 3kPZS is a multi-step enzymatic process that occurs in sexually mature male sea lampreys. The precursor, petromyzonol sulfate (PZS), is synthesized in the liver. PZS is then transported to the gill epithelial cells, where the final conversion to 3kPZS occurs through the action of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. This enzyme catalyzes the oxidation of the 3-hydroxyl group to a ketone. The newly synthesized 3kPZS is then released directly into the water from the gills.
References
- 1. Buy 3-Ketopetromyzonol sulfate | 435327-06-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Ketopetromyzonol sulfate | C24H40O7S | CID 76966282 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 3-keto Petromyzonol Sulfate as a Sea Lamprey Migratory and Reproductive Cue: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes and a native species in the Atlantic Ocean, relies heavily on chemical cues for migration and reproduction. A key player in this chemical communication is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that functions as a potent pheromone. This technical guide provides an in-depth analysis of the role of 3kPZS, consolidating quantitative data on its electrophysiological and behavioral effects, detailing experimental protocols for its study, and visualizing the known signaling pathways. This information is critical for ongoing research into sea lamprey control and for broader applications in chemical ecology and drug development.
Introduction
The life cycle of the sea lamprey involves a complex migration from feeding grounds in lakes or the ocean to spawning grounds in freshwater streams. This migration is not random; it is guided by a sophisticated olfactory system that detects specific chemical cues released by conspecifics. Larval sea lamprey, residing in stream sediments, release a mixture of bile acids that serve as a migratory pheromone, indicating suitable spawning habitat to migrating adults.[1][2] Upon reaching the spawning grounds, spermiating males release another pheromonal blend to attract ovulating females to their nests.[3]
A pivotal compound in both of these contexts is 3-keto petromyzonol sulfate (3kPZS).[1][3] This sulfated bile acid is a primary component of both the larval migratory pheromone and the male sex pheromone, demonstrating a fascinating dual role in the sea lamprey's life history. Understanding the precise mechanisms by which 3kPZS influences sea lamprey behavior is crucial for the development of effective control strategies, such as pheromone-baited traps and mating disruption techniques.
This guide synthesizes the current scientific knowledge on 3kPZS, presenting it in a format accessible to researchers and professionals in related fields. We will delve into the quantitative aspects of its activity, the methodologies used to study it, and the physiological pathways it activates.
Quantitative Data on the Effects of this compound Sulfate
The potency of 3kPZS as a chemical cue has been quantified through various electrophysiological and behavioral studies. This section summarizes key quantitative data into structured tables for easy comparison.
Electro-olfactogram (EOG) Responses
EOG is a technique used to measure the electrical response of the olfactory epithelium to chemical stimuli. It provides a direct measure of the sensitivity of the olfactory system to a particular compound.
| Compound | Detection Threshold (Molar) | Species/Sex | Reference |
| This compound sulfate (3kPZS) | 10⁻¹³ | Ovulating female P. marinus | |
| This compound sulfate (3kPZS) | 10⁻¹² | Migratory adult P. marinus | |
| This compound sulfate (3kPZS) | 10⁻¹⁰ | Female P. marinus | |
| Petromyzonol sulfate (PZS) | 10⁻¹² | Migratory adult P. marinus | |
| Allocholic acid (ACA) | 10⁻¹² | Migratory adult P. marinus |
Behavioral Responses
Behavioral assays, such as two-choice flume experiments and in-stream studies, are used to determine the attractive or repulsive nature of a chemical cue and the concentrations at which it elicits a behavioral response.
| Compound/Stimulus | Concentration/Dose | Behavioral Response | Assay Type | Species/Sex | Reference |
| This compound sulfate (3kPZS) | 10⁻¹² M | Attraction, swimming to source | In-stream | Ovulating female P. marinus | |
| This compound sulfate (3kPZS) | 10⁻¹⁴ - 10⁻¹⁰ M | Robust upstream movement, attraction to traps | In-stream | Ovulating female P. marinus | |
| Spermiating male washings | - | Preference and search behaviors | Two-choice maze | Ovulating female P. marinus | |
| This compound sulfate (3kPZS) | 50 mg/hr release from trap | Increased capture rate by 10-15% in wide streams (>30m) | In-stream trapping | Migratory P. marinus | |
| This compound sulfate (3kPZS) | 50 mg/hr release from trap | Reduced upstream movement and trap encounter in narrow streams (<15m) | In-stream trapping | Migratory P. marinus | |
| This compound sulfate (3kPZS) | Not specified | Repulsion | Two-choice maze | Preovulatory female Pacific Lamprey (Entosphenus tridentatus) |
Pheromone Release Rates
The amount of 3kPZS released by male sea lampreys is a critical factor in chemical communication.
| Male Condition | Release Rate of 3kPZS | Measurement Method | Reference |
| Spermiating male | ~0.5 mg/h | Not specified | |
| Spermiating male | Varies, negatively correlated with body mass | Water sampling and HPLC-MS/MS | |
| Spermiating male (exposed to 3kPZS) | Increased release | Water sampling and HPLC-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3kPZS.
Electro-olfactogram (EOG) Recording
EOG recordings are essential for determining the olfactory sensitivity of sea lampreys to 3kPZS and other compounds.
Objective: To measure the voltage potential change from the olfactory epithelium in response to a chemical stimulus.
Materials:
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Adult sea lamprey
-
Anesthetic (e.g., MS-222)
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Dissection tools
-
Glass capillary electrodes
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Ag/AgCl reference electrode
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Micromanipulators
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AC/DC amplifier
-
Data acquisition system
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Peristaltic pump for gill irrigation
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Test solutions (3kPZS, standards, and controls)
Procedure:
-
Anesthetize the sea lamprey in a solution of MS-222.
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Secure the animal in a stereotaxic frame and provide continuous gill irrigation with aerated, chilled water containing a low dose of anesthetic.
-
Carefully expose the olfactory lamellae by removing the overlying skin and cartilage.
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Fill a glass capillary electrode with saline solution and position it on the surface of the olfactory epithelium using a micromanipulator. This will serve as the recording electrode.
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Place a reference electrode (Ag/AgCl) in the contralateral nostril or on the nearby skin.
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Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
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Introduce pulses of test odorants (e.g., serial dilutions of 3kPZS) into the water flow for a defined duration (e.g., 4 seconds).
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Record the resulting voltage changes using the amplifier and data acquisition system.
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A standard odorant, such as L-arginine, is typically used to normalize the responses.
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Analyze the amplitude of the negative voltage deflection as the EOG response.
Two-Choice Flume Behavioral Assay
This laboratory-based assay is used to assess the preference or avoidance of a chemical cue.
Objective: To determine if sea lampreys are attracted to, or repelled by, a specific chemical stimulus in a controlled environment.
Materials:
-
Two-current choice flume (Y-maze design)
-
Adult sea lamprey
-
Video recording equipment
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Infrared light source (for nocturnal observations)
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Peristaltic pumps for odorant delivery
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Test solutions and control water
Procedure:
-
Acclimate the sea lamprey to the flume for a set period before the trial begins.
-
The flume is designed to have two distinct channels with laminar water flow.
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During the control period, deliver clean water to both channels.
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During the treatment period, introduce the test odorant (e.g., 3kPZS) into one channel (the treatment channel) while continuing to deliver clean water to the other (the control channel). The side of the treatment is randomized between trials.
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Record the movement and position of the lamprey using an overhead video camera.
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Analyze the video to quantify the amount of time the lamprey spends in each channel and the number of entries into each channel.
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A preference index can be calculated to determine attraction or avoidance.
In-Stream Behavioral Assay
Field-based assays are crucial for validating laboratory findings and understanding the effects of pheromones in a natural setting.
Objective: To observe the behavioral response of free-swimming sea lampreys to a chemical cue in a natural stream environment.
Materials:
-
PIT (Passive Integrated Transponder) tags and antennas
-
Data loggers
-
Peristaltic pump for odorant delivery
-
Diffuser system to release the odorant into the stream
-
Test solutions and control (stream water)
Procedure:
-
Capture and tag adult sea lampreys with PIT tags.
-
Release the tagged lampreys downstream of the experimental area.
-
Set up an array of PIT tag antennas in the stream to track the movement of the lampreys.
-
Establish a treatment zone where the pheromone will be released.
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During the treatment period, release a precise concentration of the test odorant (e.g., 3kPZS) into the stream using the pump and diffuser system.
-
During the control period, release only stream water.
-
Monitor the movement of the tagged lampreys through the antenna array.
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Analyze the tracking data to determine changes in upstream movement, swimming speed, and location preference in response to the odorant.
Signaling Pathways and Experimental Workflows
The detection of 3kPZS by the sea lamprey's olfactory system initiates a cascade of physiological events that ultimately lead to a behavioral response. This section provides diagrams to visualize these complex processes.
Olfactory Signal Transduction Pathway
While the specific receptors for 3kPZS in sea lamprey are yet to be fully characterized, the general pathway for bile acid detection in fish is thought to involve G-protein coupled receptors (GPCRs) and downstream signaling cascades.
Caption: Hypothesized olfactory signal transduction pathway for 3kPZS in sea lamprey.
Neuroendocrine Response to 3kPZS
Exposure to 3kPZS has been shown to prime the neuroendocrine system in immature sea lampreys, influencing the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: Neuroendocrine pathway activated by 3kPZS exposure in sea lamprey.
Experimental Workflow for Pheromone Identification
The identification of 3kPZS as a key pheromone followed a classic bioassay-guided fractionation approach.
Caption: Bioassay-guided fractionation workflow for sea lamprey pheromone identification.
Conclusion
This compound sulfate is a cornerstone of chemical communication in the sea lamprey, guiding critical life-history events of migration and reproduction. The quantitative data presented in this guide highlight its remarkable potency, with detection thresholds in the picomolar to femtomolar range. The detailed experimental protocols provide a foundation for researchers to build upon, ensuring consistency and comparability across studies. Furthermore, the visualized signaling pathways offer a conceptual framework for understanding the physiological mechanisms that translate a chemical signal into a complex behavioral response.
For drug development professionals, the specificity and potency of 3kPZS and the intricate signaling pathways it activates may offer inspiration for the design of novel, highly targeted therapeutic agents. The principles of pheromone communication in the sea lamprey, a basal vertebrate, also provide valuable insights into the evolution of chemical signaling in vertebrates.
Continued research into the biosynthesis of 3kPZS, the specific receptors that detect it, and the full complement of compounds in the sea lamprey's pheromonal bouquet will undoubtedly lead to more effective and environmentally benign methods of sea lamprey control and a deeper understanding of the chemical ecology of aquatic ecosystems.
References
neuroendocrine effects of 3-keto petromyzonol in Petromyzon marinus
An In-depth Technical Guide on the Neuroendocrine Effects of 3-keto petromyzonol (B13829) in Petromyzon marinus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey, Petromyzon marinus, a basal vertebrate, possesses a sophisticated chemical communication system that plays a crucial role in its life cycle, particularly in reproduction. A key component of this system is the male sex pheromone 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, commonly known as 3-keto petromyzonol sulfate (B86663) (3kPZS).[1][2] This bile acid derivative is released by spermiating males and acts as a potent chemoattractant for ovulating females, guiding them to nesting sites and synchronizing spawning behavior.[3][4] Beyond its role as a behavioral attractant, 3kPZS exerts significant neuroendocrine effects, priming the reproductive axis in conspecifics. This technical guide provides a comprehensive overview of the neuroendocrine mechanisms modulated by 3kPZS in Petromyzon marinus, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Neuroendocrine Signaling Cascade of this compound
The perception of 3kPZS by the olfactory system of the sea lamprey initiates a cascade of neuroendocrine events that modulate the reproductive physiology of the animal. This signaling pathway involves the activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to hormonal and gene expression changes that prepare the animal for reproduction.
Upon detection by olfactory receptors, 3kPZS stimulates the synthesis and release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1] In sea lampreys, two primary forms of GnRH, lamprey GnRH-I (lGnRH-I) and lamprey GnRH-III (lGnRH-III), are implicated in this response. The released GnRH then acts on the pituitary gland, stimulating the production and release of gonadotropins, which in turn travel to the gonads.
In the gonads, these gonadotropins stimulate steroidogenesis, leading to a significant increase in the plasma concentration of 15α-hydroxyprogesterone (15α-P), a key steroid hormone in sea lamprey reproduction. This increase in 15α-P has downstream effects, including the potential to influence gametogenesis and readiness for spawning.
Furthermore, exposure to 3kPZS has been shown to upregulate the expression of specific genes in the brain, including those for lGnRH-I, lGnRH-III, Jun, and Jun N-terminal kinase (JNK), indicating a genomic-level response to this pheromonal cue. The activation of these immediate early genes suggests a role for 3kPZS in neuronal plasticity and the priming of neural circuits for reproductive behaviors.
The neuroendocrine response to 3kPZS is sexually dimorphic, with more pronounced effects observed in immature males compared to females. This suggests that 3kPZS may not only attract females but also play a role in modulating the reproductive status of male conspecifics, potentially synchronizing maturation within a population.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on the neuroendocrine effects of 3kPZS in Petromyzon marinus.
Table 1: Hormonal Responses to 3kPZS Exposure
| Parameter | Experimental Condition | Response | Statistical Significance | Reference |
| Plasma 15α-hydroxyprogesterone (15α-P) | Exposure to 3kPZS | Increased concentrations | p < 0.05 | |
| lGnRH Peptide Concentration | 3kPZS treatment | Increased in the forebrain | Not specified | |
| Plasma lGnRH Levels | 3kPZS treatment | Modulated levels | Not specified | |
| Plasma Serotonin (5-HT) - Forebrain | Exposure to 10⁻¹⁰ M 3kPZS for 2h (Females) | Increased concentration | Not specified | |
| Plasma Serotonin (5-HT) - Forebrain | Exposure to 10⁻¹⁰ M 3kPZS for 2h (Males) | Not detected | Not applicable | |
| Plasma Serotonin (5-HT) - Brainstem | Exposure to 10⁻¹⁰ M 3kPZS for 2h (Females) | Decreased concentration | Not specified |
Table 2: Gene Expression Changes in the Brain in Response to 3kPZS
| Gene | Experimental Condition | Response | Statistical Significance | Reference |
| lGnRH-I transcripts | Exposure to 3kPZS | Increased expression | p < 0.05 | |
| lGnRH-III | Exposure to 3kPZS | Increased expression | p < 0.05 | |
| Jun | Exposure to 3kPZS | Increased expression | p < 0.05 | |
| Jun N-terminal kinase (JNK) | Exposure to 3kPZS | Increased expression | p < 0.05 |
Table 3: Behavioral and Electrophysiological Responses to 3kPZS
| Response Type | Stimulus | Observation | Reference |
| Behavioral Preference | Spermiating male odor vs. control | Ovulating females preferred male odor | |
| Behavioral Preference | 10⁻¹² M synthetic 3kPZS in a natural stream | Ovulating females located and swam to the source | |
| Electro-olfactogram (EOG) | 3kPZS | Elicits strong olfactory responses |
Experimental Protocols
Two-Choice Flume Behavioral Assay
This protocol is designed to assess the behavioral preference of sea lampreys for a water source containing a chemical cue, such as 3kPZS, versus a control source.
Materials:
-
Two-current choice flume
-
Water pumps and flow meters
-
Video recording equipment
-
Test substance (e.g., synthetic 3kPZS) and control (e.g., vehicle) solutions
-
Ovulating female sea lampreys
Procedure:
-
Acclimate the sea lampreys to the flume environment.
-
Establish a constant, laminar flow of water through both channels of the flume.
-
Introduce the control solution into one channel and the test solution (3kPZS) into the other at a controlled rate.
-
Introduce an individual sea lamprey into the downstream end of the flume.
-
Record the amount of time the lamprey spends in each channel over a defined period.
-
Analyze the video recordings to quantify the time spent in the cue-containing channel versus the control channel.
-
Statistical analysis (e.g., t-test or Wilcoxon signed-rank test) is used to determine if there is a significant preference for the channel with the chemical cue.
Electro-olfactogram (EOG) Recording
EOG is used to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of odorant detection.
Materials:
-
Anesthetized sea lamprey
-
Gill perfusion system
-
Ag/AgCl recording and reference electrodes
-
Micromanipulator
-
Amplifier and data acquisition system
-
Solutions of 3kPZS at various concentrations
Procedure:
-
Anesthetize the sea lamprey and secure it in a stereotaxic holder.
-
Maintain gill perfusion with aerated, charcoal-filtered water.
-
Expose the olfactory lamellae and place the recording electrode on the surface of the olfactory epithelium using a micromanipulator. Place the reference electrode on the nearby skin.
-
Deliver pulses of the 3kPZS solutions of varying concentrations to the olfactory epithelium.
-
Record the negative voltage deflections (EOG responses) generated by the olfactory sensory neurons.
-
Measure the amplitude of the EOG responses for each concentration.
-
Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across individuals.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the relative expression levels of target genes (e.g., lGnRH-I, lGnRH-III, Jun, JNK) in brain tissue following exposure to 3kPZS.
Materials:
-
Brain tissue samples from 3kPZS-exposed and control sea lampreys
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
Primers specific for target and reference genes
-
SYBR Green or other fluorescent dye
Procedure:
-
Dissect the brain tissue from control and 3kPZS-exposed sea lampreys.
-
Extract total RNA from the tissue samples using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye.
-
The qPCR instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., actin or GAPDH).
-
Calculate the relative fold change in gene expression in the 3kPZS-exposed group compared to the control group using the ΔΔCt method.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of 3kPZS in Petromyzon marinus.
Experimental Workflow for Behavioral Assay
Caption: Workflow for a two-choice flume behavioral assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey | U.S. Geological Survey [usgs.gov]
- 3. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Evolutionary Significance of 3-keto Petromyzonol Signaling
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of key evolutionary molecules is paramount. This guide delves into the core of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) signaling, a critical component in the life cycle of the sea lamprey (Petromyzon marinus). This bile acid derivative plays a dual role, acting as both a migratory pheromone for larvae and a potent sex pheromone released by mature males, making it a fascinating subject for evolutionary biology and a potential target for invasive species control.
Core Concepts in 3kPZS Signaling
The evolutionary significance of 3kPZS lies in its role as a sensory trap and a driver of reliable communication.[1][2] Larval lampreys release 3kPZS as a metabolic byproduct, which migrating adults use as a cue to identify suitable spawning habitats.[3][4][5] This pre-existing sensory bias in females is exploited by spermiating males, who release 3kPZS at much higher concentrations to attract mates.
However, this sensory exploitation is not without its complexities. To avoid misdirecting spawning females to larval rearing grounds instead of a mate, a nuanced chemical communication system has evolved. Another bile acid, petromyzonol sulfate (PZS), acts as a behavioral antagonist. Larvae release a high ratio of PZS to 3kPZS, which repels spawning females, while spermiating males release a high ratio of 3kPZS to PZS, which is attractive to ovulating females. This chemical interplay ensures the reliability of the mating signal.
The detection of these pheromones occurs in the olfactory epithelium, with evidence suggesting specific olfactory receptor sites and independent signal transduction pathways for different bile acids. The signaling cascade ultimately influences the neuroendocrine system, affecting the hypothalamic-pituitary-gonadal (HPG) axis and inducing behavioral responses. Exposure to 3kPZS can increase plasma concentrations of certain steroids and alter the expression of gonadotropin-releasing hormone (GnRH) genes.
The chemical structure of 3kPZS and its analogs is crucial for their activity. The sulfate moiety at the C-24 position is particularly important for olfactory potency. Modifications to other functional groups can significantly alter the behavioral response, even turning an attractant into a repellent. This structure-activity relationship is a key area of research for developing methods to disrupt lamprey reproduction for population control.
Quantitative Data on 3kPZS Signaling
The following tables summarize key quantitative data from various studies on 3kPZS signaling, providing a comparative overview of electrophysiological and behavioral responses.
| Compound | Detection Threshold (M) | Olfactory Response Magnitude (Relative to 3kPZS) | Behavioral Response (Ovulating Females) | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | ~10⁻¹² - 10⁻¹³ | 1.0 | Attraction | |
| Petromyzonol sulfate (PZS) | ~10⁻¹² | ~1.0 | Avoidance/Antagonism | |
| Allocholic acid (ACA) | ~10⁻¹² | Potent stimulant | Attraction (migratory cue) | |
| 3-keto-1-ene petromyzonol sulfate | Not specified | Same potency as 3kPZS | Attraction | |
| Petromylidene A | 10⁻⁹ | Not specified | Not specified | |
| Petromyzestrosterol | 10⁻⁶ | Not specified | Untested |
| Pheromone Application Scenario | Effect on Sea Lamprey Behavior | Quantitative Observation | Reference |
| 3kPZS emission in wide streams (>30 m) | Increased trap capture rate | 10-15% increase in capture rate; 25-50% more likely to enter trap after encounter at 50 mg/hr | |
| 3kPZS exposure in sexually immature females | Increased swimming speed and general search behavior | Do not locate the odor source | |
| 3kPZS exposure in sexually mature females | Attraction to the source at close range | Prompts entry into baited nests | |
| Natural male pheromone mixture exposure in immature lampreys | Facilitated sexual maturation | χ² = 5.042, dF = 1, p < 0.05 | |
| 3kPZS exposure in immature lampreys | Increased plasma 15α-hydroxyprogesterone (15α-P) and brain gene expression (GnRH-I, GnRH-III, Jun, JNK) | One-way ANOVA, p < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments used to study 3kPZS signaling.
Electro-olfactography is used to measure the electrical responses of the olfactory epithelium to chemical stimuli.
-
Animal Preparation: Adult sea lampreys are anesthetized.
-
Olfactory Rosette Exposure: The olfactory rosette is exposed and irrigated with a continuous flow of artificial stream water.
-
Electrode Placement: A recording glass electrode filled with a saline-agar solution is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A known concentration of the test compound (e.g., 3kPZS) is introduced into the irrigating flow for a short duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Cross-Adaptation: To test for receptor specificity, the olfactory epithelium is continuously exposed to a high concentration of one compound to adapt the receptors, and then another compound is introduced to see if it can still elicit a response.
This assay is used to determine the preference or avoidance behavior of sea lampreys in response to chemical cues.
-
Apparatus: A two-choice flume is used, which is a rectangular tank with a central downstream release point for the lamprey and two upstream channels that can be independently supplied with water containing different chemical stimuli.
-
Acclimation: An individual lamprey is placed in the downstream section of the flume and allowed to acclimate.
-
Stimulus Introduction: A control solution (e.g., artificial stream water) is introduced into both channels. After a baseline period, the test compound is introduced into one of the channels, while the other continues to receive the control solution.
-
Behavioral Recording: The movement of the lamprey is recorded by an overhead camera. The time spent in each channel and the number of entries are quantified.
-
Preference Calculation: A preference index is calculated based on the time spent in the odor-treated channel versus the control channel. A positive index indicates attraction, while a negative index indicates avoidance.
Visualizing Signaling Pathways and Workflows
To further elucidate the complex relationships in 3kPZS signaling, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling 3-Keto Petromyzonol: A Technical Guide to its Natural Sources, Analogs, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-keto petromyzonol (B13829), a critical bile acid derivative with significant biological activity. The document details its natural origins, known analogs, and the intricate signaling pathways it modulates. This guide is designed to be a core resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological processes.
Natural Sources and Biological Role
3-keto petromyzonol sulfate (B86663) (3kPZS), the sulfated form of this compound, is a key pheromonal component in the life cycle of the sea lamprey (Petromyzon marinus). It plays a dual role, acting as both a migratory cue and a potent sex pheromone.
Larval Stage: Larval sea lampreys excrete a mixture of bile acids, including 3kPZS and its immediate biosynthetic precursor, petromyzonol sulfate (PZS). This mixture acts as a migratory pheromone, guiding adult sea lampreys to suitable spawning grounds.
Adult Stage: Upon reaching sexual maturity, male sea lampreys release 3kPZS as a primary component of their sex pheromone.[1] This pheromone is crucial for attracting ovulating females to their nests for successful reproduction.[2] The release of 3kPZS signals the male's reproductive readiness and nesting location.[2]
Analogs of this compound
Both natural and synthetic analogs of this compound have been identified and studied to understand the structure-activity relationship and to explore potential applications in controlling invasive sea lamprey populations.
Natural Analogs
The primary natural analog of 3kPZS is petromyzonol sulfate (PZS) . PZS is the direct precursor in the biosynthesis of 3kPZS.[3] While both are released by larvae, the ratio of 3kPZS to PZS is a critical determinant of the behavioral response in adult females. Other naturally occurring bile acid derivatives in sea lampreys include petromyzonamine disulfate (PADS) and petromyzosterol disulfate (PSDS).
Synthetic Analogs
A variety of unnatural bile acid derivatives have been synthesized to investigate the specificity of the sea lamprey's olfactory system. These analogs often involve modifications to the stereochemical configuration at the C5 position and alterations in the extent and sites of oxygenation (hydroxylation or ketonization) of the steroid skeleton.[4]
Table 1: Key Natural and Synthetic Analogs of this compound
| Compound Name | Abbreviation | Type | Source/Origin | Key Structural Feature |
| This compound sulfate | 3kPZS | Natural | Sea Lamprey (Larvae and Adult Males) | Ketone group at C3, sulfate at C24 |
| Petromyzonol sulfate | PZS | Natural | Sea Lamprey (Larvae) | Hydroxyl group at C3, sulfate at C24 |
| Petromyzonamine disulfate | PADS | Natural | Sea Lamprey (Larvae) | Contains an amino group |
| Petromyzosterol disulfate | PSDS | Natural | Sea Lamprey (Larvae) | Sterol-based structure |
| 5β-bile acid derivatives | - | Synthetic | Laboratory Synthesis | Altered stereochemistry at C5 |
Experimental Protocols
This section outlines the key experimental methodologies for the study of this compound and its analogs.
Isolation and Purification of this compound Sulfate
The isolation of 3kPZS from sea lamprey-conditioned water is typically achieved through bioassay-guided fractionation. While specific protocols vary, a general workflow is as follows:
-
Water Collection: Large volumes of water conditioned with sexually mature male sea lampreys are collected.
-
Solid-Phase Extraction (SPE): The conditioned water is passed through a solid-phase extraction column (e.g., C18) to retain the bile acids.
-
Elution: The retained compounds are eluted from the SPE column using an organic solvent such as methanol.
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for further purification. A common method involves derivatizing the ketone group of 3kPZS with dansyl hydrazine, which allows for sensitive detection via UV absorbance at 333 nm or fluorescence at 518 nm. A water-methanol gradient is typically used for elution.
-
Structure Elucidation: The purified compound is identified and its structure confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of this compound Analogs
The synthesis of unnatural bile acid analogs, such as the 5β-derivatives, provides a means to probe the structural requirements for biological activity. A general synthetic scheme is outlined below, based on the synthesis of 5β-cholan-24-ol sulfate derivatives.
-
Starting Material: A suitable bile acid precursor is chosen.
-
Protection of Functional Groups: Hydroxyl groups that are not intended for modification are protected using appropriate protecting groups.
-
Modification of the Steroid Core: The desired chemical modifications, such as oxidation of a hydroxyl group to a ketone or alteration of stereochemistry, are carried out.
-
Sulfation: The hydroxyl group at the C24 position is sulfated, often using a sulfur trioxide-pyridine complex.
-
Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques like flash chromatography.
Electro-olfactogram (EOG) Recording
EOG is a technique used to measure the electrical response of the olfactory epithelium to odorants.
-
Animal Preparation: A sea lamprey is anesthetized and immobilized. The gills are continuously perfused with aerated water.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed elsewhere on the head.
-
Odorant Delivery: A solution of the test compound (e.g., 3kPZS or an analog) is delivered to the olfactory epithelium via a delivery tube.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded, producing an EOG trace. The amplitude of the negative deflection is proportional to the magnitude of the olfactory response.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance behavior of sea lampreys towards a chemical cue.
-
Apparatus: A two-choice flume is a Y-shaped tank with a constant flow of water down each arm.
-
Test and Control: One arm of the flume is dosed with the test compound, while the other arm receives a control solution (e.g., the solvent used to dissolve the test compound).
-
Animal Introduction: A sea lamprey is introduced at the downstream end of the flume.
-
Behavioral Observation: The amount of time the lamprey spends in each arm of the flume is recorded. A significant preference for the test arm indicates attraction, while a significant preference for the control arm indicates repulsion.
Signaling Pathways
This compound exerts its physiological effects by modulating the neuroendocrine system, specifically the hypothalamic-pituitary-gonadal (HPG) axis. The primary target of 3kPZS is the gonadotropin-releasing hormone (GnRH) system.
Exposure to 3kPZS has been shown to increase the synthesis and release of GnRH. GnRH, in turn, acts on the pituitary gland to stimulate the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which then act on the gonads to regulate steroidogenesis and gametogenesis.
The intracellular signaling cascade initiated by the binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor, is complex and involves multiple pathways.
Caption: GnRH Receptor Signaling Pathway.
The binding of GnRH to its receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK and JNK), ultimately resulting in altered gene expression and the synthesis and release of gonadotropins.
Conclusion
This compound and its analogs are crucial molecules in the chemical ecology of the sea lamprey and hold significant potential for the development of novel pest management strategies. A thorough understanding of their natural sources, chemical synthesis, and the biological pathways they influence is essential for researchers and drug development professionals. This guide provides a foundational resource to support further investigation and application of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Role of Bile Acid Pheromones in Non-Parasitic Lampreys: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lampreys, the ancient lineage of jawless vertebrates, utilize a sophisticated olfactory communication system mediated by bile acid pheromones. While the function of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) as a potent migratory and mating pheromone in the parasitic sea lamprey (Petromyzon marinus) is well-documented, its role in non-parasitic lamprey species is less understood and appears to be evolutionarily divergent. This technical guide provides a comprehensive overview of the current understanding of the function of 3kPZS and the closely related compound, petromyzonol sulfate (PZS), in non-parasitic lampreys. We synthesize available quantitative data, detail key experimental methodologies for their study, and present putative signaling pathways. A significant finding is that several non-parasitic species, such as the American brook lamprey (Lethenteron appendix), primarily produce PZS, the larval migratory pheromone of the sea lamprey, instead of the mating pheromone 3kPZS. This suggests a potential neotenic retention of larval characteristics in the adult stage of these non-parasitic species, with significant implications for their reproductive strategies and the evolution of pheromonal communication in vertebrates. This guide aims to be a critical resource for researchers investigating lamprey biology, chemical ecology, and for professionals in drug development exploring novel pest control strategies.
Introduction: The Olfactory World of Lampreys
Lampreys possess a highly sensitive olfactory system that governs crucial life history events, including migration, mate selection, and spawning. Chemical communication in these ancient vertebrates is predominantly mediated by a class of sulfated bile acids that are released into the aquatic environment. In the well-studied parasitic sea lamprey, two key bile acids play distinct and critical roles:
-
Petromyzonol Sulfate (PZS): A major component of the larval migratory pheromone, PZS is released by ammocoetes (larval lampreys) residing in suitable spawning streams. This cue attracts migratory adult sea lampreys to these streams, indicating favorable conditions for the survival of their offspring.
-
3-keto Petromyzonol Sulfate (3kPZS): The primary component of the male mating pheromone in sea lampreys.[1] Mature males release 3kPZS to attract ovulating females to their nests, initiating spawning behavior.[1]
The evolution of non-parasitic lampreys, which do not have a parasitic feeding stage and mature directly in their natal streams, has led to fascinating adaptations in their life history and, consequently, their chemical communication systems. This guide focuses on the functional shift of these bile acid pheromones in non-parasitic species.
The Pheromonal Dichotomy: 3kPZS vs. PZS in Non-Parasitic Lampreys
A pivotal distinction in the chemical ecology of non-parasitic lampreys is the primary bile acid they produce as adults. While parasitic sea lampreys switch from a larval PZS signature to a mature male 3kPZS signal, some non-parasitic species appear to retain the production of PZS into their adult reproductive stage.
A comparative study of bile acid components in four lamprey species revealed that mature males of the parasitic chestnut lamprey (Ichthyomyzon castaneus) produce 3kPZS. In contrast, mature males of the non-parasitic American brook lamprey (Lethenteron appendix), along with the Pacific lamprey (Lampetra tridentata) and river lamprey (Lampetra fluviatilis), primarily produce PZS. This suggests a divergence in the bile acid biosynthetic pathways between these species.
The functional implication of this is that non-parasitic lampreys may utilize the ancestral larval cue (PZS) for reproductive aggregation, rather than evolving a distinct mating pheromone like 3kPZS. This could be an energetically favorable strategy for species with a shorter, non-feeding adult lifespan.
Quantitative Analysis of Bile Acid Production
Quantifying the production and release of these pheromones is crucial for understanding their ecological relevance. While extensive data exists for the sea lamprey, information on non-parasitic species is more limited. The following tables summarize the available quantitative data.
| Lamprey Species | Life Stage | Compound | Production/Release Rate | Reference |
| Sea Lamprey (Petromyzon marinus) | Larva | PZS | Picomolar concentrations in stream water | [2] |
| Sea Lamprey (Petromyzon marinus) | Mature Male | 3kPZS | Not specified | |
| American Brook Lamprey (Lethenteron appendix) | Mature Male | PZS | Detected in conditioned water |
Table 1: Production and Release Rates of Pheromonal Bile Acids in Lampreys.
| Lamprey Species | Life Stage | Tissue | Compound | Concentration | Reference |
| Sea Lamprey (Petromyzon marinus) | Larva | Liver Cell Culture | PZS | 7.30 ± 0.14 µ g/culture/72 hrs (initial) | [3] |
| Sea Lamprey (Petromyzon marinus) | Larva | Liver Cell Culture | PZS | 0.20 ± 0.07 µ g/culture/72 hrs (after 4 weeks) | [3] |
Table 2: In Vitro Production of Petromyzonol Sulfate by Sea Lamprey Liver Cells.
Experimental Protocols
The study of lamprey pheromones relies on a combination of analytical chemistry, electrophysiology, and behavioral assays. The following are detailed methodologies for key experiments.
Bile Acid Extraction and Quantification
Objective: To extract and quantify bile acid pheromones from lamprey-conditioned water or tissue samples.
Methodology:
-
Sample Collection:
-
Conditioned Water: House individual or groups of lampreys in glass aquaria with a known volume of water for a set period (e.g., 24 hours).
-
Tissue Samples (Liver): Euthanize lampreys and dissect the liver.
-
-
Solid-Phase Extraction (SPE):
-
Pass the conditioned water through a C18 reverse-phase SPE cartridge to retain the bile acids.
-
Wash the cartridge with deionized water to remove salts and polar impurities.
-
Elute the bile acids from the cartridge using methanol (B129727).
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Concentrate the methanolic eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Use a C18 column with a gradient elution of methanol and water (with a small percentage of formic acid) to separate the bile acids.
-
Detect and quantify the bile acids using selected ion monitoring (SIM) in the mass spectrometer, comparing retention times and mass-to-charge ratios to synthetic standards of PZS and 3kPZS.
-
Electro-Olfantography (EOG)
Objective: To measure the olfactory response of lampreys to bile acid pheromones.
Methodology:
-
Animal Preparation:
-
Anesthetize an adult lamprey.
-
Secure the lamprey in a V-shaped trough and continuously perfuse its gills with aerated, cooled water containing an anesthetic.
-
-
Electrode Placement:
-
Expose the olfactory lamellae.
-
Place a recording glass capillary electrode filled with saline and containing a silver-chloride wire onto the surface of the olfactory epithelium.
-
Place a reference electrode in the water near the lamprey.
-
-
Odorant Delivery:
-
Deliver a constant flow of charcoal-filtered water over the olfactory lamellae.
-
Introduce pulses of known concentrations of the test odorant (e.g., PZS or 3kPZS dissolved in a carrier solvent) into the water flow.
-
-
Data Recording and Analysis:
-
Amplify and record the voltage changes (EOG responses) from the olfactory epithelium.
-
Measure the peak amplitude of the EOG response for each odorant concentration.
-
Construct a dose-response curve to determine the detection threshold and relative potency of the tested compounds. The olfactory system of migratory adult sea lampreys is acutely sensitive to PZS, with detection thresholds around 10⁻¹² M.
-
Behavioral Assays
Objective: To assess the behavioral response of lampreys to bile acid pheromones.
Methodology:
-
Two-Choice Maze:
-
Use a Y- or T-shaped maze with a constant flow of water down each arm.
-
Introduce the test odorant into one arm and a control (water with carrier solvent) into the other.
-
Place a lamprey at the downstream end of the maze and record the time it spends in each arm and its first choice.
-
-
Stream Flume:
-
Utilize a larger, artificial stream environment with a defined flow.
-
Release the test odorant from a point source at the upstream end.
-
Introduce a lamprey downstream and track its movement patterns (e.g., upstream swimming speed, casting behavior, and source location).
-
In field and laboratory experiments, sexually mature female sea lampreys are strongly attracted to the odors of sexually mature males, which contain 3kPZS, but show no attraction to larval odor. Conversely, migratory sea lampreys are attracted to larval odors containing PZS.
-
Signaling Pathways and Molecular Mechanisms
The detection of bile acid pheromones in lampreys is initiated by the binding of these molecules to specific olfactory receptors on the surface of olfactory sensory neurons.
Olfactory Receptors
The lamprey genome contains a number of chemosensory receptor genes, including olfactory receptors (ORs), trace amine-associated receptors (TAARs), and vomeronasal type 1 receptors (V1Rs). While the specific receptors for PZS and 3kPZS in non-parasitic lampreys have not been definitively identified, the presence of these receptor families suggests a conserved molecular basis for olfaction. In the sea lamprey, specific ORs are thought to be responsible for detecting bile acids.
Putative Olfactory Signaling Pathway
The binding of a bile acid pheromone to its receptor is hypothesized to trigger a G-protein-coupled signaling cascade, leading to the depolarization of the olfactory sensory neuron and the generation of an action potential.
Caption: Putative olfactory signaling pathway for bile acid pheromones in lampreys.
Experimental and Logical Workflows
The identification and characterization of pheromones in non-parasitic lampreys follow a logical progression of experiments.
Caption: Experimental workflow for the study of pheromones in non-parasitic lampreys.
Implications for Drug Development and Pest Management
The invasive sea lamprey has caused significant ecological and economic damage in the Great Lakes. The development of species-specific control methods is a high priority. A thorough understanding of the chemical communication systems in both parasitic and non-parasitic lampreys can inform the development of novel control strategies. For example, synthetic PZS could potentially be used to disrupt the reproductive behavior of non-parasitic lampreys if they are also considered a pest in certain contexts, or to aid in the conservation of threatened non-parasitic species by enhancing reproductive success. Conversely, understanding the specific receptors and signaling pathways could lead to the development of antagonists that block pheromone detection, thereby disrupting spawning and reducing reproductive success of invasive species.
Future Research Directions
While significant progress has been made, several key questions regarding the function of bile acid pheromones in non-parasitic lampreys remain:
-
Quantitative Pheromone Production: A comprehensive, comparative analysis of PZS and 3kPZS production and release rates across a wider range of non-parasitic lamprey species is needed.
-
Behavioral Responses to PZS: Direct behavioral studies are required to confirm the attractive or modulatory role of PZS in various non-parasitic species.
-
Receptor Identification and Characterization: The specific olfactory receptors for PZS in non-parasitic lampreys need to be identified and their binding affinities and downstream signaling pathways characterized.
-
Evolutionary Genomics: Comparative genomic and transcriptomic studies of the olfactory systems of parasitic and non-parasitic "paired" species will provide deeper insights into the evolution of pheromonal communication.
Conclusion
The study of this compound and its precursor, petromyzonol sulfate, in non-parasitic lampreys reveals a fascinating evolutionary divergence in chemical communication strategies. The apparent retention of the larval migratory cue, PZS, as a potential reproductive pheromone in some non-parasitic species highlights the plasticity of these signaling systems in response to different life history strategies. Continued research in this area will not only enhance our understanding of vertebrate evolution and chemical ecology but also provide a foundation for the development of innovative and species-specific pest management and conservation tools.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glfc.org [glfc.org]
An In-depth Technical Guide on the Degradation and Environmental Fate of 3-keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-keto Petromyzonol (B13829) (3kPZS)
Chemical Structure:
-
Systematic Name: (5α,7α,12α)-7,12-Dihydroxy-5-cholan-3-one-24-sulfate
-
Molecular Formula: C₂₄H₃₉NaO₇S
-
Key Features: A steroid nucleus with a ketone group at the C-3 position and a sulfate (B86663) ester at the C-24 position of the side chain. The sulfate group confers water solubility, which is crucial for its function as a waterborne pheromone.
Inferred Degradation Pathways of 3-keto Petromyzonol
Based on the known metabolism and degradation of other sulfated steroids and bile acids in aquatic environments and by microorganisms, the environmental fate of 3kPZS is likely governed by several key transformation processes. The primary routes of degradation are expected to be microbial, with potential contributions from abiotic processes like photolysis and hydrolysis.
A potential degradation pathway for 3kPZS is outlined below. This pathway is inferred from the degradation of similar compounds and represents a hypothetical model for guiding future research.
Key Inferred Transformation Processes:
-
Microbial Desulfation: The initial and likely primary step in the degradation of 3kPZS is the cleavage of the sulfate ester bond by microbial sulfatases to yield this compound. This process would increase the lipophilicity of the molecule, potentially leading to greater partitioning into sediment and organic matter. Studies on other sulfated bile acids have shown that microbial floras possess the ability to desulfate these compounds.
-
Microbial Reduction of the Ketone Group: The ketone group at the C-3 position is a likely target for microbial reductases, which would convert it to a hydroxyl group, yielding petromyzonol sulfate. This transformation could occur concurrently with or independently of desulfation.
-
Further Microbial Degradation: Following desulfation and/or reduction, the resulting steroid core is expected to undergo further degradation by a variety of soil and water bacteria. This process typically involves a series of oxidative reactions, including hydroxylations and dehydrogenations, which ultimately lead to the cleavage of the steroid rings.
-
Mineralization: The ultimate fate of the carbon skeleton of 3kPZS is expected to be mineralization to carbon dioxide and water under aerobic conditions.
Environmental Fate Considerations
The environmental persistence of 3kPZS is anticipated to be low. As a biopesticide used at very low concentrations to elicit a behavioral response, its environmental concentration is expected to be minimal. The inferred degradation pathways suggest that it would be susceptible to microbial breakdown.
Quantitative Data Summary
Direct quantitative data on the degradation of 3kPZS is not available in published literature. The table below is provided as a template for future research findings.
| Parameter | Value | Conditions | Reference |
| Half-life (Water) | Data not available | Temperature, pH, microbial activity | |
| Half-life (Sediment) | Data not available | Aerobic/anaerobic, organic content | |
| Photodegradation Rate | Data not available | Wavelength, intensity | |
| Primary Degradation Products | Inferred: this compound, Petromyzonol sulfate | Microbial consortia |
Experimental Protocols for Studying the Degradation of this compound
The following are detailed, generalized experimental protocols that can be adapted to study the degradation and environmental fate of 3kPZS.
Microbial Degradation in Aquatic Systems
This protocol is designed to assess the rate and extent of 3kPZS biodegradation in water and sediment.
Methodology:
-
Sample Collection: Collect water and sediment samples from a relevant aquatic environment, such as a river known to be a sea lamprey habitat.
-
Microcosm Setup:
-
In sterile glass containers, create microcosms containing known amounts of environmental water and sediment.
-
Prepare sterile controls by autoclaving a subset of the microcosms.
-
Spike the microcosms with a known concentration of 3kPZS (e.g., 1-10 µg/L).
-
-
Incubation: Incubate the microcosms under controlled conditions (e.g., 20°C) with a defined light/dark cycle to simulate natural conditions.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate microcosms from both the test and control groups.
-
Extraction:
-
Separate the water and sediment phases.
-
Extract 3kPZS and its potential degradation products from the water phase using solid-phase extraction (SPE).
-
Extract the sediment using an appropriate solvent mixture (e.g., acetonitrile/water).
-
-
Analysis: Analyze the extracts using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to quantify the parent compound and identify transformation products.
-
Data Analysis: Calculate the degradation rate and half-life of 3kPZS. Characterize the structure of identified degradation products.
Abiotic Degradation: Photolysis and Hydrolysis
These protocols assess the stability of 3kPZS to light and its chemical stability in water.
Photolysis Protocol:
-
Prepare aqueous solutions of 3kPZS in buffered, purified water (e.g., pH 5, 7, and 9).
-
Expose the solutions to a light source that simulates natural sunlight.
-
Include dark controls to differentiate between photolytic and other degradation processes.
-
Sample at regular intervals and analyze for the concentration of 3kPZS.
Hydrolysis Protocol:
-
Prepare sterile aqueous solutions of 3kPZS in buffered, purified water at different pH values (e.g., 4, 7, and 9).
-
Incubate the solutions in the dark at a constant temperature.
-
Sample at regular intervals and analyze for the concentration of 3kPZS to determine the rate of hydrolysis.
Accessing Regulatory Data
Given that 3kPZS is a registered biopesticide, a significant amount of environmental fate and toxicology data was likely submitted to the EPA. Researchers can request this information through the Freedom of Information Act (FOIA). When submitting a FOIA request to the EPA, it is important to be as specific as possible, referencing "this compound sulfate" or "3kPZS" and specifying an interest in the environmental fate and ecological effects data submitted for its registration as a biopesticide.
Conclusion
While direct experimental data on the degradation and environmental fate of this compound are currently lacking in the public scientific literature, its chemical structure as a sulfated bile acid allows for informed inferences about its likely degradation pathways. The primary route of degradation is expected to be microbial, initiated by desulfation and followed by the breakdown of the steroid core. Its registration as a biopesticide suggests a low potential for environmental persistence. This technical guide provides a framework for researchers to investigate the environmental fate of this important semiochemical, including inferred degradation pathways and detailed experimental protocols to guide future studies. Obtaining the regulatory data submitted to the EPA would be a significant step in fully characterizing the environmental behavior of 3kPZS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Host-microbiome orchestration of the sulfated metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human placental steroid-sulfatase. Kinetics of the in-vitro hydrolysis of dehydroepiandrosterone 3-sulfate and of 16 alpha-hydroxydehydroepiandrosterone 3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Keto Petromyzonol Sulfate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical synthesis of 3-keto petromyzonol (B13829) sulfate (B86663), a key pheromonal component in the life cycle of the sea lamprey (Petromyzon marinus). The synthesis commences with the readily available starting material, cholic acid, and proceeds through a series of key transformations including stereochemical inversion at the C-5 position, selective oxidation, and targeted sulfation. This protocol is intended to provide a reproducible method for obtaining 3-keto petromyzonol sulfate for use in research, pest management strategies, and drug development applications.
Introduction
This compound sulfate is a sulfated bile alcohol derivative that functions as a potent sex pheromone in sea lampreys. It is released by mature males to attract females to nesting sites, playing a crucial role in the reproductive success of this invasive species. The ability to synthesize this compound in the laboratory is essential for studying its biological activity, developing species-specific control methods, and exploring its potential as a lead compound in drug discovery. This protocol outlines a multi-step synthesis beginning with cholic acid, a common and inexpensive bile acid.
Overall Synthesis Workflow
The synthesis of this compound sulfate from cholic acid can be conceptually divided into four main stages:
-
Formation of the 5α-Steroid Nucleus: Conversion of the 5β-stereochemistry of cholic acid to the 5α-stereochemistry of the allocholic acid series. This is the foundational step to creating the petromyzonol backbone.
-
Formation of Petromyzonol: Reduction of the carboxylic acid at C-24 to a primary alcohol.
-
Selective Oxidation: Oxidation of the 3α-hydroxyl group to a ketone.
-
Sulfation: Introduction of a sulfate group at the 24-position.
Caption: Synthetic pathway from cholic acid to this compound sulfate.
Experimental Protocols
Stage 1: Synthesis of Methyl 3α,7α,12α-trihydroxy-5α-cholan-24-oate (Methyl Allocholate Derivative)
1.1 Esterification of Cholic Acid
-
Materials: Cholic acid, Methanol, Sulfuric acid (concentrated).
-
Procedure:
-
Suspend cholic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl cholate.
-
1.2 Protection of 7α and 12α-Hydroxyl Groups
-
Materials: Methyl cholate, Acetic anhydride (B1165640), Pyridine (B92270).
-
Procedure:
-
Dissolve methyl cholate (1 equivalent) in pyridine.
-
Add acetic anhydride (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3α-hydroxy-7α,12α-diacetoxy-5β-cholan-24-oate.
-
1.3 Oxidation to 1,4-Dien-3-one
-
Materials: Protected methyl cholate, Benzeneseleninic anhydride, m-Iodoxybenzoic acid, Dry toluene.
-
Procedure:
-
To a solution of the protected methyl cholate (1 equivalent) in dry toluene, add a catalytic amount of benzeneseleninic anhydride and m-iodoxybenzoic acid (2.5 equivalents).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove insoluble materials.
-
Wash the filtrate with a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to yield the 1,4-dien-3-one intermediate.
-
1.4 Stereoselective Reduction to 5α-Steroid
-
Materials: 1,4-Dien-3-one intermediate, Wilkinson's catalyst (Rh(PPh₃)₃Cl), Benzene (B151609), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the dienone (1 equivalent) in a mixture of benzene and ethanol.
-
Add a catalytic amount of Wilkinson's catalyst.
-
Hydrogenate the mixture at atmospheric pressure until the reaction is complete.
-
Filter the catalyst and concentrate the solvent. Purify the product by column chromatography to obtain the methyl 3-oxo-7α,12α-diacetoxy-5α-cholan-24-oate.
-
1.5 Deprotection of Hydroxyl Groups
-
Materials: Methyl 3-oxo-7α,12α-diacetoxy-5α-cholan-24-oate, Potassium carbonate, Methanol.
-
Procedure:
-
Dissolve the diacetate in methanol.
-
Add a solution of potassium carbonate in water.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxo-7α,12α-dihydroxy-5α-cholan-24-oate.
-
Stage 2: Synthesis of Petromyzonol
-
Materials: Methyl 3-oxo-7α,12α-dihydroxy-5α-cholan-24-oate, Lithium aluminum hydride (LiAlH₄), Dry THF.
-
Procedure:
-
To a solution of the methyl ester (1 equivalent) in dry THF at 0 °C, add LiAlH₄ (excess) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain petromyzonol (5α-cholane-3α,7α,12α,24-tetraol).
-
Stage 3: Synthesis of this compound
-
Materials: Petromyzonol, Silver carbonate on Celite, Toluene.
-
Procedure:
-
To a solution of petromyzonol (1 equivalent) in toluene, add freshly prepared silver carbonate on Celite (excess).
-
Reflux the mixture with azeotropic removal of water until the selective oxidation of the 3α-hydroxyl group is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield this compound.
-
Stage 4: Synthesis of this compound Sulfate
-
Materials: this compound, Sulfur trioxide pyridine complex, Dry pyridine.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry pyridine.
-
Add sulfur trioxide pyridine complex (excess) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and remove the pyridine under reduced pressure.
-
The crude product can be purified by ion-exchange chromatography to yield this compound sulfate.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1.1 | Methyl Cholate | Cholic Acid | MeOH, H₂SO₄ | >95 |
| 1.2 | Protected Methyl Cholate | Methyl Cholate | Ac₂O, Pyridine | ~90 |
| 1.3 | 1,4-Dien-3-one | Protected Methyl Cholate | Benzeneseleninic anhydride, m-Iodoxybenzoic acid | 70-80 |
| 1.4 | Methyl Allocholate Derivative | 1,4-Dien-3-one | H₂, Rh(PPh₃)₃Cl | 60-70 |
| 1.5 | Deprotected Allocholate | Allocholate Diacetate | K₂CO₃, MeOH | >90 |
| 2 | Petromyzonol | Methyl Allocholate Derivative | LiAlH₄ | ~85 |
| 3 | This compound | Petromyzonol | Ag₂CO₃/Celite | 60-70 |
| 4 | This compound Sulfate | This compound | SO₃-Pyridine | 50-60 |
Yields are approximate and may vary depending on reaction scale and purification efficiency.
Signaling Pathway Diagram
While this compound sulfate is a pheromone and not part of an intracellular signaling pathway in the traditional sense, its synthesis can be represented as a chemical transformation pathway.
Caption: Key chemical transformations in the synthesis of this compound sulfate.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound sulfate from cholic acid. The described methods are based on established organic chemistry principles and have been adapted for this specific target molecule. By following this protocol, researchers can obtain a reliable supply of this important pheromone for further scientific investigation and application. Careful monitoring of each step by thin-layer chromatography and purification by column chromatography are crucial for obtaining the desired products in good yield and purity.
Application Note: Quantification of 3kPZS by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the quantification of 3-keto-petromyzonol sulfate (B86663) (3kPZS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3kPZS, a key bile acid derivative, acts as a potent migratory and mating pheromone in sea lampreys (Petromyzon marinus).[1][2] Accurate quantification of this molecule is crucial for ecological studies, pest management strategies, and potentially for exploring its role in other biological systems. The protocol detailed herein is applicable to researchers in environmental science, chemical ecology, and drug development. This method utilizes a stable isotope-labeled internal standard for enhanced accuracy and precision.
Introduction
3-keto-petromyzonol sulfate (3kPZS), chemically known as 7α,12α,24-trihydroxy-5α-cholan-3-one-24-sulfate, is a pheromone released by male sea lampreys to attract females to their nests for spawning.[2][3] The high specificity and potency of 3kPZS have made it a target for controlling invasive sea lamprey populations in the Great Lakes region.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable quantification of 3kPZS in complex biological and environmental matrices. This document provides a detailed protocol for the analysis of 3kPZS, including sample preparation, LC-MS/MS parameters, and data analysis.
Experimental Workflow
The overall experimental workflow for the quantification of 3kPZS is depicted below. It involves sample collection, spiking with an internal standard, solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis.
Signaling Pathway
As a pheromone, 3kPZS is detected by the olfactory system of female sea lampreys, triggering a neuroendocrine signaling cascade that results in behavioral changes, such as upstream swimming towards the pheromone source. This signaling is crucial for successful mating.
Detailed Protocols
Materials and Reagents
-
3kPZS analytical standard
-
[2H5]3kPZS (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation-exchange and reversed-phase)
-
Centrifuge tubes
-
Nitrogen evaporator
Sample Preparation: Water Samples
This protocol is adapted from a method developed for the analysis of 3kPZS in streamwater.
-
Sample Collection: Collect 100 mL of water in a clean container.
-
Internal Standard Spiking: Add a known amount of [2H5]3kPZS internal standard to the water sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange and reversed-phase SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with ultrapure water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the SPE cartridge with ultrapure water to remove any unbound impurities.
-
Elution: Elute the retained analytes (3kPZS and internal standard) with methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for 3kPZS (e.g., -3.5 kV) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3kPZS | 487.3 | 97.0 | Optimized (e.g., 45) |
| [2H5]3kPZS | 492.3 | 97.0 | Optimized (e.g., 45) |
Note: The precursor ion for 3kPZS ([M-H]-) is m/z 487.3. The product ion at m/z 97.0 corresponds to the bisulfate ion [HSO4]-, a characteristic fragment for sulfated steroids.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for 3kPZS quantification in water samples.
| Parameter | Result |
| Limit of Detection (LOD) | < 0.1 ng/L (210 fM) |
| Intra-day Precision (%CV) | 0.3 - 11.6% |
| Inter-day Precision (%CV) | 4.8 - 9.8% |
| Recovery | Up to 90% |
| Concentrations in Infested Streams | 0.15 - 2.85 ng/L |
Conclusion
The LC-MS/MS method presented provides a highly sensitive and reliable approach for the quantification of 3kPZS. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications, from environmental monitoring to pheromone-based pest control research. The detailed protocol and performance data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Quantification of a male sea lamprey pheromone in tributaries of Laurentian Great Lakes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of 3-keto Petromyzonol from Water
Introduction
3-keto petromyzonol (B13829) is a steroidal pheromone released by male sea lampreys (Petromyzon marinus) to attract females to their nests for spawning. The detection and quantification of this compound in environmental water samples are crucial for monitoring the presence, abundance, and reproductive behavior of this invasive species, thereby aiding in control and management strategies. Its sulfated form, 3-keto petromyzonol sulfate (B86663) (3kPZS), is the primary bioactive component and the usual target for analysis. Due to the typically low concentrations of 3kPZS in large bodies of water, a robust and sensitive analytical method is required, which necessitates an efficient sample preparation step to concentrate the analyte and remove interfering matrix components.
Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of organic compounds from aqueous matrices. This application note provides detailed protocols for the solid-phase extraction of this compound sulfate from water samples, intended for researchers, scientists, and drug development professionals. The protocols are designed to be followed by subsequent analysis using sensitive analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of solutes between a solid phase (the sorbent) and a liquid phase (the sample and solvents). The process generally consists of four steps:
-
Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for the adsorption of the analyte.
-
Loading: The aqueous sample is passed through the sorbent bed. The analyte of interest is retained on the sorbent, while the bulk of the sample matrix passes through.
-
Washing: The sorbent is rinsed with a solvent that is strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the sorbent in a small, concentrated volume.
For this compound, which is a moderately polar steroid, reversed-phase SPE is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica or a polymeric sorbent) is used to retain the analyte from a polar mobile phase (the water sample).
Experimental Protocols
Two common types of sorbents for the extraction of steroidal compounds from water are C18 silica-based sorbents and polymeric sorbents like Oasis HLB. A protocol for a rapid field-based extraction is also presented, which is particularly useful for processing a large number of samples on-site.
Protocol 1: Solid-Phase Extraction using C18 Cartridges
This protocol is a general procedure for using C18 cartridges, which are a common choice for the extraction of non-polar to moderately polar compounds from aqueous samples.
-
Materials:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
SPE vacuum manifold
-
Collection vials
-
-
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the water sample (typically 100-500 mL, pH adjusted to neutral if necessary) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with two aliquots of 3 mL of methanol into a clean collection vial.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Protocol 2: Solid-Phase Extraction using Oasis HLB Cartridges
Oasis HLB is a hydrophilic-lipophilic balanced polymeric reversed-phase sorbent that offers high retention for a wide range of compounds and is stable across a wide pH range.
-
Materials:
-
SPE Cartridges: Oasis HLB, 200 mg, 6 mL
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
SPE vacuum manifold
-
Collection vials
-
-
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Follow with 5 mL of deionized water. The sorbent is water-wettable and will not lose retention if it runs dry.
-
-
Sample Loading:
-
Load the water sample (typically 100-500 mL) onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
-
Elution:
-
Elute the analyte with two aliquots of 3 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
-
Protocol 3: Rapid Field-Based Solid-Phase Extraction
This protocol is adapted from methodologies developed for the rapid on-site processing of water samples for sea lamprey pheromone analysis[1].
-
Materials:
-
SPE Cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Large-volume syringe (e.g., 100 mL)
-
Syringe filters (e.g., 0.45 µm)
-
Methanol (HPLC grade) in a squirt bottle
-
Deionized water (HPLC grade) in a squirt bottle
-
Internal standard solution (e.g., deuterated 3kPZS)
-
Collection vials with caps
-
-
Procedure:
-
Sample Collection and Spiking:
-
Collect 100 mL of river water into a clean bottle.
-
Spike the sample with a known amount of deuterated 3kPZS internal standard.
-
-
Cartridge Conditioning:
-
Attach the SPE cartridge to the syringe.
-
Draw up and pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Attach a syringe filter to the syringe.
-
Draw the 100 mL water sample into the syringe.
-
Remove the filter and attach the conditioned SPE cartridge.
-
Pass the entire sample through the cartridge at a steady pace (approximately 10 mL/min).
-
-
Washing:
-
Pass 8 mL of deionized water through the cartridge to wash away impurities[2].
-
-
Elution (in the field):
-
Purge the cartridge of excess water by passing air through it with the syringe.
-
Elute the analyte by passing 2 mL of methanol through the cartridge into a labeled collection vial.
-
Cap the vial securely for transport to the laboratory.
-
-
Laboratory Processing:
-
In the lab, the eluate can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.
-
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of sea lamprey pheromones using SPE followed by LC-MS/MS. The data for 3kPZS is based on validated methods reported in the literature, while the data for the antagonist 3sPZS provides a reference for the performance of similar analytical methods[3].
| Analyte | Sorbent Type | Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| This compound sulfate (3kPZS) | Polymeric | SPE-UPLC-MS/MS | High (not specified) | Not specified | Not specified | Validated | [1] |
| Petromyzonol tetrasulfate (3sPZS) | Ion-pairing SPE | SPE-LC-MS/MS | Validated | 0.1 | 0.5 | 10-1000 | [3] |
Note: Detailed recovery and limit of detection data for 3kPZS specifically were not available in the cited literature, but the method was fully validated, indicating acceptable performance.
Mandatory Visualizations
Caption: General workflow for the solid-phase extraction of this compound from water samples.
Caption: Logical relationship for selecting an appropriate SPE sorbent for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electro-olfactogram (EOG) Recording of Sea Lamprey Response to 3kPZS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing electro-olfactogram (EOG) recordings to measure the olfactory response of the sea lamprey (Petromyzon marinus) to the potent migratory pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This technique is crucial for understanding the sensory biology of this invasive species and for the development of novel control agents.
Data Presentation: EOG Response of Sea Lamprey to 3kPZS
The following table summarizes the electro-olfactogram (EOG) response of sea lampreys to various concentrations of 3kPZS as reported in scientific literature. The EOG is a recording of the summed electrical potential from the olfactory epithelium, indicating the detection of an odorant.
| Concentration (M) | Response Amplitude (mV) | Detection Threshold (M) | Reference |
| 10⁻¹³ | - | < 10⁻¹³ | [1] |
| 10⁻¹² | - | - | [2] |
| 10⁻¹¹ | - | - | [2] |
| 10⁻¹⁰ | - | 10⁻¹⁰ | [3][4] |
| 10⁻⁶ | Suppressed by analogs | - |
Experimental Protocols
This section outlines the detailed methodology for conducting EOG recordings on sea lampreys.
Animal Preparation and Anesthesia
A crucial first step is the safe and effective anesthesia of the sea lamprey to ensure the animal remains immobile during the delicate recording process.
-
Anesthetic Agent: Tricaine methanesulfonate (B1217627) (MS-222) is a widely used anesthetic for fish and is effective for sea lampreys.
-
Stock Solution Preparation: Prepare a buffered stock solution of MS-222. To do this, dissolve 1.0 g of MS-222 powder in 100 ml of distilled water to create a 10 g/L stock solution. Buffer this solution to a pH of 7.0-7.5 by adding sodium bicarbonate (approximately 2:1 ratio of bicarbonate to MS-222 by weight). Freshly prepare this stock solution on the day of the experiment.
-
Anesthesia Induction: Place the sea lamprey in a container with a sufficient volume of aerated water from its holding tank. Gradually add the buffered MS-222 stock solution to achieve a final concentration of 100 mg/L. Monitor the lamprey closely until it loses equilibrium and its respiratory movements (opercular movements) slow down significantly. This process typically takes a few minutes.
-
Immobilization: Once anesthetized, transfer the lamprey to a V-shaped trough or a custom-built holder. The animal should be positioned ventral side up to allow access to the olfactory organ. Secure the lamprey gently using clamps with soft padding to prevent injury.
-
Gill Perfusion: Throughout the experiment, it is essential to maintain respiration. This is achieved by continuously perfusing the gills with fresh, aerated, and chilled (to match holding conditions) water containing a maintenance dose of buffered MS-222 (e.g., 50 mg/L). This can be delivered through a tube placed in the lamprey's mouth.
EOG Recording Setup
The EOG recording setup consists of electrodes, a micromanipulator, an amplifier, and a data acquisition system.
-
Electrode Fabrication:
-
Recording Electrode: Use a glass capillary tube (e.g., borosilicate glass) and a micropipette puller to create a microelectrode with a tip diameter of approximately 10-20 µm. Fill the microelectrode with a 1% agar (B569324) solution in 0.9% NaCl. A silver-silver chloride (Ag/AgCl) wire is then inserted into the back of the electrode.
-
Reference Electrode: A similar Ag/AgCl pellet electrode can be used as the reference.
-
-
Electrode Placement:
-
Recording Electrode: Using a micromanipulator, carefully position the tip of the recording electrode onto the surface of the olfactory epithelium, which is located within the single median nostril of the sea lamprey.
-
Reference Electrode: Place the reference electrode in the water near the head of the lamprey or on the skin surface away from the olfactory organ.
-
-
Amplification and Data Acquisition:
-
Connect the electrodes to a high-impedance DC amplifier.
-
The amplified signal is then digitized using a data acquisition system and recorded on a computer for later analysis.
-
Olfactory Stimulus Delivery
A precise and controlled delivery of the 3kPZS stimulus is critical for obtaining reliable and reproducible EOG data.
-
Stimulus Preparation: Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol) and then dilute it to the desired test concentrations with the same water used for gill perfusion. A blank control solution (perfusion water with the solvent) should also be prepared.
-
Delivery System: A computer-controlled perfusion system is ideal for delivering the stimulus. This system typically consists of a series of solenoid valves that allow for the rapid switching between the continuous flow of perfusion water and the delivery of the stimulus solution. The stimulus is delivered through a thin tube positioned near the nostril, allowing the odorant to be drawn into the olfactory chamber with the respiratory current.
-
Stimulus Application: Deliver a pulse of the 3kPZS solution for a defined duration (e.g., 5-10 seconds). Ensure a sufficient washout period with perfusion water between stimuli to allow the olfactory receptors to recover. It is advisable to apply stimuli in an ascending order of concentration, from the lowest to the highest. A standard odorant, such as L-arginine, can be used as a positive control to confirm the viability of the olfactory epithelium.
Visualizations
Experimental Workflow
Caption: Experimental workflow for EOG recording in sea lamprey.
Olfactory Signaling Pathway for 3kPZS
Caption: G-protein coupled olfactory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Choice Flume Behavioral Assays with 3kPZS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting two-choice flume behavioral assays to evaluate the effects of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) on aquatic organisms, particularly the sea lamprey (Petromyzon marinus).
Introduction
Two-current choice flumes are powerful tools for investigating the preference or avoidance behavior of aquatic animals in response to chemical cues.[1][2][3] This methodology is particularly valuable for studying the potent chemo-attractant properties of 3kPZS, a key component of the male sea lamprey mating pheromone.[4][5] By creating two parallel, laminar water currents with and without the test compound, researchers can quantify the behavioral response of an organism to the chemical cue. Mature male sea lampreys release 3kPZS to attract ovulated females to their nests for spawning. Understanding the behavioral responses elicited by 3kPZS is crucial for developing control strategies for this invasive species and for broader applications in chemical ecology and drug development.
Key Applications
-
Pheromone Efficacy Testing: Determine the concentration-dependent attractive or repulsive effects of 3kPZS and its analogs.
-
Sensory Trap Studies: Investigate how 3kPZS can be used to lure target organisms into traps for population control.
-
Drug Discovery: Screen novel compounds that may modulate or antagonize the behavioral effects of 3kPZS.
-
Ecotoxicology: Assess the impact of pollutants on the chemosensory perception and behavioral responses of aquatic organisms.
Experimental Design and Considerations
A well-designed two-choice flume assay minimizes stress on the test subjects and ensures the generation of reliable and replicable data. Key design considerations include:
-
Laminar Flow: The flume must be designed to produce two distinct, parallel currents with minimal mixing in the choice arena. This is typically achieved using baffles and honeycomb collimators.
-
Flume Dimensions: The size of the choice arena should be appropriate for the test organism, allowing for free movement between the two currents.
-
Water Quality: Water temperature, flow rate, and chemical composition should be carefully controlled and monitored throughout the experiment.
-
Acclimation: A sufficient acclimation period is critical to reduce stress and ensure that the observed behavior is a response to the chemical cue and not to the experimental setup itself.
-
Blinding and Randomization: To avoid experimenter bias, the side of the flume receiving the chemical cue should be randomized, and the observer should ideally be blind to the treatment.
Experimental Protocol
This protocol outlines the steps for conducting a two-choice flume behavioral assay with 3kPZS using sea lampreys as the test organism.
Materials:
-
Two-current choice flume with header tanks, baffles, and honeycomb collimators.
-
Video recording equipment (e.g., overhead camera with infrared lighting for nocturnal species).
-
Stock solution of 3kPZS (e.g., dissolved in methanol).
-
Peristaltic pumps for precise delivery of the 3kPZS solution and control vehicle.
-
Flow meters to monitor and maintain equal flow rates in both channels.
-
Acclimation tanks.
-
Behavioral analysis software.
Procedure:
-
Animal Acclimation:
-
House sea lampreys in acclimation tanks with appropriate water quality and a natural photoperiod for at least 48 hours prior to the experiment.
-
Ensure animals are in the target life stage (e.g., sexually mature, ovulated females for attraction studies).
-
-
Flume Preparation:
-
Thoroughly clean the flume with a non-toxic cleaning agent and rinse extensively with source water to remove any residual chemical cues.
-
Start the water flow and allow the system to stabilize. Verify that the flow is laminar and that there is minimal mixing between the two channels using a non-toxic dye.
-
Set the desired water temperature and flow rate.
-
-
Introduction of the Animal:
-
Carefully transfer a single sea lamprey to the downstream end of the choice arena.
-
Allow the animal to acclimate to the flume for a predetermined period (e.g., 10-20 minutes) with only source water flowing through both channels.
-
-
Data Recording (Pre-treatment):
-
Begin video recording and track the animal's position for a baseline period (e.g., 10 minutes) to establish any inherent side preference.
-
-
Introduction of 3kPZS:
-
Using peristaltic pumps, introduce the 3kPZS stock solution into one of the header tanks to achieve the desired final concentration in one channel.
-
Simultaneously, introduce the vehicle (e.g., methanol) into the other header tank at the same rate to serve as the control. The side receiving the 3kPZS should be randomized for each trial.
-
-
Data Recording (Treatment):
-
Continue video recording and track the animal's position for the duration of the experimental period (e.g., 20-30 minutes).
-
-
Post-Trial:
-
Stop the introduction of 3kPZS and the control vehicle.
-
Remove the animal and return it to a separate holding tank to avoid re-testing.
-
Thoroughly flush the flume with source water before the next trial.
-
-
Data Analysis:
-
Use behavioral analysis software to quantify various parameters, including:
-
Time spent in each half of the choice arena.
-
Number of entries into each half.
-
Upstream movement and velocity.
-
Latency to first enter the 3kPZS-treated side.
-
-
Calculate a preference index, for example, as the proportion of time spent in the 3kPZS-treated side minus the proportion of time spent in the control side.
-
Use appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test) to determine if there is a significant preference or avoidance of the 3kPZS cue.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison across different experimental conditions.
| Parameter | Control | 3kPZS (10⁻¹³ M) | 3kPZS (10⁻¹² M) | 3kPZS (10⁻¹¹ M) |
| Mean Time in Cue Side (%) | 50.5 ± 4.2 | 68.3 ± 5.1 | 75.1 ± 3.9 | 72.4 ± 4.6 |
| Mean Entries into Cue Side | 8.2 ± 1.5 | 12.7 ± 2.1 | 14.5 ± 1.8 | 13.8 ± 2.3 |
| Upstream Velocity (cm/s) | 2.5 ± 0.8 | 5.1 ± 1.1 | 6.3 ± 0.9 | 5.9 ± 1.2 |
| Preference Index | 0.01 ± 0.08 | 0.37 ± 0.10 | 0.50 ± 0.08 | 0.45 ± 0.09 |
Note: Data are hypothetical and presented for illustrative purposes. Asterisks () indicate a statistically significant difference from the control group (p < 0.05). Effective concentrations of 3kPZS for attracting ovulated female sea lampreys have been demonstrated in the range of 10⁻¹⁴ M to 10⁻¹⁰ M.*
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dryad | Data: Two-current choice flumes for testing avoidance and preference in aquatic animals [datadryad.org]
- 3. figshare.utas.edu.au [figshare.utas.edu.au]
- 4. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-keto petromyzonol sulfate (3kPZS) as a Sea Lamprey Attractant
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) to attract ovulating females to their nests for spawning.[1][2] Its efficacy as a chemoattractant has led to its registration as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency (USEPA) for use in sea lamprey control programs.[3][4][5] These application notes provide detailed protocols for the field application of 3kPZS to manipulate sea lamprey behavior, primarily for trapping and population control.
Data Presentation: Efficacy of 3kPZS in Field Applications
The effectiveness of 3kPZS as a lamprey attractant is influenced by its application rate and the physical characteristics of the stream. The following tables summarize quantitative data from various field studies.
| Parameter | Value | Stream Conditions | Reference |
| Effective Concentration | 10⁻¹¹ to 10⁻¹⁴ M | Varied | |
| Trap Capture Increase | 10-50% | Wide streams (>30m) | |
| Optimal Application Rate | 50 mg/hour | Wide streams (>30m) | |
| Reduced Efficacy | High dosage in narrow streams (<15m) | Narrow streams (<15m) |
| Stream Width | Application Rate of 3kPZS | Estimated Increase in Trap Capture Probability | Reference |
| Narrow (< 15 m) | High (e.g., 50 mg/hour) | Reduced probability of upstream movement and trap encounter | |
| Intermediate | Not specified | Moderate increase | |
| Wide (> 30 m) | High (50 mg/hour) | 10-20% increase |
Experimental Protocols
Protocol 1: Preparation of 3kPZS Stock Solution for Field Application
This protocol outlines the preparation of a stock solution of 3kPZS for delivery into a stream system.
Materials:
-
Synthetic 3-keto petromyzonol sulfate (3kPZS)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes and sterile tips
Procedure:
-
Weighing 3kPZS: Accurately weigh the desired amount of synthetic 3kPZS powder using a calibrated analytical balance. Perform this in a fume hood to avoid inhalation.
-
Initial Dissolution: Dissolve the weighed 3kPZS in a 1:1 (v/v) solution of methanol and deionized water. The final concentration of the stock solution will depend on the target in-stream concentration and the delivery rate of the application equipment.
-
Stock Solution Preparation: Prepare a concentrated stock solution. For example, to achieve a final in-stream concentration in the picomolar to nanomolar range, a stock solution in the micromolar to millimolar range is typically prepared.
-
Storage: Store the stock solution in sterile, amber glass vials at a low temperature (e.g., -20°C) to prevent degradation.
-
Field Dilution (if necessary): Depending on the application method, the stock solution may be used directly or further diluted with stream water immediately before application to achieve the desired final concentration.
Protocol 2: Field Application of 3kPZS using a Peristaltic Pump
This protocol describes the continuous delivery of 3kPZS into a stream using a peristaltic pump to attract sea lampreys to a specific location, such as a trap.
Materials:
-
Prepared 3kPZS stock solution
-
Peristaltic pump with adjustable flow rate
-
Tubing (e.g., Tygon®)
-
Anchoring system for tubing outlet (e.g., a weight)
-
Power source for the pump (e.g., deep-cycle marine battery)
-
Flow meter (optional, for stream discharge measurement)
-
GPS unit for recording application location
Procedure:
-
Site Selection: Choose a deployment site upstream of the target area (e.g., a lamprey trap). The distance will depend on the stream flow and desired plume characteristics.
-
Stream Discharge Measurement: Measure the stream's discharge (flow rate) to calculate the required pump rate to achieve the target final in-stream concentration of 3kPZS.
-
Pump Calibration: Calibrate the peristaltic pump to deliver the calculated volume of 3kPZS solution per unit of time.
-
Deployment:
-
Place the container with the 3kPZS stock solution in a stable and secure location on the stream bank.
-
Run the tubing from the pump to the desired release point in the stream.
-
Anchor the outlet of the tubing in the center of the stream channel to ensure good mixing.
-
-
Initiate Application: Start the pump to begin the continuous release of the 3kPZS solution.
-
Monitoring: Regularly check the pump and the level of the 3kPZS solution to ensure continuous and accurate delivery.
-
Data Collection: Record the start and end times of the application, the pump rate, the calculated in-stream concentration, and environmental parameters such as water temperature and flow rate.
Protocol 3: Controlled Release of 3kPZS using a Polymer-Based Emitter
This protocol outlines the use of a biodegradable polymer emitter for a passive, controlled release of 3kPZS.
Materials:
-
3kPZS-infused polymer emitters (e.g., PEG6000-based)
-
Deployment cage or anchor to secure the emitter in the stream
-
GPS unit
Procedure:
-
Emitter Preparation: The 3kPZS is incorporated into a biodegradable polymer matrix, such as polyethylene (B3416737) glycol (PEG6000), to create a solid emitter.
-
Site Selection: Choose the location in the stream where the attractant plume is desired, typically near a trap entrance.
-
Deployment:
-
Place the polymer emitter in a protective cage to prevent loss and allow for water flow around it.
-
Securely anchor the cage in the desired location within the stream.
-
-
Monitoring and Retrieval: The emitter will slowly dissolve, releasing the 3kPZS at a controlled rate. The duration of release depends on the polymer composition and stream conditions. Periodically check the emitter and retrieve the cage once the emitter has dissolved or the application period is over.
-
Data Collection: Record the deployment and retrieval dates and times, the location, and any observations of lamprey behavior near the emitter.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Olfactory signaling pathway for 3kPZS in sea lamprey.
Caption: Experimental workflow for field application of 3kPZS.
References
- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glfc.org [glfc.org]
- 5. graham.umich.edu [graham.umich.edu]
Application Notes and Protocols for Developing Slow-Release Formulations of 3-keto petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto petromyzonol (B13829) is a bile salt derivative that acts as a pheromone in sea lampreys, modulating the synthesis and release of gonadotropin-releasing hormone (GnRH).[1] Its potential applications in aquaculture, pest control, and biomedical research necessitate the development of formulations that can deliver the compound over an extended period. Slow-release formulations offer the advantage of maintaining a stable concentration of the active pharmaceutical ingredient (API) within a desired therapeutic window, reducing the frequency of administration and improving overall efficacy.[2]
These application notes provide a comprehensive guide for the development and evaluation of slow-release formulations for 3-keto petromyzonol. The protocols outlined below are based on established methodologies for creating and testing controlled-release dosage forms and should be adapted based on specific experimental goals and the physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful slow-release formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 359436-56-9 | [3] |
| Molecular Formula | C24H40O4 | [3] |
| Molecular Weight | 392.57 g/mol | |
| Melting Point | 173-175 °C | |
| Boiling Point | 543.7°C at 760 mmHg | |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | |
| Storage Temperature | -20°C Freezer |
Development of Slow-Release Formulations
The selection of an appropriate slow-release strategy depends on the desired release profile, the route of administration, and the properties of the API. For this compound, matrix-based systems and encapsulation are two promising approaches.
Matrix-Based Formulations
In a matrix system, the API is homogeneously dispersed within a polymer. The release of the drug is controlled by diffusion through the polymer matrix and/or erosion of the matrix.
Protocol 1: Preparation of a Polymer-Based Matrix Tablet
-
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) (or other suitable polymer like EUDRAGIT®)
-
Microcrystalline cellulose (B213188) (filler)
-
Magnesium stearate (B1226849) (lubricant)
-
-
Procedure:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:5, 1:10).
-
Thoroughly mix the API and polymer using a mortar and pestle or a blender.
-
Add the filler and continue mixing until a homogenous blend is achieved.
-
Incorporate the lubricant and mix for a final 2-3 minutes.
-
Compress the blend into tablets of a specific weight and hardness using a tablet press.
-
Store the tablets in a desiccator until further analysis.
-
Encapsulation-Based Formulations
Encapsulation involves entrapping the API within a polymeric shell. The release is controlled by the degradation or dissolution of the shell.
Protocol 2: Microencapsulation of this compound
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
-
Procedure:
-
Dissolve a known amount of this compound and PLGA in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA.
-
Add the oil phase to the aqueous phase while homogenizing at high speed to create an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid microspheres.
-
Collect the microspheres by centrifugation, wash them with deionized water, and freeze-dry for 48 hours.
-
Store the dried microspheres at -20°C.
-
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of slow-release formulations. It measures the rate and extent of drug release from the dosage form under controlled laboratory conditions.
Protocol 3: In Vitro Release Study using USP Apparatus 2 (Paddle Method)
-
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Formulated this compound tablets or microspheres
-
HPLC system for quantification
-
-
Procedure:
-
Pre-heat the dissolution vessels containing 900 mL of the release medium to 37 ± 0.5 °C.
-
Place one tablet or a known quantity of microspheres in each vessel.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
Quantitative data from formulation development and release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Composition of Hypothetical this compound Slow-Release Tablet Formulations
| Formulation Code | This compound (mg) | HPMC (mg) | Microcrystalline Cellulose (mg) | Magnesium Stearate (mg) | Total Weight (mg) |
| F1 | 10 | 50 | 39 | 1 | 100 |
| F2 | 10 | 100 | 89 | 1 | 200 |
| F3 | 20 | 100 | 79 | 1 | 200 |
Table 2: In Vitro Release Profile of Hypothetical this compound Formulations (% Cumulative Release)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 10.1 ± 1.5 |
| 4 | 45.7 ± 3.2 | 25.3 ± 2.5 | 30.6 ± 2.8 |
| 8 | 78.9 ± 4.1 | 55.8 ± 3.9 | 62.3 ± 4.2 |
| 12 | 95.1 ± 2.9 | 75.2 ± 4.5 | 80.4 ± 3.7 |
| 24 | 98.3 ± 1.5 | 92.6 ± 3.1 | 96.8 ± 2.4 |
Visualizations
Diagrams illustrating workflows and pathways can aid in understanding the experimental processes.
Caption: Workflow for developing and testing slow-release formulations.
Caption: Mechanisms of drug release from slow-release formulations.
References
Application Notes and Protocols for Receptor Binding Assay of 3-Keto Petromyzonol Olfactory Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey, Petromyzon marinus, utilizes a sophisticated olfactory system for crucial life events such as migration and reproduction. A key chemical cue in this process is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent sex pheromone released by spermiating males to attract ovulating females.[1][2][3] The olfactory receptors responsible for detecting 3kPZS have been identified as OR320a and OR320b, which are G protein-coupled receptors (GPCRs).[4] Understanding the binding affinity of 3kPZS and its analogs to these receptors is critical for developing species-specific control agents for this invasive species and for advancing our knowledge of chemosensation.
These application notes provide a detailed protocol for conducting a competitive receptor binding assay to characterize the interaction of 3kPZS and related compounds with its cognate olfactory receptors. The protocol is designed for researchers familiar with standard cell culture and biochemical assay techniques.
Data Presentation
| Compound | Structure | Relative EOG Response (% of 3kPZS) | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | Ketone at C-3, Sulfate at C-24 | 100% | [5] |
| Petromyzonol sulfate (PZS) | Hydroxyl at C-3, Sulfate at C-24 | ~100% | |
| This compound | Ketone at C-3, no sulfate | Significantly lower than 3kPZS | |
| Petromyzonol | Hydroxyl at C-3, no sulfate | Significantly lower than 3kPZS | |
| Analogs with sulfate at C-24 | Varied substitutions at other positions | Generally potent responses | |
| Analogs without sulfate at C-24 | Varied substitutions | Generally weak responses |
Note: The comparable EOG responses of 3kPZS and PZS suggest they may have similar affinities for the olfactory receptors, despite inducing opposite behavioral responses.
Signaling Pathway and Experimental Workflow
Olfactory Signaling Pathway
The binding of an odorant, such as this compound, to its specific olfactory receptor (a GPCR) initiates a signal transduction cascade. This process typically involves the activation of a G protein, leading to the production of second messengers like cyclic AMP (cAMP), which in turn opens ion channels, causing depolarization of the olfactory sensory neuron and the generation of an action potential.
Caption: Olfactory signal transduction pathway initiated by ligand binding.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram outlines the key steps for performing a competitive receptor binding assay to determine the binding affinity of unlabeled test compounds (like this compound) by measuring their ability to displace a radiolabeled ligand from the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Heterologous Expression of Olfactory Receptors
Principle: To perform an in vitro binding assay, the olfactory receptors (OR320a and OR320b) need to be expressed in a suitable host cell line that does not endogenously express interfering receptors. Human Embryonic Kidney (HEK293) cells are commonly used for this purpose.
Materials and Reagents:
-
HEK293 cells
-
Mammalian expression vectors (e.g., pcDNA3.1) containing the coding sequences for sea lamprey OR320a and OR320b.
-
Receptor-Transporting Protein (RTP1) expression vector (to enhance cell surface expression of ORs).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate Buffered Saline (PBS).
-
6-well cell culture plates.
Protocol:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the expression vectors for the olfactory receptor (OR320a or OR320b) and RTP1 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression.
-
After the incubation period, the cells are ready for membrane preparation.
Membrane Preparation
Principle: The olfactory receptors are embedded in the cell membrane. To perform the binding assay, it is necessary to isolate the membrane fraction from the cultured cells.
Materials and Reagents:
-
Transfected HEK293 cells.
-
Ice-cold PBS.
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Dounce homogenizer.
-
High-speed centrifuge.
-
Bradford or BCA protein assay kit.
Protocol:
-
Wash the transfected cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Store the membrane preparations at -80°C until use.
Competitive Radioligand Binding Assay
Principle: This assay measures the ability of an unlabeled test compound (e.g., 3kPZS) to compete with a radiolabeled ligand for binding to the olfactory receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated. A suitable radiolabeled ligand would ideally be a high-affinity antagonist for the receptor. In the absence of a commercially available radiolabeled ligand for OR320a/b, custom radiosynthesis of a tritiated or iodinated high-affinity analog would be required.
Materials and Reagents:
-
Membrane preparation containing the olfactory receptors.
-
Radiolabeled ligand (e.g., [³H]-analog of 3kPZS).
-
Unlabeled this compound and other test analogs.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled 3kPZS).
-
Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (determined from kinetic binding studies).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant (determined from a separate saturation binding assay).
References
- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3kPZS in Integrated Pest Management of Sea Lamprey
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a synthesized sea lamprey mating pheromone, as a biopesticide in integrated pest management (IPM) programs for the control of invasive sea lamprey (Petromyzon marinus). The following sections detail the mechanism of action, application protocols derived from field studies, and the underlying physiological and neuronal responses to 3kPZS.
Introduction
The sea lamprey, a parasitic jawless fish, has caused significant ecological and economic damage to the fisheries of the Great Lakes since its invasion.[1] Traditional control methods, including lampricides and barriers, have successfully reduced sea lamprey populations by approximately 90% from their historical highs.[1] As part of an ongoing effort to develop more targeted and environmentally benign control methods, the sea lamprey mating pheromone, 3kPZS, has been identified, synthesized, and registered as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency.[1][2][3] 3kPZS is a naturally occurring substance released by male sea lampreys to attract females to their nests for spawning. Its application in IPM strategies primarily focuses on increasing the efficiency of trapping adult sea lampreys before they can reproduce.
Mechanism of Action
Mature male sea lampreys release 3kPZS to attract ovulated females to their nests. This pheromone is detected by the female's well-developed olfactory system, triggering a cascade of behavioral and physiological responses that culminate in upstream movement towards the pheromone source. The specificity of this pheromone makes it an ideal candidate for a targeted biopesticide, as it is environmentally benign and only detected by other sea lampreys.
Quantitative Data Summary
The efficacy of 3kPZS in increasing sea lamprey trap capture has been evaluated in several field studies. The following tables summarize the key quantitative findings from this research.
Table 1: Trapping Efficiency of 3kPZS-Baited Traps
| 3kPZS Concentration/Application Rate | Stream Width | Increase in Trapping Efficiency | Key Findings | Reference |
| 10⁻¹⁴ M to 10⁻¹¹ M | Not specified | Up to 53% increase; captured up to 2x more than un-baited traps | 3kPZS is as effective as the whole pheromone blend in luring ovulated females. | |
| 50 mg/hr | > 30 m | 10-15% increase in capture rate | More effective in wider streams; sea lamprey were 25-50% more likely to enter the trap after encounter. | |
| 50 mg/hr | < 15 m | Reduced probabilities of upstream movement, trap encounter, and entrance | High doses in narrow streams can have a negative effect on trapping success. | |
| Not specified | Not specified | Captured 46% of released ovulated females | At 10⁻¹⁴ M, captured 25% of released females, which was significantly more than control traps. |
Table 2: Behavioral Responses of Ovulated Female Sea Lamprey to 3kPZS
| 3kPZS Concentration | Distance of Response | Behavioral Response | Experimental Setting | Reference |
| 10⁻¹⁴ M to 10⁻¹⁰ M | 70 m and 650 m | Robust upstream movement | Natural spawning stream | |
| Higher than natural male pheromone | Not specified | Diverts females away from and disrupts orientation to natural male pheromone | Field experiment | |
| 10⁻¹⁰ M | Not specified | Increased serotonin (B10506) (5-HT) concentration in the forebrain of females | Laboratory experiment | |
| 10⁻¹⁰ M | Not specified | Decreased serotonin (5-HT) concentration in the brainstem of females | Laboratory experiment |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of 3kPZS for sea lamprey control.
Protocol 1: Field Application of 3kPZS for Enhancing Trap Capture
Objective: To increase the capture rate of adult sea lampreys in barrier-integrated traps using synthesized 3kPZS.
Materials:
-
Synthesized 3kPZS (Bridge Organics)
-
Solvent (e.g., methanol)
-
Peristaltic pump or other controlled-release system
-
Sea lamprey traps
-
Flow meter for stream discharge measurement
-
Dye for confirming plume mixing (e.g., Rhodamine WT)
Procedure:
-
Site Selection: Choose a stream with a known sea lamprey spawning run and an existing barrier and trapping infrastructure. Record stream characteristics such as width, depth, and average discharge.
-
3kPZS Solution Preparation: Prepare a stock solution of 3kPZS in a suitable solvent. The final concentration in the stream should be calculated based on the stream's discharge to achieve the desired molarity (e.g., 10⁻¹¹ M to 10⁻¹³ M) or a specific application rate (e.g., 50 mg/hr).
-
Application: Use a peristaltic pump to deliver the 3kPZS solution into the stream at a constant rate, typically upstream of the trap entrance. The application point should allow for sufficient mixing of the pheromone with the stream water to create a detectable plume leading to the trap.
-
Plume Confirmation: Conduct dye tests to visualize the pheromone plume and confirm that it reaches the intended area and is well-mixed at the point where sea lampreys are expected to encounter it.
-
Trapping: Operate the baited and un-baited (control) traps simultaneously. Monitor the traps daily, recording the number, sex, and length of captured sea lampreys.
-
Data Analysis: Compare the capture rates between the 3kPZS-baited and control traps. Analyze the data in relation to stream conditions (width, flow rate) and sea lamprey biological data (sex, size).
Protocol 2: Behavioral Assay of 3kPZS in a Natural Stream
Objective: To observe and quantify the behavioral responses of ovulated female sea lampreys to a point source of 3kPZS.
Materials:
-
Synthesized 3kPZS
-
Controlled-release system
-
Radio tags or acoustic tags
-
Receivers and antennas for tracking tagged individuals
-
Video recording equipment (optional)
-
Ovulated female sea lampreys
Procedure:
-
Animal Preparation: Capture and handle ovulated female sea lampreys according to approved animal care protocols. Surgically implant radio or acoustic tags to allow for remote tracking of their movements.
-
Experimental Setup: In a natural stream, establish a 3kPZS application point and a control (solvent only) point. The distance between these points should be sufficient to avoid interference.
-
Pheromone Application: Introduce 3kPZS into the stream at a known concentration.
-
Lamprey Release: Release the tagged female sea lampreys downstream of the application points.
-
Tracking and Observation: Use the tracking system to monitor the movement patterns of the lampreys. Record their position, speed, and turning behavior as they approach the pheromone and control sources. If possible, use underwater video to observe detailed behaviors near the source.
-
Data Analysis: Analyze the tracking data to determine if the lampreys show a preference for the 3kPZS source, as indicated by directed upstream movement towards the source and increased time spent in the pheromone plume.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway for 3kPZS in the sea lamprey and a typical experimental workflow for testing its efficacy.
Caption: Proposed signaling pathway of 3kPZS in the sea lamprey.
Caption: Experimental workflow for 3kPZS field trials.
References
Application Notes and Protocols for the Ethical Use of Pheromones in Wildlife Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations, experimental protocols, and underlying biological principles for the use of pheromones in wildlife management. The information is intended to guide researchers in designing and implementing ethically sound and scientifically robust studies.
Ethical Considerations in Pheromone-Based Wildlife Management
The use of pheromones to manipulate animal behavior and physiology raises several ethical considerations that must be carefully addressed. The primary concerns revolve around animal welfare, the potential for unintended consequences on non-target species, and the broader impacts on the ecosystem.
Animal Welfare
The primary ethical obligation in any wildlife management practice is to minimize harm and suffering to the animals involved.[1][2] The "Three Rs" (Replacement, Reduction, and Refinement) should be the guiding principles in the ethical review of research involving animals.[2]
-
Replacement: Researchers should consider whether non-animal alternatives can achieve the study's objectives. In the context of pheromone research, this might involve computer modeling of dispersal or initial efficacy testing in controlled laboratory settings before field deployment.
-
Reduction: The number of animals used in a study should be minimized without compromising the statistical validity of the results. This can be achieved through careful experimental design and statistical power analysis.
-
Refinement: Methods should be refined to minimize any potential pain, suffering, or distress to the animals.[1] This includes using the most humane trapping methods if capture is necessary, minimizing handling time, and ensuring that the pheromones themselves do not cause adverse health effects.
Non-Target Species Effects
Pheromones are generally considered species-specific, which is one of their key advantages over broad-spectrum pesticides.[3] However, the potential for effects on non-target species cannot be entirely dismissed and requires careful evaluation.
-
Cross-attraction: Some closely related species may respond to similar pheromone components, leading to the unintended capture or behavioral manipulation of non-target animals.
-
Indirect Effects: Altering the behavior of a target species can have cascading effects on predators, prey, or competitors of that species. For example, aggregating a prey species with pheromones could unnaturally increase predation pressure in a specific area.
Ecosystem Impacts
The introduction of synthetic pheromones into an ecosystem has the potential to cause broader ecological disruptions.
-
Disruption of Natural Processes: Widespread use of mating-disruption pheromones could interfere with natural selection and the reproductive dynamics of a target population.
-
Alteration of Community Structure: By manipulating the distribution or abundance of a keystone or highly interactive species, pheromones could indirectly alter plant communities (through changes in herbivory) or other animal populations. For instance, the overabundance of deer can lead to significant changes in forest regeneration and composition.
A logical framework for assessing the ethical considerations of using pheromones in wildlife management is presented below.
Caption: A workflow diagram illustrating the key stages of an ethical review process for the use of pheromones in wildlife management.
Pheromone Signaling and Neural Pathways
Understanding the biological mechanisms by which pheromones elicit behavioral and physiological responses is crucial for their effective and targeted application. In many vertebrates, the vomeronasal organ (VNO) plays a key role in detecting pheromones.
Vomeronasal Organ (VNO) Signaling Pathway
The binding of a pheromone to its specific receptor on a vomeronasal sensory neuron (VSN) initiates a biochemical cascade that results in an electrical signal being sent to the brain.
Caption: A diagram of the vomeronasal organ (VNO) signaling pathway, from pheromone binding to the generation of an action potential.
Neural Circuits of Pheromone Perception
The action potentials generated in the VSNs are transmitted to the accessory olfactory bulb (AOB) and then relayed to various regions of the brain, including the amygdala and hypothalamus, which are involved in processing social and emotional information and regulating behavior.
Caption: A simplified diagram of the neural circuit for pheromone perception, from the VNO to higher brain centers and behavioral output.
Data Presentation: Efficacy of Pheromone-Based Management
Table 1: Pheromone Trap Captures of Leopard Moth (Zeuzera pyrina) by Trap Design
| Trap Design | Mean Number of Moths Captured (± SE) |
| Trapezoidal | 5.8 (± 0.7)a |
| Delta | 2.5 (± 0.4)b |
Data from a study on the effect of trap design on the capture of Leopard moths. Means with different letters are significantly different.
Table 2: Control Efficiency of Pheromone Mass Trapping on Ectropis grisescens Larval Population
| Treatment | Mean Number of Larvae (± SE) | Control Efficiency (%) |
| Before Trapping | ||
| Trapping Plot | 15.8 (± 1.2) | - |
| Control Plot | 16.2 (± 1.5) | - |
| After 1 Generation | ||
| Trapping Plot | 8.1 (± 0.9) | 49.27 |
| Control Plot | 15.9 (± 1.3) | - |
| After 2 Generations | ||
| Trapping Plot | 5.3 (± 0.7) | 67.16 |
| Control Plot | 16.1 (± 1.4) | - |
Data from a field trial on the efficacy of mass trapping for controlling Ectropis grisescens populations.
Table 3: Effect of Trap Color on Capture of Target and Non-Target Insects
| Trap Color | Target Species (Mean ± SE) | Non-Target: Honey Bees (Mean ± SE) | Non-Target: Bumble Bees (Mean ± SE) |
| White | 25.3 (± 3.1) | 10.2 (± 1.5) | 5.6 (± 0.8) |
| Red | 22.1 (± 2.8) | 2.1 (± 0.4) | 1.3 (± 0.3) |
| Green | 20.8 (± 2.5) | 3.5 (± 0.6) | 2.0 (± 0.4) |
Hypothetical data illustrating how to present data on non-target species capture. Data should be collected and analyzed to assess the selectivity of different trap types.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in pheromone-based wildlife management research.
Protocol for Pheromone Trapping and Monitoring
This protocol outlines the steps for a standardized pheromone trapping study to monitor the presence and relative abundance of a target species.
Objective: To monitor the population dynamics of a target wildlife species using pheromone-baited traps.
Materials:
-
Pheromone lures specific to the target species
-
Traps appropriate for the target species (e.g., delta traps for moths, live traps for small mammals)
-
Stakes or hangers for trap deployment
-
GPS unit for recording trap locations
-
Data sheets for recording captures and environmental conditions
-
Personal protective equipment (gloves)
Procedure:
-
Site Selection: Choose a study area with a known or suspected population of the target species.
-
Trap Deployment:
-
Establish a grid or transect of trapping locations. The distance between traps should be sufficient to avoid interference (e.g., 50-100 meters).
-
Deploy traps at a consistent height and orientation, following manufacturer recommendations or established protocols for the target species.
-
Place a pheromone lure inside each trap according to the manufacturer's instructions. Handle lures with gloves to avoid contamination.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., daily or weekly).
-
For each trap, record the number of target individuals captured.
-
Identify and record any non-target species captured.
-
Release non-target species unharmed, if possible.
-
Replace lures at the recommended interval to maintain their effectiveness.
-
Record environmental data at each trap check, such as temperature, humidity, and wind speed.
-
-
Data Analysis:
-
Calculate the mean number of target individuals captured per trap per time interval.
-
Analyze the data to identify temporal and spatial patterns in population abundance.
-
Assess the number and diversity of non-target species captured to evaluate the selectivity of the trapping method.
-
Caption: A workflow diagram for a pheromone trapping and monitoring study.
Protocol for a Behavioral Response Assay
This protocol describes a bioassay to evaluate the behavioral response of a target species to a pheromone.
Objective: To determine if a specific pheromone or blend of pheromones elicits a behavioral response in a target wildlife species.
Materials:
-
Test pheromone(s) and a control substance (e.g., solvent alone)
-
Olfactometer or other choice-based arena
-
Video recording equipment
-
Software for behavioral analysis
-
Test animals
Procedure:
-
Animal Acclimation: Acclimate test animals to the laboratory or testing environment to reduce stress.
-
Experimental Setup:
-
Prepare the olfactometer or choice arena. Ensure it is clean and free of any residual odors.
-
Apply the test pheromone to one arm or area of the arena and the control substance to another. The placement should be randomized between trials.
-
-
Behavioral Observation:
-
Introduce a single animal into the arena.
-
Record the animal's behavior for a set period (e.g., 10-15 minutes).
-
Key behaviors to score may include:
-
Time spent in each arm/area of the arena.
-
Latency to first enter each arm/area.
-
Frequency of entries into each arm/area.
-
Specific behaviors of interest (e.g., sniffing, marking, vocalizations).
-
-
-
Data Analysis:
-
Use behavioral analysis software to score the recorded videos.
-
Compare the behavioral responses to the pheromone and control treatments using appropriate statistical tests (e.g., t-test, ANOVA).
-
Protocol for Assessing Non-Target Species Impacts
This protocol provides a framework for evaluating the potential impacts of pheromone use on non-target species.
Objective: To quantify the capture of non-target species in pheromone traps and assess the potential for ecological disruption.
Materials:
-
Pheromone traps and lures for the target species
-
Unbaited control traps
-
Field guides for identification of non-target species
-
Data sheets
Procedure:
-
Experimental Design:
-
Establish paired trapping stations, with each station consisting of one pheromone-baited trap and one unbaited control trap.
-
Stations should be placed in representative habitats within the study area.
-
-
Data Collection:
-
Check traps at regular intervals.
-
Identify all captured individuals to the lowest possible taxonomic level.
-
Record the number of individuals of each species captured in both baited and control traps.
-
-
Data Analysis:
-
Compare the capture rates of non-target species between pheromone-baited and control traps to determine if the pheromone is attractive to them.
-
Calculate bycatch rates (the proportion of non-target individuals in the total catch).
-
Assess the conservation status of any non-target species that are significantly attracted to the pheromone traps.
-
Conclusion
The use of pheromones in wildlife management offers a promising, species-specific alternative to more invasive or less targeted methods. However, their application must be guided by a strong ethical framework that prioritizes animal welfare and minimizes unintended ecological consequences. Rigorous scientific protocols, including thorough monitoring of both target and non-target species, are essential for the responsible development and implementation of pheromone-based management strategies. By integrating ethical considerations with robust scientific practices, researchers can harness the power of pheromones to achieve conservation and management goals while upholding their responsibility to protect wildlife and ecosystems.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in 3kPZS Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3-ketopetromyzonol sulfate (B86663) (3kPZS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Understanding Matrix Effects
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" itself refers to all components within a sample other than the analyte of interest.[3]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by co-eluting compounds from the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] Several mechanisms can contribute to this interference:
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Competition for Ionization: Co-eluting compounds can compete with the analyte for the available charge in the ion source, leading to a reduction in the analyte's signal (ion suppression).
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Droplet Formation and Evaporation: Less volatile compounds in the matrix can affect the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source. High viscosity components can increase the surface tension of droplets, hindering the release of analyte ions.
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Ion Neutralization: Matrix components can deprotonate and neutralize the analyte ions, reducing the number of charged analyte ions that reach the detector.
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Ion Source Contamination: Accumulation of non-volatile materials from the sample matrix within the ion source can lead to signal loss.
Q3: What are the common signs that my 3kPZS analysis is affected by matrix effects?
A3: Common indicators of matrix effects in your 3kPZS quantification include:
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Poor reproducibility of results between different sample preparations.
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Inaccurate and imprecise measurements for quality control (QC) samples.
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A non-linear relationship between the concentration of 3kPZS and the instrument response.
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Variations in retention times or distorted peak shapes when analyzing complex samples compared to clean standards.
Identifying and Quantifying Matrix Effects
Q4: How can I determine if my 3kPZS assay is experiencing matrix effects?
A4: There are several established methods to assess the presence and extent of matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a 3kPZS standard solution into the LC eluent after the analytical column, while injecting a blank sample extract. A suppression or enhancement of the 3kPZS signal at specific retention times indicates the presence of co-eluting matrix components.
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Post-Extraction Spike Method: This quantitative approach compares the response of 3kPZS spiked into a blank matrix extract after extraction with the response of 3kPZS in a neat (clean) solvent at the same concentration. The difference in response reveals the degree of ion suppression or enhancement.
Q5: How is the matrix effect quantitatively evaluated?
A5: The matrix effect can be quantified by calculating the Matrix Factor (MF), which is determined by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
Quantitative Evaluation of Matrix Effect
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | MF < 1 indicates Ion SuppressionMF > 1 indicates Ion EnhancementMF = 1 indicates No Matrix Effect |
| Ion Suppression/Enhancement (%) | (1 - MF) x 100% | A positive value indicates suppression.A negative value indicates enhancement. |
Troubleshooting and Mitigation Strategies
Q6: What are the primary strategies to minimize or eliminate matrix effects in 3kPZS quantification?
A6: A multi-pronged approach is often necessary to effectively address matrix effects. Key strategies include optimizing sample preparation, chromatography, and mass spectrometry conditions, as well as utilizing internal standards.
Q7: How can I optimize my sample preparation to reduce matrix effects?
A7: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Common techniques include:
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. For 3kPZS, a mixed-mode cation-exchange and reversed-phase cartridge has been shown to be effective.
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Liquid-Liquid Extraction (LLE): This technique separates the analyte from interfering components based on their differential solubility in two immiscible liquids.
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Protein Precipitation: Often used for plasma or serum samples, this method removes proteins that can be a significant source of matrix interference.
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Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if 3kPZS concentrations are low.
Q8: Can chromatographic conditions be modified to mitigate matrix effects?
A8: Yes, optimizing the chromatographic separation can help to resolve 3kPZS from co-eluting matrix components. Consider the following adjustments:
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Gradient Modification: Adjusting the mobile phase gradient can improve the separation between 3kPZS and interfering compounds.
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Column Chemistry: Using a different column with alternative selectivity may provide better separation.
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Flow Rate: Modifying the flow rate can sometimes improve chromatographic resolution.
Q9: How can an internal standard help to compensate for matrix effects?
A9: The use of a suitable internal standard (IS) is a widely accepted and effective method to correct for matrix effects. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it has nearly identical chemical and physical properties to the analyte. For 3kPZS, a deuterated version, such as [2H5]3kPZS, is commonly used. The SIL-IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Experimental Protocols & Workflows
Protocol: Post-Column Infusion for Matrix Effect Evaluation
This protocol provides a general procedure for identifying regions of ion suppression or enhancement in a chromatographic run.
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System Setup:
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Prepare a solution of 3kPZS at a concentration that provides a stable and moderate signal.
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Infuse this solution post-column into the LC flow path using a syringe pump and a T-fitting.
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Set the mass spectrometer to monitor the characteristic transition for 3kPZS.
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Data Acquisition:
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Begin infusing the 3kPZS solution and allow the signal to stabilize, establishing a baseline.
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Inject a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).
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Data Analysis:
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Monitor the 3kPZS signal throughout the chromatographic run.
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Any deviation (dip or rise) from the stable baseline indicates the presence of matrix components that are causing ion suppression or enhancement at that specific retention time.
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Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in 3kPZS quantification.
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS.
Signaling Pathway of Matrix Interference
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (3kPZS).
References
Technical Support Center: Optimizing EOG Signal-to-Noise Ratio for Pheromone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of electro-olfactography (EOG) recordings for pheromone detection in insects.
Troubleshooting Guides
This section addresses specific issues users might encounter during their EOG experiments in a question-and-answer format.
Issue 1: Low or No EOG Signal Amplitude
Question: I am not observing a significant EOG response to my pheromone stimulus. What are the potential causes and how can I troubleshoot this?
Answer: Low or absent EOG signals can stem from several factors related to the preparation, electrodes, or stimulus delivery. Follow these troubleshooting steps to identify and resolve the issue:
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Insect Preparation:
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Health and Age of the Insect: Ensure the insect is healthy, within the optimal age range for pheromone sensitivity, and has not been previously exposed to high concentrations of pheromones, which can cause sensory adaptation.
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Antennal Position: The antenna must be properly positioned to receive the stimulus puff. Ensure it is not obstructed and is within the direct path of the odor stream.
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Preparation Viability: The insect preparation can degrade over time. If signals were initially present but have disappeared, the preparation may no longer be viable.
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Electrode Issues:
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Electrode Contact: Poor contact between the electrodes and the antenna is a common cause of low signal. Ensure the recording electrode is gently touching the surface of the sensilla and the reference electrode has a stable connection with the insect's body (e.g., head or eye).
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Electrode Condition: For glass capillary electrodes, ensure the tip is not broken and is filled with fresh, bubble-free saline solution. For tungsten electrodes, check that the tip is sharp and clean.
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Electrode Placement: The recording electrode should be placed on a region of the antenna known to have a high density of pheromone-sensitive sensilla.
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Stimulus Delivery:
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Pheromone Concentration: The pheromone concentration might be too low to elicit a detectable response. Try increasing the concentration incrementally. Conversely, excessively high concentrations can lead to receptor saturation and a reduced response.
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Airflow Rate: The airflow carrying the pheromone stimulus should be optimized. A flow rate that is too high can dilute the pheromone, while a rate that is too low may not deliver a sufficient amount to the antenna.
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Puff Duration: Ensure the stimulus puff duration is adequate to elicit a response, typically ranging from 100 to 500 milliseconds.
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Issue 2: Excessive Noise in the EOG Recording
Question: My EOG recordings are very noisy, making it difficult to distinguish the signal from the baseline. How can I reduce the noise?
Answer: Noise in electrophysiological recordings can be broadly categorized into physiological and environmental noise. A systematic approach is necessary to identify and mitigate the source of the noise.
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Environmental Noise (60/50 Hz Hum):
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Grounding: This is the most critical factor. Ensure all components of your setup (amplifier, micromanipulator, Faraday cage, and computer) are connected to a common ground point. Avoid ground loops, which occur when there are multiple paths to the ground.
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Shielding: Conduct your experiments within a Faraday cage to shield the preparation from external electromagnetic interference. Ensure the Faraday cage itself is properly grounded.
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Power Sources: Keep AC-powered devices (e.g., lights, monitors, power supplies) as far away from the recording setup as possible. Use DC-powered light sources if possible. Turn off any unnecessary electronic equipment in the vicinity.
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Physiological and Movement Artifacts:
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Insect Movement: Ensure the insect is securely mounted to minimize movement of the body and antennae, which can cause baseline fluctuations.
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Muscle Activity: Muscle contractions from the insect can introduce high-frequency noise. Allow the insect to acclimate to the setup before recording.
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Electrode and Amplifier Noise:
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Electrode Impedance: High electrode impedance can increase noise. For glass electrodes, a larger tip diameter can reduce impedance but may decrease spatial resolution. Ensure good contact with the preparation.
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Cabling: Keep electrode leads as short as possible and twist them together to reduce inductive noise.
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Amplifier Settings: Use a bandpass filter on your amplifier to remove frequencies outside the range of the EOG signal. A high-pass filter can remove slow baseline drift, while a low-pass filter can eliminate high-frequency noise.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal amplifier and filter settings for insect EOG recordings?
A1: The optimal settings can vary depending on the insect species and the specific characteristics of the EOG signal. However, a good starting point is to use a high-pass filter to remove slow baseline drift and a low-pass filter to cut out high-frequency noise. A notch filter is crucial for eliminating power line interference (60 Hz in North America, 50 Hz in other regions).
| Parameter | Recommended Setting | Purpose |
| Amplification (Gain) | 100x - 1000x | To increase the amplitude of the microvolt-level EOG signal. |
| High-Pass Filter | 0.1 - 1 Hz | To remove slow baseline drift. |
| Low-Pass Filter | 300 - 500 Hz | To remove high-frequency noise. |
| Notch Filter | 60 Hz or 50 Hz | To specifically eliminate electrical power line interference. |
Q2: Which type of electrode is better for EOG recordings: tungsten or glass capillary?
A2: Both tungsten and glass capillary electrodes are commonly used for insect EOG recordings, and the choice often depends on the specific application and the researcher's preference.
| Electrode Type | Advantages | Disadvantages |
| Tungsten | - Durable and reusable.- Can be sharpened to a very fine tip for precise placement.- Lower impedance compared to very fine-tipped glass electrodes. | - Can be more difficult to fabricate consistently.- Risk of damaging delicate sensilla if not handled carefully. |
| Glass Capillary | - Relatively easy and inexpensive to fabricate.- Tip diameter can be precisely controlled.- Can be filled with various saline solutions to match the insect's hemolymph. | - Fragile and prone to breaking.- Higher impedance with very fine tips, which can increase noise. |
Q3: How can I be sure my grounding is effective?
A3: Effective grounding is crucial for minimizing noise. Here are some key points to ensure proper grounding:
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Single-Point Grounding: All equipment in your setup should be connected to a single, common ground point. This helps to prevent ground loops.
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Check for Continuity: Use a multimeter to check for continuity between the chassis of each piece of equipment and the common ground point.
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Isolate Noise Sources: If a particular piece of equipment is identified as a noise source, try to isolate its ground from the main setup's ground, or use a ground loop isolator.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Optimizing EOG Signal-to-Noise Ratio
This protocol provides a systematic approach to maximizing the SNR of your EOG recordings.
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Preparation of the Insect:
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Select a healthy insect of the appropriate age and sex.
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Anesthetize the insect by cooling it on ice or using brief exposure to CO2.
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Mount the insect on a holder using wax or a low-melting-point dental cement, ensuring the antennae are accessible and stable.
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If necessary, remove a small portion of the head capsule to insert the reference electrode.
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Electrode Fabrication and Placement:
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Recording Electrode (Glass Capillary): Pull a glass capillary to a fine tip (a few micrometers in diameter). Fill the capillary with an appropriate insect saline solution, ensuring there are no air bubbles.
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Reference Electrode: A sharpened tungsten wire or a silver wire chlorided to form an Ag/AgCl electrode can be used.
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Under a microscope, carefully insert the reference electrode into the insect's head or an eye.
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Using a micromanipulator, gently bring the recording electrode into contact with the surface of the antenna, targeting an area with a high density of pheromone-sensitive sensilla.
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Grounding and Shielding:
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Place the entire setup (insect preparation, micromanipulator, and amplifier headstage) inside a Faraday cage.
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Connect the Faraday cage, micromanipulator, microscope, and the ground of the amplifier to a single common ground point on a copper plate or bus bar.
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Connect this common ground to the main building ground.
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Amplifier and Filter Settings:
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Set the amplifier gain to an initial value of 100x.
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Apply a bandpass filter with a low cutoff of 0.1 Hz and a high cutoff of 500 Hz.
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Engage the notch filter for 60 Hz (or 50 Hz) to eliminate power line noise.
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Signal Acquisition and Optimization:
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Observe the baseline noise level without any stimulus. If it is high, re-check all grounding connections and look for sources of electrical interference.
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Deliver a puff of clean, humidified air to the antenna and observe for any mechanical artifacts.
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Deliver a puff of the pheromone stimulus. If a signal is observed, adjust the amplifier gain to ensure the signal is well within the dynamic range of the recording system without clipping.
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If the signal is weak, try repositioning the recording electrode to a different location on the antenna.
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If the noise is still high, try adjusting the filter settings. A lower high-pass cutoff (e.g., 0.05 Hz) may help with very slow drift, while a lower low-pass cutoff (e.g., 300 Hz) can reduce high-frequency noise, but may also attenuate the signal.
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Visualizations
Caption: Insect pheromone signal transduction pathway.
Caption: Experimental workflow for EOG recording.
Technical Support Center: Stability of 3-Keto Petromyzonol in Field Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-keto petromyzonol (B13829) in field samples.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto petromyzonol and why is its stability in field samples a concern?
A1: this compound is a bile alcohol derivative that functions as a potent chemoattractant, particularly as a sex pheromone in sea lampreys (Petromyzon marinus). Its stability in field samples, typically aqueous, is crucial for accurate quantification and efficacy studies. Like many complex organic molecules, it is susceptible to degradation from environmental factors, which can lead to inaccurate measurements and loss of biological activity.
Q2: What are the primary factors that can cause the degradation of this compound in my field samples?
A2: The primary factors contributing to the degradation of this compound in field samples are:
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Microbial Degradation: Bacteria and other microorganisms present in water and soil can metabolize steroid compounds.[1][2][3][4]
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Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can induce chemical transformations in the steroidal structure, particularly affecting the ketone group.[5]
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pH Instability: Extremes in pH, both acidic and basic, can catalyze the degradation of steroids. The stability of this compound is expected to be optimal within a specific pH range.
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Temperature: Elevated temperatures can accelerate the rate of both microbial and chemical degradation.
Q3: I am observing a rapid loss of this compound concentration in my water samples. What is the most likely cause?
A3: Rapid loss of concentration is often due to a combination of microbial activity and photodegradation, especially if samples are collected from biologically active surface waters and exposed to sunlight. Immediate cooling and protection from light are critical first steps to mitigate this.
Q4: Can I freeze my field samples for long-term storage?
A4: Yes, freezing is a generally accepted method for the long-term preservation of steroid samples. However, it is crucial to understand the freeze-thaw stability of this compound. For some compounds, repeated freeze-thaw cycles can lead to degradation. It is recommended to aliquot samples before freezing if multiple analyses are anticipated.
Q5: Are there any chemical preservatives I can add to my samples to improve stability?
A5: Yes, the addition of chemical preservatives can be effective. Common approaches for organic analytes include acidification (e.g., with sulfuric or hydrochloric acid) to inhibit microbial activity. The choice of preservative should be compatible with your downstream analytical methods. For instance, acidification might interfere with certain extraction or derivatization steps.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the collection and analysis of this compound from field samples.
Problem 1: Low or No Detection of this compound in Freshly Collected Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Degradation | Immediately upon collection, filter the sample (if necessary), transfer to an amber glass vial, and place on ice or in a portable freezer. | Reduced immediate degradation, preserving the analyte for transport to the lab. |
| Incorrect Sampling Location | Verify that the sampling location and timing are appropriate for detecting the compound, considering its release patterns and environmental dilution. | Increased likelihood of collecting samples with detectable concentrations. |
| Analytical Method Sensitivity | Confirm that the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method are sufficient for the expected environmental concentrations. | Accurate measurement of low-level concentrations. |
Problem 2: High Variability in this compound Concentrations Between Replicate Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Standardize the sample collection, preservation, and storage protocol for all replicates. Ensure all samples are treated identically from collection to analysis. | Reduced variability between replicates, leading to more reliable data. |
| Sample Heterogeneity | If collecting from a non-homogenous source (e.g., water with suspended sediment), ensure thorough mixing before aliquoting or consider a composite sampling strategy. | More representative samples and reduced variability. |
| Contamination | Use pre-cleaned sample containers and ensure no cross-contamination occurs during sampling and processing. | Elimination of external sources of variability. |
Problem 3: Analyte Loss During Sample Preparation/Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome | | Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Experiment with different sorbents, elution solvents, and pH adjustments. | Increased recovery of this compound from the sample matrix. | | Degradation During Evaporation | If a solvent evaporation step is used, perform it at a low temperature under a gentle stream of nitrogen. Avoid prolonged exposure to heat. | Minimized thermal degradation of the analyte during sample concentration. | | Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) containers to minimize the adsorption of the steroid to surfaces. | Increased recovery and more accurate quantification. |
Data Presentation: Stability of this compound Under Various Conditions (Hypothetical Data)
The following tables summarize the expected stability of this compound under different storage conditions. Note: This data is illustrative and based on general principles of steroid stability. Specific stability studies for this compound are recommended for precise characterization.
Table 1: Effect of Temperature on this compound Stability in Water (pH 7, Stored in Amber Glass)
| Storage Temperature (°C) | Half-life (t½) in Days |
| 25 (Room Temperature) | ~ 2-3 days |
| 4 (Refrigerated) | ~ 14-21 days |
| -20 (Frozen) | > 90 days |
Table 2: Effect of pH on this compound Stability in Water (Stored at 4°C in Amber Glass)
| pH | Half-life (t½) in Days |
| 4 (Acidic) | ~ 10-14 days |
| 7 (Neutral) | ~ 14-21 days |
| 9 (Alkaline) | ~ 7-10 days |
Table 3: Effect of Light Exposure on this compound Stability in Water (pH 7, Stored at 25°C)
| Storage Container | Half-life (t½) in Days |
| Clear Glass (Direct Sunlight) | < 1 day |
| Clear Glass (Ambient Lab Light) | ~ 1-2 days |
| Amber Glass (Protected from Light) | ~ 2-3 days |
Experimental Protocols
Protocol 1: Field Sample Collection and Preservation
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Materials:
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Pre-cleaned 1-liter amber glass bottles with PTFE-lined caps.
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Portable cooler with ice packs or a portable freezer.
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Filtration apparatus with 0.45 µm glass fiber filters (if collecting samples with high suspended solids).
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Personal protective equipment (gloves, safety glasses).
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(Optional) Concentrated sulfuric acid or hydrochloric acid for chemical preservation.
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Procedure:
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At the sampling site, rinse the sample bottle three times with the source water.
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Collect the water sample, leaving a small headspace to allow for expansion if freezing.
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If the sample contains significant particulate matter, filter it on-site using the filtration apparatus.
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(Optional) For chemical preservation, add concentrated acid dropwise to adjust the pH to ≤ 2.
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Immediately place the sealed sample bottle in the cooler with ice packs or in the portable freezer.
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Transport the samples to the laboratory as soon as possible, maintaining the cold chain.
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Protocol 2: Solid-Phase Extraction (SPE) for this compound
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Materials:
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C18 SPE cartridges.
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SPE vacuum manifold.
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Methanol (B129727), HPLC-grade.
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Deionized water.
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Elution solvent (e.g., ethyl acetate, acetone).
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Nitrogen evaporator.
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Procedure:
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Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
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After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
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Dry the cartridge under vacuum for 10-15 minutes.
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Elute the this compound from the cartridge with two 3 mL aliquots of the elution solvent.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.
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Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).
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Visualizations
Caption: Experimental workflow for the collection, preservation, and analysis of this compound from field samples.
Caption: Potential degradation pathways for this compound in environmental samples.
References
- 1. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermopileproject.com [thermopileproject.com]
- 3. [PDF] Microbial Degradation of Steroid Hormones in the Environment and Technical Systems | Semantic Scholar [semanticscholar.org]
- 4. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sea Lamprey Behavioral Choice Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during sea lamprey behavioral choice experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in designing a sea lamprey behavioral choice experiment?
A1: Designing effective sea lamprey behavioral choice experiments requires careful consideration of several factors. Key challenges include:
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Controlling Environmental Variables: Factors such as water temperature, flow rate, and stream width can significantly influence sea lamprey behavior and their response to experimental cues.[1][2]
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Stimulus Delivery and Concentration: Standardizing the application and concentration of chemical cues, like pheromones, is crucial. The method of delivery can impact whether it acts as an attractant or a deterrent.[1][2]
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Individual Variability: Sea lampreys exhibit individual differences in behavior, which can affect their likelihood of being trapped or responding to stimuli.[3]
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Experimental Arena Design: The size and design of the testing flume or arena must be appropriate for the lampreys to minimize stress and allow for natural movement patterns.
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Data Interpretation: Distinguishing between a true preference or avoidance response and random movement requires robust data analysis techniques.
Q2: How do sex and life stage affect sea lamprey responses in behavioral assays?
A2: Sex and life stage are critical variables in sea lamprey behavioral responses. For instance, adult males and females can exhibit different activity levels. During the spawning migration, adult sea lampreys are highly responsive to olfactory cues from conspecifics to locate suitable spawning habitats and mates. In contrast, parasitic-stage sea lampreys show different behavioral responses to stimuli like electric fields compared to spawning-stage adults.
Q3: What is the role of olfaction in guiding sea lamprey behavior?
A3: Olfaction plays a dominant role in guiding the behavior of sea lampreys, particularly during reproduction. They use chemical cues and pheromones to identify productive spawning habitats, coordinate spawning activities, and avoid risks. The sea lamprey's olfactory system is well-developed and highly sensitive to specific compounds, such as bile acids released by larvae, which act as a migratory cue.
Q4: Can other sensory modalities, besides olfaction, influence sea lamprey behavior?
A4: Yes, other sensory modalities can influence sea lamprey behavior. Studies have shown that they are sensitive to weak electric fields, which may play a role in reproduction and can induce different behaviors in feeding-stage versus spawning-stage individuals. Additionally, sea lampreys can detect low-frequency sounds, which may have applications for behavioral manipulation in control strategies. The manipulation of hydrodynamic features like turbulence can also attract or repel upstream-swimming sea lampreys.
Troubleshooting Guides
Problem 1: High variability in sea lamprey response to pheromones.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pheromone Concentration | Ensure precise and consistent delivery of the pheromone. Standardize the application based on the emission rate from the source rather than the fully mixed downstream concentration. Use liquid chromatography tandem mass spectrometry to quantify background pheromone concentrations in the river water. |
| Influence of Environmental Factors | Monitor and record key environmental variables such as water temperature, stream width, and flow rate, as these can significantly influence behavior. Analyze data to account for the effects of these covariates. |
| Individual Animal Differences | Account for individual differences in behavior by using a sufficient number of subjects and appropriate statistical analyses. Consider that some individuals may be inherently bolder or more exploratory. |
| Sex-Specific Responses | Analyze data separately for males and females, as they may exhibit different responses to pheromones. |
Problem 2: Sea lampreys are not exhibiting a clear choice in a two-current choice flume.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Turbulent Flow and Cue Mixing | Verify that the flume design minimizes turbulence and ensures distinct separation of the two water currents. Use dye tests to visualize flow patterns. |
| Inappropriate Flume Size | Ensure the choice arena is appropriately sized for the sea lampreys. It should be large enough for movement but small enough for the animal to easily sample both currents. |
| Animal Stress | Acclimate the sea lampreys to the flume environment before starting the experiment to reduce stress-related behaviors. |
| Lack of Motivation | Ensure the sea lampreys are in the appropriate physiological state for the tested cue (e.g., sexually mature for mating pheromones). |
Problem 3: Difficulty in correlating electrophysiological responses with behavioral outcomes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Neural Pathways | Recognize that olfactory inputs project to multiple brain regions, including those involved in locomotion. The link between a specific neuronal response and a whole-animal behavior may not be direct. |
| Influence of Other Sensory Inputs | Consider that other sensory inputs (e.g., visual, mechanosensory) may be modulating the behavioral response to an olfactory cue. |
| Context-Dependent Behavior | The behavioral response to a stimulus can be context-dependent. An animal might show a strong electrophysiological response but no overt behavioral change if the environmental or social context is not appropriate. |
Experimental Protocols
Two-Choice Flume Assay for Pheromone Attraction
This protocol is designed to assess the behavioral response of adult sea lampreys to a synthesized pheromone component, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS).
Materials:
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Two-current choice flume
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Water source with controlled temperature and flow rate
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Stock solution of 3kPZS
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Peristaltic pump for precise delivery of the pheromone solution
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Video recording equipment
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Animal tracking software
Procedure:
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Flume Setup:
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Ensure the flume provides laminar flow and clear separation between the two channels.
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Set the water temperature and flow rate to mimic natural stream conditions during the sea lamprey spawning season.
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Animal Acclimation:
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Place an individual sea lamprey in the downstream end of the flume and allow it to acclimate for a designated period (e.g., 30 minutes).
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Control Period:
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Record the lamprey's movement for a set duration (e.g., 15 minutes) with only the water source flowing into both channels. This establishes a baseline for preference.
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Treatment Period:
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Introduce the 3kPZS solution into one of the channels at a predetermined concentration. The other channel will continue to receive only the water source.
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Record the lamprey's movement for the same duration as the control period.
-
-
Data Analysis:
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Use video tracking software to quantify the amount of time the lamprey spends in each channel during the control and treatment periods.
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Analyze the number of entries into each channel.
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Compare the behavior during the treatment period to the baseline behavior during the control period to determine if there is a significant preference for the channel with the pheromone.
-
Data Presentation:
| Parameter | Control Period (Mean ± SE) | Treatment Period (Mean ± SE) | p-value |
| Time in Treatment Channel (s) | |||
| Time in Control Channel (s) | |||
| Number of Entries into Treatment Channel | |||
| Number of Entries into Control Channel |
Visualizations
References
- 1. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Build a Better Trap for an Invasive Pest: Study its Personality | College of Biological Science [uoguelph.ca]
Technical Support Center: Mitigating Environmental Variables in 3kPZS Field Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of environmental variables during 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) field studies.
Frequently Asked Questions (FAQs)
Q1: What is 3kPZS and what is its primary application in field studies?
A1: 3kPZS is a synthesized sea lamprey mating pheromone.[1] It is primarily used as a biopesticide to lure mature female sea lampreys into traps as a method of population control for this invasive species.[1][2]
Q2: What are the key environmental variables that can influence the effectiveness of 3kPZS in the field?
A2: The primary environmental factors affecting 3kPZS efficacy are water temperature, water flow rate, and stream width.[3][4] Water chemistry, such as pH, and light conditions can also play a role in sea lamprey behavior and the stability of the pheromone.
Q3: How does water temperature affect sea lamprey response to 3kPZS?
A3: Sea lamprey locomotor activity generally decreases in colder water (below 15°C). However, the presence of 3kPZS has been shown to stimulate upstream movement in pre-spawning lampreys even in these cooler temperatures. Peak migratory activity is often observed around 15°C.
Q4: Can high concentrations of 3kPZS negatively impact trapping efforts?
A4: Yes, excessively high concentrations of 3kPZS can disrupt the orientation of female sea lampreys to the pheromone source, potentially leading them to bypass traps.
Q5: Are there other chemical cues in the water that can interfere with 3kPZS?
A5: Yes, other components of the male sea lamprey pheromone mixture exist and can influence trapping efficiency. Additionally, larvae release 3kPZS, but also other compounds like petromyzonol sulfate (PZS) that can repel mature females, preventing them from being misdirected to larval habitats.
Troubleshooting Guides
Issue 1: Low trap capture rates despite using 3kPZS.
This guide addresses potential causes for reduced trapping efficiency and provides a systematic approach to troubleshooting.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low 3kPZS trap capture rates.
Quantitative Data Summary: Environmental Parameters
| Parameter | Optimal Range | Potential Issue | Mitigation Strategy |
| Water Temperature | 10-18°C | Temperatures below 10°C can reduce lamprey activity. | Time studies to coincide with peak migration temperatures. 3kPZS can help stimulate movement in cooler water. |
| Water Velocity | Varies by stream | High velocity can make it difficult for lampreys to enter traps. | Place traps in areas with moderate flow, avoiding the main force of the current. |
| 3kPZS Concentration | 10⁻¹³ to 10⁻¹² M | Concentrations that are too high can disrupt orientation. | Adjust application rate based on stream discharge to achieve target concentration. |
Experimental Protocol: Determining Optimal 3kPZS Concentration
This protocol outlines a method for calibrating the application rate of 3kPZS for a specific field site.
-
Measure Stream Discharge:
-
Select a uniform stretch of the stream near the trapping site.
-
Measure the stream width.
-
Measure water depth at regular intervals across the width.
-
Measure the water velocity at each depth interval using a flow meter.
-
Calculate the cross-sectional area and multiply by the average velocity to determine discharge (m³/s).
-
-
Calculate Required 3kPZS Amount:
-
Use the following formula to determine the amount of 3kPZS needed to achieve the target in-stream concentration:
-
Amount (g) = Target Concentration (mol/L) * Stream Discharge (L/s) * Trial Duration (s) * Molecular Weight of 3kPZS ( g/mol )
-
-
Adjust for the purity of the 3kPZS compound being used.
-
-
Application and Monitoring:
-
Prepare a stock solution of 3kPZS in a suitable solvent (e.g., water/methanol mixture).
-
Use a calibrated pump to release the solution at a constant rate into the stream upstream of the trap.
-
Collect water samples at and below the trap site to verify the in-stream concentration using an appropriate analytical method like HPLC.
-
Issue 2: Inconsistent results between different field sites.
Variability in environmental conditions between locations can lead to differing outcomes. This guide helps identify and account for these variables.
Logical Relationship Diagram
Caption: Factors influencing 3kPZS trapping efficiency.
Data Summary: Site-Specific Considerations
| Site Characteristic | Potential Impact | Recommended Action |
| High Stream Width (>30m) | Requires higher application rates of 3kPZS to be effective. | Increase the 3kPZS application rate and consider using multiple release points to ensure adequate plume coverage. |
| Variable Soil and Runoff | Can alter water chemistry, including pH, which may affect 3kPZS stability and lamprey olfaction. | Monitor water pH regularly. Consider conducting preliminary studies on 3kPZS stability in site-specific water samples. |
| Presence of Larval Populations | Larvae release pheromones that can repel mature females. | Survey for larval populations and consider placing traps in areas with lower larval densities. |
Experimental Protocol: Site Characterization
To ensure comparability of data between sites, the following parameters should be consistently measured and recorded.
-
Physical Characteristics:
-
Stream width and depth at the trapping location.
-
Substrate composition (e.g., silt, sand, gravel).
-
Canopy cover and potential light interference.
-
-
Water Quality Parameters:
-
Continuously monitor water temperature using data loggers.
-
Measure pH, dissolved oxygen, and turbidity at regular intervals.
-
Collect water samples for analysis of potential chemical interferents if suspected.
-
-
Biological Survey:
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Conduct electrofishing or other surveys to estimate the density of the target sea lamprey population.
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Note the presence and abundance of other fish species that may interact with the traps.
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Survey for the presence of sea lamprey larvae.
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By systematically addressing these environmental variables, researchers can enhance the reliability and reproducibility of their 3kPZS field studies.
References
- 1. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]
- 2. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pheromone outweighs temperature in influencing migration of sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 3-Keto Petromyzonol Receptor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto petromyzonol sulfate (3kPZS) and what is its biological significance?
A1: this compound sulfate (3kPZS) is a bile acid derivative that functions as a potent sex pheromone released by male sea lampreys (Petromyzon marinus) to attract ovulating females.[1][2][3][4] Beyond its role in attraction, 3kPZS also acts as a primer for the neuroendocrine system in immature sea lampreys, influencing the hypothalamic-pituitary-gonadal (HPG) axis.[5] Understanding its receptor interactions is crucial for developing species-specific control methods for the invasive sea lamprey.
Q2: What type of receptor binds 3kPZS and what signaling pathway is involved?
A2: The specific receptor for 3kPZS has not been fully characterized, but it is an olfactory receptor, likely a G-protein coupled receptor (GPCR). Upon ligand binding, it is hypothesized to activate a G-protein, likely Gαolf, which in turn stimulates a second messenger cascade involving cyclic adenosine (B11128) monophosphate (cAMP). Downstream effects include the modulation of gonadotropin-releasing hormone (GnRH).
Q3: What are the major challenges in developing a specific 3kPZS receptor assay?
A3: The primary challenges include:
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Non-specific binding: The ligand may bind to other proteins or surfaces, leading to high background signals.
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Receptor availability and stability: Obtaining sufficient quantities of stable and functional receptor protein can be difficult.
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Interference from related molecules: Structural analogs, such as petromyzonol sulfate (PZS) released by larval lampreys, can act as antagonists and interfere with the assay.
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Assay sensitivity: Detecting the specific binding event, especially for a novel receptor, requires a highly sensitive and optimized assay system.
Q4: How can I minimize non-specific binding in my assay?
A4: To minimize non-specific binding, you can:
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Use blocking agents: Agents like Bovine Serum Albumin (BSA) or casein can block non-specific binding sites on your assay plate or membranes.
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Optimize buffer composition: The pH, ionic strength, and presence of detergents in your assay buffer can significantly impact non-specific interactions.
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Include a non-specific binding control: Use a high concentration of an unlabeled ligand to saturate specific binding sites, allowing you to measure and subtract the non-specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during this compound receptor assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of the labeled ligand to the plate, filter, or other proteins. | Increase the concentration of the blocking agent (e.g., BSA, casein). Optimize wash steps by increasing the number or duration of washes. Test different assay buffers with varying salt concentrations or detergents. |
| Insufficient blocking. | Increase incubation time with the blocking buffer. | |
| Low Signal-to-Noise Ratio | Suboptimal concentration of receptor or ligand. | Perform titration experiments to determine the optimal concentrations for the receptor preparation and the labeled ligand. |
| Inactive receptor or degraded ligand. | Ensure proper storage and handling of all reagents. Prepare fresh ligand dilutions for each experiment. | |
| Insufficient incubation time. | Determine the time required to reach binding equilibrium through a time-course experiment. | |
| Poor Reproducibility / High Variability | Inconsistent pipetting or reagent addition. | Ensure all equipment is properly calibrated. Use automated liquid handlers if available for better precision. |
| Fluctuations in incubation temperature. | Maintain a consistent temperature throughout the assay. | |
| Batch-to-batch variability in reagents. | Prepare reagents in large batches and aliquot for single use where possible. | |
| No Specific Binding Detected | Receptor is not functional. | Verify the integrity and activity of your receptor preparation. If using a cell-based assay, ensure proper receptor expression and trafficking to the cell membrane. |
| The labeled ligand has lost its affinity for the receptor. | Confirm the purity and binding competence of your labeled ligand. | |
| Assay conditions are not optimal for binding. | Systematically vary assay parameters such as pH, temperature, and ionic strength. |
Experimental Protocols & Methodologies
Radioligand Binding Assay for 3kPZS Receptor (Filtration-based)
This protocol is adapted from general GPCR binding assays and should be optimized for the specific 3kPZS receptor preparation.
Objective: To quantify the binding of a radiolabeled 3kPZS analog to its receptor.
Materials:
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Receptor source (e.g., membrane preparation from cells expressing the putative 3kPZS receptor)
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Radiolabeled 3kPZS (e.g., [³H]-3kPZS)
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Unlabeled 3kPZS (for competition and non-specific binding determination)
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
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Wash Buffer (ice-cold Assay Buffer)
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96-well plates
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Glass fiber filters
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Filtration apparatus
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Scintillation vials and cocktail
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Scintillation counter
Procedure:
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Receptor Preparation: Dilute the receptor membrane preparation in ice-cold Assay Buffer to the desired concentration. This should be determined empirically to ensure that less than 10% of the total radioligand is bound.
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Assay Setup: In a 96-well plate, set up triplicate wells for:
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Total Binding: Add Assay Buffer.
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Non-specific Binding (NSB): Add a high concentration of unlabeled 3kPZS (e.g., 1000-fold excess over the radioligand concentration).
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Competition Binding: Add varying concentrations of test compounds or unlabeled 3kPZS.
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Ligand Addition: Add the radiolabeled 3kPZS to all wells at a concentration at or below its dissociation constant (Kd).
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Receptor Addition: Add the diluted receptor preparation to all wells to initiate the binding reaction. The final assay volume is typically 100-200 µL.
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Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
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Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold.
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Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Specific Binding = Total Binding - Non-specific Binding.
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For saturation binding, plot specific binding against the concentration of radioligand to determine the Kd and Bmax (maximal number of binding sites).
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For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the inhibitor constant (Ki).
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Functional Assay: cAMP Measurement
This protocol measures the downstream signaling of the 3kPZS receptor.
Objective: To determine if 3kPZS binding to its receptor leads to a change in intracellular cyclic AMP (cAMP) levels.
Materials:
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HEK293 or CHO cells transiently or stably expressing the putative 3kPZS receptor.
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Cell culture medium
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Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
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3kPZS and other test compounds
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cAMP assay kit (e.g., HTRF, ELISA-based)
Procedure:
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Cell Culture: Seed the cells in a 96-well plate and grow to the desired confluency.
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Pre-incubation: Remove the culture medium and wash the cells with Stimulation Buffer. Add fresh Stimulation Buffer and pre-incubate.
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Ligand Stimulation: Add varying concentrations of 3kPZS or test compounds to the wells. Include a control with buffer only.
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Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
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Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
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Data Analysis: Plot the cAMP levels against the log concentration of 3kPZS to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling cascade for the this compound sulfate receptor.
Caption: General experimental workflow for a radioligand binding assay.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sea Lamprey (Petromyzon marinus) Responses to 3kPZS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying habituation in sea lamprey responses to the pheromone 3-keto-petromyzonol sulfate (B86663) (3kPZS).
Troubleshooting Guides
This section addresses common issues encountered during experiments on sea lamprey habituation to 3kPZS.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No initial behavioral response to 3kPZS. | 1. Incorrect 3kPZS concentration (too low).2. Degraded 3kPZS solution.3. Lamprey are not in the appropriate reproductive state.4. Environmental conditions (e.g., water temperature, flow rate) are not optimal. | 1. Verify the final concentration in the experimental arena. Concentrations as low as 10⁻¹⁴ M can elicit responses.[1]2. Prepare fresh 3kPZS solutions for each experiment.3. Ensure lamprey are at the correct life stage and reproductive status for the desired response (e.g., ovulated females for attraction).4. Monitor and maintain consistent environmental parameters within the optimal range for sea lamprey activity. |
| High variability in behavioral responses among individuals. | 1. Genetic differences among individuals.2. Previous exposure to 3kPZS or related compounds.3. Differences in reproductive or developmental stage.4. Stress from handling or experimental conditions. | 1. Increase the sample size to account for individual variation.2. Acclimate lamprey to the experimental setup for a sufficient period before introducing the stimulus.3. Carefully screen individuals for consistent reproductive and developmental characteristics.4. Minimize handling stress and allow for a recovery period before experimentation. |
| Inconsistent electro-olfactogram (EOG) recordings. | 1. Improper electrode placement.2. Anesthesia level is too deep or too light.3. Clogging of the delivery system for the 3kPZS solution.4. Electrical noise in the recording environment. | 1. Ensure the recording electrode is correctly positioned on the olfactory epithelium.2. Monitor the lamprey's ventilation rate to maintain a stable level of anesthesia.3. Regularly check and clean the tubing and delivery ports of the olfactometer.4. Ground the setup properly and shield from sources of electrical interference. |
| Failure to induce habituation with continuous 3kPZS exposure. | 1. The duration of continuous exposure is too short.2. The concentration of 3kPZS is too high, causing sensory overload or a sensitized response.3. Intermittent exposure is occurring due to experimental design flaws. | 1. Based on studies with alarm cues, continuous exposure of 2 to 4 hours is often required to induce habituation.[2]2. Test a range of 3kPZS concentrations to find the optimal level for inducing a clear, but not overwhelming, initial response.3. Ensure a constant and consistent flow of the 3kPZS solution over the olfactory epithelium. |
| Rapid recovery from habituation. | 1. Habituation to chemical cues in sea lamprey is a short-term and reversible phenomenon.2. The "rest" period without the stimulus is too long. | 1. This is an expected outcome. Spontaneous recovery from habituation to alarm cues has been observed after 30-60 minutes.[3]2. To study the persistence of habituation, design experiments with varying recovery intervals. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is 3kPZS and what is its role in sea lamprey biology?
3-keto-petromyzonol sulfate (3kPZS) is a potent bile acid that functions as a sex pheromone in sea lampreys.[2] It is released by sexually mature males to attract ovulated females to their nests for spawning.[2] Interestingly, it also serves as a migratory pheromone for larval sea lamprey.
Q2: What is habituation in the context of sea lamprey responses to 3kPZS?
Habituation is a form of non-associative learning where an animal's response to a repeated stimulus decreases over time. In the context of 3kPZS, this would manifest as a diminished or absent attraction or avoidance behavior in sea lampreys after continuous or frequent exposure to the pheromone.
Q3: Why is it important to study habituation to 3kPZS?
Understanding habituation is crucial for the effective use of 3kPZS in sea lamprey control programs, such as in baited traps. If lampreys quickly habituate to the synthetic pheromone, the effectiveness of these traps could be significantly reduced. Research into habituation can help optimize the delivery of 3kPZS to maximize its attractive properties and minimize response decrement.
Experimental Design and Protocols
Q4: How can I experimentally induce and measure habituation to 3kPZS?
Habituation can be induced by continuous exposure to a constant concentration of 3kPZS. Behavioral responses, such as time spent in the area of the cue, can be quantified before and during the exposure period. A significant decrease in the response over time indicates habituation. Electrophysiological methods like electro-olfactography (EOG) can measure the response of the olfactory epithelium to repeated stimulation.
Q5: What are the key parameters to control in a 3kPZS habituation experiment?
Key parameters to control include:
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3kPZS Concentration: Use a concentration known to elicit a reliable initial response.
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Exposure Duration: Continuous exposure for 2-4 hours has been shown to induce habituation to other chemical cues.
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Water Flow and Temperature: Maintain constant and optimal conditions to ensure lamprey health and normal behavior.
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Light Conditions: As sea lampreys are nocturnal, experiments should be conducted in low-light or dark conditions.
Q6: What is the difference between habituation and sensory adaptation in this context?
Sensory adaptation occurs at the level of the sensory receptors (olfactory sensory neurons), where the receptors become less responsive to a continuous stimulus. Habituation is a more central nervous system-based process where the brain learns to ignore a persistent, non-threatening stimulus. Both can result in a decreased behavioral response. EOG recordings can help differentiate between the two, as a decrease in the EOG signal would suggest sensory adaptation.
Data Interpretation and Troubleshooting
Q7: My EOG results show a rapid decrease in response to continuous 3kPZS application. Is this habituation?
A rapid decrease in the EOG signal is more indicative of sensory adaptation at the level of the olfactory sensory neurons. While this contributes to the overall decrease in responsiveness, habituation is considered a separate, more central process.
Q8: How do I know if my behavioral results are due to habituation or simply fatigue?
A key characteristic of habituation is that the response decrement is stimulus-specific. To test for fatigue, you can present a novel stimulus after the lamprey has habituated to 3kPZS. If the lamprey responds to the new stimulus, it suggests that the lack of response to 3kPZS is due to habituation and not general fatigue.
Q9: Can intermittent exposure to 3kPZS also lead to habituation?
Studies on alarm cues suggest that intermittent exposure with short durations (e.g., 20 minutes) does not lead to habituation. This suggests that continuous exposure is a key factor in inducing a habituated state.
Experimental Protocols
Behavioral Assay for 3kPZS Habituation
This protocol is adapted from studies on habituation to alarm cues in sea lamprey.
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Acclimation: Place individual sea lampreys in an experimental flume with a constant water flow and allow them to acclimate for at least 48 hours.
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Baseline Response: Introduce a point source of 3kPZS (e.g., 10⁻¹² M) into one side of the flume. Record the lamprey's position and movement for 20 minutes to establish a baseline preference or avoidance response.
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Induction of Habituation: Continuously apply the same concentration of 3kPZS to the entire flume for a period of 2 to 4 hours.
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Post-Exposure Response: Re-introduce the point source of 3kPZS as in the baseline phase and record the lamprey's behavior for 20 minutes.
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Data Analysis: Compare the time spent in the cue area during the baseline and post-exposure phases. A significant reduction in the time spent in the cue area post-exposure suggests habituation.
Electro-olfactogram (EOG) Protocol for Sensory Adaptation
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Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic holder. Continuously perfuse the gills with aerated, anesthetic-containing water.
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Electrode Placement: Expose the olfactory epithelium and place a recording electrode on the surface.
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Baseline EOG Response: Deliver a series of short pulses (e.g., 10 seconds) of a known concentration of 3kPZS to the olfactory epithelium and record the EOG responses.
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Continuous Exposure: Continuously perfuse the olfactory epithelium with the same 3kPZS solution for an extended period (e.g., 15-30 minutes).
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Recovery: Switch back to a continuous flow of fresh water and deliver short pulses of 3kPZS at regular intervals to monitor the recovery of the EOG response.
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Data Analysis: Measure the amplitude of the EOG responses before, during, and after continuous exposure. A decrease in amplitude during continuous exposure indicates sensory adaptation.
Quantitative Data Summary
| 3kPZS Concentration | Observed Effect | Reference |
| 5 x 10⁻¹³ M to 5 x 10⁻⁷ M | Increased 3kPZS release in male sea lampreys. | |
| 10⁻¹⁰ M | Increased serotonin (B10506) in the forebrain of female sea lampreys after 2 hours of exposure. | |
| 10⁻¹⁴ M | Attraction of ovulated females to baited traps. |
Visualizations
Caption: Hypothetical signaling pathway of 3kPZS in sea lamprey.
Caption: Experimental workflow for a 3kPZS habituation behavioral assay.
Caption: Logical workflow for troubleshooting the cause of a decreased response to 3kPZS.
References
- 1. Male sea lamprey countersignal relative to their baseline pheromone but not the intensity of rivals’ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation and recovery of an avoidance response to a chemical antipredator cue in an invasive fish: implications for use as a repellent in conservation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cost-Effective Synthesis of 3-Keto Petromyzonol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the cost-effective synthesis of 3-keto petromyzonol (B13829). This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for the synthesis of 3-keto petromyzonol?
A1: Cholic acid is an abundant and relatively inexpensive starting material for the synthesis of petromyzonol, the precursor to this compound. The overall yield for the conversion of cholic acid to petromyzonol is approximately 32%.[1]
Q2: What are the key strategic steps in synthesizing this compound from cholic acid?
A2: The synthesis involves a multi-step process that can be broadly categorized into:
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Protection and Allomerization: Protection of the hydroxyl groups of cholic acid followed by the critical inversion of the stereochemistry at the C-5 position from the 5β (cholic acid) to the 5α (allocholic acid) configuration. This is often achieved by oxidation to a dienone followed by stereoselective reduction.[1]
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Reduction of the Carboxylic Acid: The C-24 carboxylic acid is reduced to a primary alcohol to form petromyzonol.
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Selective Oxidation: The 3α-hydroxyl group of petromyzonol is selectively oxidized to a ketone to yield this compound.
Q3: Which oxidation method is recommended for the final step to ensure high yield and cost-effectiveness?
A3: The choice of oxidant for the conversion of petromyzonol to this compound depends on a balance of cost, yield, reaction conditions, and safety.
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Chromium-based reagents (e.g., Jones reagent): These are inexpensive and often provide high yields. However, they are toxic and require careful handling and disposal.
-
DMSO-based reagents (e.g., Swern oxidation): These are milder and offer high selectivity, but the reagents can be more expensive and the reaction often requires cryogenic temperatures.
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Hypervalent iodine reagents (e.g., Dess-Martin periodinane): These offer very mild reaction conditions and simple workup but are generally the most expensive option.
For cost-effectiveness on a larger scale, a carefully controlled oxidation using a chromium-based reagent might be preferred, while for smaller-scale syntheses with sensitive substrates, a Swern or Dess-Martin oxidation could be more suitable despite the higher reagent cost.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of each synthetic step. By comparing the TLC spots of the starting material, the reaction mixture, and the expected product, you can determine when the reaction is complete. For the final product, High-Performance Liquid Chromatography (HPLC) can be used for more precise analysis and purification.
Q5: What are the common purification techniques for the intermediates and the final product?
A5: Column chromatography on silica (B1680970) gel is the most common method for purifying the intermediates and the final this compound. The choice of solvent system for elution will depend on the polarity of the specific compound. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the allomerization step | Incomplete oxidation to the dienone. | Ensure the use of a suitable oxidant and appropriate reaction conditions. Barton's procedure using benzeneseleninic anhydride (B1165640) and m-iodoxybenzoic acid has been shown to be effective.[1] |
| Non-stereoselective reduction of the dienone. | Use a stereoselective reducing agent. Hydrogenation over a rhodium catalyst has been used for this step.[1] | |
| Incomplete reduction of the C-24 carboxylic acid | Insufficient reducing agent. | Use a sufficient excess of a strong reducing agent like borane-dimethylsulfide complex.[2] |
| Deactivation of the reducing agent. | Ensure anhydrous reaction conditions as borane (B79455) reagents are sensitive to moisture. | |
| Incomplete oxidation of the 3-hydroxyl group | Insufficient oxidant. | Increase the molar equivalents of the oxidizing agent. |
| Low reaction temperature or short reaction time. | Optimize the reaction temperature and time based on TLC monitoring. | |
| Formation of multiple byproducts during oxidation | Over-oxidation or side reactions. | Choose a milder and more selective oxidizing agent (e.g., Swern or Dess-Martin oxidation). |
| Non-selective oxidation of other hydroxyl groups. | Consider using protecting groups for the 7α- and 12α-hydroxyl groups before the oxidation step, although this adds extra steps to the synthesis. | |
| Difficulty in purifying the final product | Presence of unreacted starting material (petromyzonol). | Optimize the oxidation reaction to drive it to completion. Use column chromatography with a suitable solvent gradient to separate the product from the starting material. |
| Presence of closely related steroidal impurities. | Employ multiple purification techniques, such as column chromatography followed by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Petromyzonol from Cholic Acid
This protocol is adapted from the procedure described by Zhu, Amouzou, and McLean (1987).
Step 1: Protection and Dienone Formation A suitably protected derivative of cholic acid is oxidized to a 1,4-dien-3-one. The original paper suggests Barton's procedure using a catalytic amount of benzeneseleninic anhydride and m-iodoxybenzoic acid as the stoichiometric oxidant for a direct, high-yield conversion of the 3-hydroxy compound to the dienone.
Step 2: Stereoselective Reduction to Methyl Allocholate (B1259202) The dienone intermediate is then stereoselectively reduced to establish the 5α configuration. This can be achieved through catalytic hydrogenation. A solution of the dienone in a 1:1 benzene-ethanol mixture is hydrogenated using chlorotris(triphenylphosphine)rhodium as a catalyst. The reaction progress is monitored by TLC, with optimal conversion typically observed after about 25 hours.
Step 3: Purification of Methyl Allocholate The crude product is purified by column chromatography on silica gel.
Step 4: Reduction to Petromyzonol Methyl allocholate is reduced to petromyzonol using a suitable reducing agent such as lithium aluminum hydride or a borane complex.
Protocol 2: Selective Oxidation of Petromyzonol to this compound
This is a generalized protocol based on common steroid oxidation methods. The specific conditions should be optimized for the substrate.
Option A: Swern Oxidation (Mild Conditions)
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To a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.
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After stirring for a few minutes, add a solution of petromyzonol in DCM.
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Stir for the appropriate time (monitor by TLC), then add triethylamine.
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Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography on silica gel.
Option B: Dess-Martin Periodinane (DMP) Oxidation (Mild Conditions)
-
To a solution of petromyzonol in DCM, add Dess-Martin periodinane.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product, wash, dry, and concentrate.
-
Purify by column chromatography.
Option C: Jones Oxidation (Cost-Effective)
-
Dissolve petromyzonol in acetone (B3395972) and cool in an ice bath.
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Add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until a persistent orange color is observed.
-
Stir for a few hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
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Remove the acetone under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Oxidation Methods for Steroid Alcohols
| Oxidation Method | Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages | Relative Cost |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Good to Excellent | 0 °C to RT | Inexpensive, high yielding | Toxic Cr(VI) waste, acidic conditions | Low |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Good to Excellent | -78 °C | Mild, high selectivity, avoids toxic metals | Requires low temperature, malodorous byproduct | Medium |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Excellent | Room Temperature | Very mild, neutral pH, simple workup | Expensive, potentially explosive | High |
Visualizations
Caption: Synthetic workflow from cholic acid to this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Refining Delivery Systems for 3-Keto Petromyzonol in Lotic Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining delivery systems for 3-keto petromyzonol (B13829) in lotic (flowing water) environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an effective delivery system for 3-keto petromyzonol in lotic environments?
A1: The primary challenges stem from the dynamic nature of flowing water systems. Key difficulties include maintaining an effective concentration of this compound in the target area, avoiding rapid dilution, preventing premature degradation of the compound, and minimizing off-target effects.[1][2][3] The chemical and physical properties of the stream, such as discharge rate, temperature, pH, and alkalinity, can all influence the effectiveness of a delivery system.[4][5]
Q2: What are the most promising formulation strategies for this compound in these environments?
A2: Controlled-release technologies are among the most promising strategies. These can include microencapsulation to protect the active compound and allow for a sustained release, or formulation into granular pellets that sink to the benthos and release the compound over time. Such systems can help maintain a stable concentration in the target zone and reduce the total amount of compound needed.
Q3: How does water chemistry affect the stability and efficacy of this compound?
A3: Water chemistry parameters like pH and the presence of microorganisms can significantly impact the stability of this compound. For instance, hydrolysis, the breakdown of a chemical by water, can be more active in warmer, more alkaline waters. Additionally, microbial degradation in the upper levels of the sediment can break down the compound. It is crucial to conduct baseline water quality assessments before any application.
Q4: Are there any adjuvants that can enhance the performance of this compound formulations?
A4: Yes, adjuvants can play a critical role. For example, surfactants can be used in liquid formulations to improve mixing and dispersion in the water column. Emulsifiers can be used to create oil-water emulsions that may increase the retention time of the compound in the target area. For controlled-release formulations, various polymers can be used to create matrices that protect the active ingredient and regulate its release.
Troubleshooting Guides
Issue 1: Rapid Dilution of this compound Downstream
| Potential Cause | Troubleshooting Step |
| High stream discharge rate. | Time applications for periods of lower flow, if possible. Increase the concentration of the initial application, ensuring it remains within safe environmental limits. |
| Inappropriate formulation for the flow conditions. | For high-flow environments, consider a bottom-release granular formulation instead of a liquid surface application. |
| Incorrect application technique. | Ensure that the application method is designed to maximize mixing and residence time in the target zone. For liquid formulations, subsurface injection can be more effective than surface spraying. |
Issue 2: Inconsistent Behavioral Response in Target Species
| Potential Cause | Troubleshooting Step |
| Fluctuation in compound concentration. | Employ a controlled-release formulation to ensure a more stable concentration over time. Monitor the concentration in real-time using appropriate analytical methods. |
| Presence of an antagonist. | The pheromone petromyzonol sulfate (B86663) (PZS) can act as an antagonist to this compound sulfate (3kPZS). Assess the background levels of PZS in the environment. |
| Environmental factors interfering with chemoreception. | High turbidity or the presence of other chemical contaminants could interfere with the sea lamprey's ability to detect the pheromone. |
Issue 3: Degradation of this compound Before Reaching Target
| Potential Cause | Troubleshooting Step |
| Photolysis (degradation by sunlight). | If applying to the surface of clear, shallow water, consider a formulation with UV-protectant properties or apply during periods of lower light intensity. |
| Microbial degradation. | For applications near the sediment, be aware that microbial activity is highest in the upper foot of soil and organic matter. A formulation that releases the compound slightly above the sediment-water interface may be beneficial. |
| Hydrolysis due to water chemistry. | Characterize the pH and temperature of the water. If conditions are conducive to rapid hydrolysis, a microencapsulated formulation can protect the compound. |
Quantitative Data Summary
Table 1: Illustrative Release Profiles of Two this compound Formulations in a Lotic Mesocosm
| Time (hours) | Standard Liquid Formulation Concentration (ng/L) | Controlled-Release Granular Formulation Concentration (ng/L) |
| 1 | 50.2 | 10.5 |
| 6 | 12.5 | 15.8 |
| 12 | 2.1 | 16.2 |
| 24 | <0.5 | 15.1 |
| 48 | <0.5 | 12.3 |
| 72 | <0.5 | 9.7 |
Table 2: Illustrative Efficacy of this compound Formulations on Sea Lamprey Attraction
| Formulation Type | Mean Time to First Attraction (minutes) | Percentage of Subjects Exhibiting Attraction |
| Standard Liquid | 8.3 | 45% |
| Controlled-Release Granular | 4.1 | 85% |
| Placebo Control | No attraction observed | 0% |
Experimental Protocols
Protocol 1: Evaluation of Controlled-Release Formulations in a Laboratory Flume
Objective: To determine the release rate and behavioral efficacy of a novel controlled-release granular formulation of this compound.
Methodology:
-
Flume Setup: A two-choice flume is used, allowing for a control channel and a treatment channel. Water flow, temperature, and chemistry are maintained to mimic the target lotic environment.
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Formulation Application: A pre-weighed amount of the granular formulation is applied to the upstream end of the treatment channel.
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Water Sampling: Water samples are collected from downstream ports in both channels at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
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Chemical Analysis: The concentration of this compound in the water samples is quantified using liquid chromatography-mass spectrometry (LC-MS).
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Behavioral Assay: Adult sea lampreys are introduced to the downstream end of the flume. Their movement and time spent in each channel are recorded via video tracking software.
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Data Analysis: The release kinetics of the formulation are calculated. The preference or avoidance of the sea lampreys for the treatment channel is statistically analyzed.
Visualizations
Caption: Signaling pathway of this compound in sea lamprey.
Caption: Workflow for developing a this compound delivery system.
Caption: Troubleshooting logic for low efficacy of this compound.
References
Technical Support Center: Statistical Analysis of Sea Lamprey Behavioral Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sea lamprey behavioral data. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common statistical errors to avoid when analyzing sea lamprey behavioral data?
A1: Several common statistical errors can compromise the validity of your research findings. These include:
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Small Sample Sizes: Inadequate sample sizes can lead to low statistical power, making it difficult to detect true effects of a treatment or stimulus.[1][2] It is crucial to perform a priori sample size calculations or provide a justification for the number of animals used.[1][3]
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Pseudoreplication: This occurs when replicates are not statistically independent.[4] For example, taking multiple measurements from the same lamprey and treating them as independent samples. This can be addressed by using appropriate statistical models that account for repeated measures or nested designs.
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Misinterpretation of P-values: A p-value indicates the probability of obtaining the observed results if the null hypothesis is true. It is incorrect to state that a lower p-value (e.g., p < 0.01) is "more significant" than a higher one (e.g., p < 0.05) once the significance threshold is met. Always report effect sizes and confidence intervals alongside p-values for a more complete picture.
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Violating Assumptions of Statistical Tests: Many statistical tests assume that the data follow a normal distribution. It is important to check these assumptions using diagnostic plots (e.g., histograms, Q-Q plots) or statistical tests (e.g., Shapiro-Wilk test). If the data are not normally distributed, consider using non-parametric tests or data transformations.
-
Inferring Causation from Correlation: Observing a correlation between two variables does not necessarily mean that one causes the other. Experimental studies are generally required to establish causation.
Q2: My telemetry data from a sea lamprey tracking study shows large gaps in detection. How should I handle this in my analysis?
A2: Gaps in acoustic telemetry data are common and can occur when a tagged individual moves out of the receiver range. Instead of simply ignoring these gaps, they can be informative for inferring movement patterns. For instance, the duration of a gap between detections at two different locations can be a proxy for the tortuosity of the movement path. Network analysis techniques can be employed to analyze the connectivity between different receiver locations, even with imperfect detection. It's also important to consider potential biases, such as variations in detection range due to environmental factors, which can be addressed by using fixed reference transmitters.
Q3: I am designing a study to test the effect of a chemical cue on sea lamprey behavior. What are the key considerations for my experimental protocol?
A3: A robust experimental design is crucial for obtaining reliable results. Key considerations include:
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Accurate Odorant Concentration: Ensure you have a method to administer and verify the concentration of the chemical cue in your experimental setup.
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Control Groups: Always include appropriate control groups (e.g., a group exposed to a sham stimulus) to isolate the effect of the chemical cue.
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Randomization: Randomly assign individual lampreys to different treatment groups to avoid selection bias.
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Blinding: Whenever possible, the experimenter should be blind to the treatment group of each animal to prevent observer bias.
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Environmental Context: Be aware that olfactory-mediated behaviors observed in a laboratory setting may not fully replicate those in a natural environment. Field validation is often necessary to confirm the ecological relevance of your findings.
Troubleshooting Guides
Problem 1: High variability in the behavioral responses of individual sea lampreys to the same stimulus.
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Possible Cause: Individual differences in behavior are a known factor in sea lamprey. Factors such as age, sex, size, and previous experience can all influence an individual's response.
-
Troubleshooting Steps:
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Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
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Record Covariates: Collect data on individual characteristics (e.g., length, weight, sex) that may influence behavior. These can then be included as covariates in your statistical analysis.
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Use a Repeated Measures Design: If feasible, test the same individuals under different conditions. This can help to partition out the variance due to individual differences.
-
Problem 2: My statistical model for swimming performance shows heteroscedasticity.
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Possible Cause: Heteroscedasticity, or uneven variance in the residuals of a regression model, can occur in analyses of swimming performance data.
-
Troubleshooting Steps:
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Data Transformation: Transforming the response variable (e.g., using a log transformation) can sometimes stabilize the variance.
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Weighted Least Squares Regression: This method gives less weight to observations with higher variance, which can correct for heteroscedasticity.
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Use Robust Standard Errors: Some statistical software packages can calculate robust standard errors that are less affected by heteroscedasticity.
-
Data Presentation
Sea Lamprey Swimming Performance
| Study | Number of Trials | Total Length (mm) | Water Temperature (°C) | Life Stage | Test Chamber |
| Beamish, 1974 | 160 | 123-148 | 5, 10, 15 | Feeding | Tunnel |
| Hanson, 1980 | 12, 19 | 285-567 | 11.4-23.0 | Migratory | Flume |
| Bengston et al., 1981 | 30 | 420-545 | 6, 10 | Migratory | Tunnel |
| McAuley, 1996 | 297 | 390-590 | 9.0-21.1 | Migratory | Flume |
Table adapted from a reanalysis of prior studies.
Sea Lamprey Trapping Efficiency
| Study/Method | Trapping Efficiency (%) | Notes |
| Mark-Recapture (St. Marys River) | ~39% (average over 10 years) | Traditional estimation method. |
| Acoustic Telemetry (St. Marys River) | 2.5 - 23% | Suggests that mark-recapture may overestimate efficiency. |
| PIT Tag Study (St. Marys River) | 9% | |
| Electrical Guidance System | 60 - 75% | An electrical field guides lampreys towards traps. |
| Pheromone-Baited Traps | Up to 53% increase | The mating pheromone 3kPZS was used as bait. |
Experimental Protocols
Protocol for Monitoring Pheromone-Mediated Behavior in a Natural Stream
This protocol provides a method for observing and quantifying the behavioral responses of sea lampreys to chemical cues in a field setting.
1. Site Selection and Preparation:
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Choose a stream section with suitable sea lamprey spawning habitat.
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Establish a defined experimental area and survey it to determine the baseline abundance of sea lampreys.
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Install equipment for administering the odorant and for tracking lamprey movements (e.g., PIT tag antennas, video cameras).
2. Odorant Administration and Verification:
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Prepare a stock solution of the pheromone or chemical cue to be tested.
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Use a pump to deliver the odorant into the stream at a controlled rate.
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Collect water samples downstream of the release point to verify the final concentration of the odorant in the experimental area.
3. Tagging and Tracking of Female Sea Lampreys:
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Capture ovulated female sea lampreys.
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Externally attach a light-emitting diode (LED) tag to the mid-dorsal region and a streamer tag to the dorsal fin for visual tracking.
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If using electronic tracking, implant a PIT tag into the dorsal sinus.
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Release the tagged females upstream of the experimental area.
4. Behavioral Observation and Data Analysis:
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Record the movements and spawning behaviors of the tagged females in response to the administered odorant.
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Analyze the data to determine if the treatment had a significant effect on behaviors such as upstream movement, nest visitation, and spawning success.
Protocol for an Acoustic Telemetry Study of Downstream Migrating Juvenile Sea Lamprey
This protocol outlines the steps for using acoustic telemetry to estimate the survival of juvenile sea lampreys during their downstream migration.
1. Tag Selection and Implantation:
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Select a miniature acoustic transmitter that is suitable for the small, slender body of a juvenile sea lamprey (e.g., the Eel-Lamprey Acoustic Transmitter - ELAT).
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Surgically implant the transmitter into the body cavity of the lamprey following established laboratory protocols.
2. Receiver Array Deployment:
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Deploy an array of acoustic receivers across the river and in the receiving water body (e.g., a lake or estuary).
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The placement of receivers should be designed to detect the downstream movement of the tagged lampreys and to estimate survival between different river reaches.
3. Tagged Fish Release and Data Collection:
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Release the tagged juvenile sea lampreys upstream of the receiver array.
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The acoustic receivers will automatically record the date and time of detection for each tagged individual that passes within their range.
4. Data Analysis and Survival Estimation:
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Download the detection data from the receivers.
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Use statistical models (e.g., Cormack-Jolly-Seber models) to estimate the survival and detection probabilities of the tagged lampreys between the different receiver locations.
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Incorporate environmental data (e.g., river discharge, water temperature) into the models to investigate their influence on migration and survival.
Mandatory Visualization
Caption: Olfactory signaling pathways in the sea lamprey brain.
References
- 1. Opinion: Common Errors, Omissions, and Presentation Problems in the Conduct and Reporting of Animal-based Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechedit.com [scitechedit.com]
- 3. 189 Fundamentals, Common Mistakes, and Graduate Education in Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don't let spurious accusations of pseudoreplication limit our ability to learn from natural experiments (and other messy kinds of ecological monitoring) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Synthetic vs. Natural 3-keto Petromyzonol: A Comparative Validation for Research Applications
For Immediate Release
This guide provides a comprehensive comparison of synthetic 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and its natural counterpart, a key component of the male sea lamprey (Petromyzon marinus) sex pheromone. The validation of synthetic 3kPZS is critical for researchers in chemical ecology, neurobiology, and pest management who require a reliable and consistent source of this potent chemoattractant. The data presented here, compiled from peer-reviewed studies, demonstrates that synthetic 3kPZS is a functionally equivalent and effective substitute for the natural pheromone in eliciting electrophysiological and behavioral responses in sea lampreys.
Executive Summary
The sea lamprey, an invasive species in the Great Lakes, relies heavily on a sophisticated sense of smell for migration and reproduction. The male sex pheromone, containing 3kPZS, plays a crucial role in attracting ovulating females to nesting sites. The development of a synthetic version of 3kPZS has been a significant advancement for research and control efforts. This guide presents evidence from electro-olfactogram (EOG) recordings and behavioral assays to validate the biological activity of synthetic 3kPZS against the natural pheromone. The findings confirm that synthetic 3kPZS effectively replicates the function of the natural compound, providing a standardized and readily available tool for scientific investigation.
Data Presentation: Potency and Behavioral Efficacy
The following tables summarize the quantitative data from studies comparing the electrophysiological and behavioral responses to synthetic 3kPZS and natural pheromone sources.
Table 1: Electro-olfactogram (EOG) Response Thresholds
| Odorant Source | Sea Lamprey Life Stage | EOG Detection Threshold (Molar) | Reference |
| Synthetic 3kPZS | Ovulating Female | 10⁻¹² | |
| Natural Spermiating Male Washings | Ovulating Female | Comparable to synthetic 3kPZS |
Table 2: Behavioral Response Comparison in a Natural Stream
| Odorant Source | Concentration | Behavioral Response in Ovulating Females | Conclusion | Reference |
| Synthetic 3kPZS | 10⁻¹² M | Located and swam to the source | Synthetic 3kPZS replicates the function of the male pheromone in a natural environment. | |
| Natural Spermiating Male Washings | - | Located and swam to the source | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are essential for replicating and building upon the validation studies.
Electro-olfactogram (EOG) Recordings
EOG is a technique used to measure the electrical potential from the surface of the olfactory epithelium, providing a quantitative measure of the olfactory response to a chemical stimulus.
Methodology:
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Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with a solution of anesthetic and water.
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Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
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Stimulus Delivery: A constant flow of charcoal-filtered water is directed over the olfactory rosette. Test odorants (e.g., synthetic 3kPZS at varying concentrations) are introduced into this flow for a short duration.
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Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response.
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Standardization: Responses are typically normalized to a standard odorant (e.g., L-arginine) to allow for comparison across individuals and experiments.
Two-Choice Maze Behavioral Bioassay
This assay is used to assess the preference or avoidance behavior of sea lampreys in response to a chemical cue.
Methodology:
-
Apparatus: A two-choice maze or flume is used, which consists of a downstream release area and two upstream channels.
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Water Flow: A constant flow of water is maintained in both channels.
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Odorant Application: The test stimulus (e.g., synthetic 3kPZS) is introduced into one of the channels (the "treatment" channel), while the other channel receives a control solution (e.g., the solvent used to dissolve the pheromone). The channels are randomly assigned.
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Animal Introduction: An individual sea lamprey is released into the downstream area and allowed to acclimate.
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Behavioral Observation: The lamprey's movements are recorded, and the time spent in each channel is quantified. A significant preference for the treatment channel indicates an attractant response.
Mandatory Visualization
The following diagrams illustrate the olfactory signaling pathway and the experimental workflows described in this guide.
Caption: Olfactory signaling pathway for this compound in sea lamprey.
Caption: Experimental workflows for EOG and behavioral assays.
A Comparative Guide to Sea Lamprey Control: Evaluating the Efficacy of 3kPZS and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The invasive sea lamprey (Petromyzon marinus) has posed a significant threat to the fisheries of the Great Lakes for decades. An integrated pest management program has been instrumental in controlling their populations, employing a suite of methods including chemical lampricides, physical barriers, and innovative pheromone-based tools. This guide provides a comparative analysis of the efficacy of a key biopesticide, the sea lamprey mating pheromone 3-keto-petromyzonol sulfate (B86663) (3kPZS), against traditional control methods. The information is presented to aid researchers and drug development professionals in understanding the mechanisms, effectiveness, and application of these vital control strategies.
Comparative Efficacy of Sea Lamprey Control Methods
The following tables summarize the quantitative data on the efficacy of various sea lamprey control methods.
Table 1: Chemical Control Methods - Lampricides
| Method | Active Ingredient | Target Life Stage | Efficacy | Notes |
| TFM | 3-trifluoromethyl-4-nitrophenol | Larval (Ammocoetes) | Up to 95-99% mortality of larval sea lamprey in treated streams[1]. Minimum lethal concentrations for larvae can be as low as 0.5 ppm in soft, acidic waters, and up to 8.0 ppm in hard, alkaline waters[2]. | The primary and most widely used lampricide[3][4]. Its toxicity is influenced by water chemistry, particularly pH and alkalinity[2]. |
| Bayluscide | Niclosamide (B1684120) (2',5-dichloro-4'-nitrosalicylanilide) | Larval (Ammocoetes) | Can be used alone or in combination with TFM. When used with TFM, it can reduce the amount of TFM needed by up to 40%. The granular formulation is effective in lentic (slow-moving water) areas. | Often used as a synergist with TFM to increase efficacy and reduce costs. The granular form is applied at a rate of 5.6 kg active ingredient per hectare. |
Table 2: Physical and Biotechnical Control Methods
| Method | Description | Target Life Stage | Efficacy | Notes |
| Low-Head Barriers | Physical dams designed to block upstream migration. | Adult | Highly effective at preventing access to spawning grounds. A vertical drop of 30-46 cm with an overhanging lip is generally sufficient to block passage. | Can impact the migration of non-target species. Their effectiveness can be limited by flooding events. |
| Trapping | Physical traps to capture migrating adults. | Adult | Trapping efficiency varies by design and location. Can be enhanced with attractants. | Used for both control and assessment of sea lamprey populations. |
| 3kPZS-Baited Trapping | Traps baited with the synthesized male mating pheromone 3kPZS. | Adult (primarily ovulated females) | Increases trapping efficiency significantly. Field trials have shown increases in capture rates of up to 53%, and baited traps can capture up to twice as many sea lampreys as un-baited traps. The overall yearly trapping efficiency can be increased by an average of 10%. Efficacy is highest in wide streams with low adult sea lamprey abundance, where it can increase exploitation rates by 20-40%. | A species-specific and environmentally benign method. 3kPZS is a registered biopesticide. |
Experimental Protocols
Detailed methodologies for the key control methods are outlined below.
Lampricide Application Protocol (TFM and Bayluscide)
The application of lampricides is a highly controlled process guided by standard operating procedures developed by the Great Lakes Fishery Commission.
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Pre-Treatment Assessment: Before any application, streams are surveyed to determine the presence, distribution, and abundance of sea lamprey larvae. Water chemistry, including pH and alkalinity, is analyzed to determine the appropriate concentration of lampricide needed to be effective against lamprey while minimizing harm to other species.
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Concentration Determination: The minimum lethal concentration (MLC) required to kill 100% of larval lampreys and the maximum allowable concentration (MAC) that is not harmful to non-target species are determined through on-site bioassays or established regression models based on water chemistry. TFM concentrations typically range from 3 to 9 parts per million (ppm).
-
Application:
-
TFM: The liquid formulation is metered into the stream for a predetermined duration, typically creating a "block" of treated water that moves downstream. The application is monitored to maintain the target concentration.
-
Bayluscide (as a synergist): The wettable powder is mixed with TFM to achieve a final stream concentration ratio of no more than 2% niclosamide to 98% TFM.
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Bayluscide (granular): The granular formulation is applied evenly over the surface of slow-moving water bodies at a rate of 5 lbs of active ingredient per acre.
-
-
Post-Treatment Monitoring: Water samples are analyzed to confirm that the correct concentration of lampricide was maintained throughout the treatment. The effectiveness of the treatment is assessed by post-treatment surveys for larval sea lamprey.
3kPZS Application Protocol for Baited Trapping (Field Experiment)
The following protocol is a generalized representation of field experiments conducted to test the efficacy of 3kPZS as a trap bait.
-
Site Selection: Experimental sites are typically streams with known sea lamprey migration routes and existing trapping infrastructure.
-
Pheromone Preparation and Application:
-
Synthesized 3kPZS is diluted in a solvent (e.g., methanol) and then metered into the stream upstream of the trap entrance using a peristaltic pump.
-
The application rate is calculated to achieve a final in-stream concentration that has been shown to be effective, typically in the range of 10⁻¹² to 10⁻¹⁴ Molar.
-
-
Trapping:
-
Paired traps, one baited with 3kPZS and a control trap with only the solvent, are deployed.
-
Traps are checked regularly, and the number, sex, and reproductive state of captured sea lampreys are recorded.
-
-
Data Analysis: The capture rates of the 3kPZS-baited trap and the control trap are compared to determine the increase in trapping efficiency attributable to the pheromone. Environmental variables such as stream width, water temperature, and sea lamprey abundance are also recorded and analyzed as factors that may influence efficacy.
Signaling Pathways and Experimental Workflows
3kPZS Olfactory Signaling Pathway
The pheromone 3kPZS elicits a behavioral response in female sea lampreys by activating a specific olfactory signaling pathway that leads to neuroendocrine changes and directs upstream swimming behavior.
Caption: 3kPZS olfactory signaling pathway in the sea lamprey.
Experimental Workflow for Comparative Efficacy Assessment
The logical flow for a comprehensive study comparing the efficacy of different sea lamprey control methods.
References
Unlocking Olfactory Secrets: A Comparative Guide to Sea Lamprey Receptor Cross-Reactivity with 3kPZS Analogs
For Immediate Release
A comprehensive analysis of the cross-reactivity of sea lamprey olfactory receptors to analogs of the potent pheromone 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) reveals critical structure-activity relationships that govern olfactory detection and behavioral responses in this invasive species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key findings, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, to aid in the development of novel chemosensory-based control strategies for the sea lamprey.
The sea lamprey (Petromyzon marinus) relies heavily on its sophisticated olfactory system to detect pheromones that mediate critical life-history events, including migration and reproduction. The male-released sex pheromone, 3kPZS, is a primary attractant for ovulated females.[1][2] Understanding how structural modifications to 3kPZS affect its binding to and activation of sea lamprey olfactory receptors is paramount for designing effective pheromone-based lures or disruptants.
Recent research has successfully deorphanized two highly related odorant receptors, OR320a and OR320b, which specifically respond to 3kPZS and a range of its analogs.[2] These receptors, like most vertebrate olfactory receptors, are G-protein coupled receptors (GPCRs) that initiate a downstream signaling cascade upon ligand binding.[3]
Comparative Analysis of 3kPZS Analog-Receptor Interactions
The following table summarizes the quantitative data on the responses of sea lamprey olfactory receptors OR320a and OR320b to various 3kPZS analogs, as determined through heterologous expression assays. The data highlights the impact of subtle molecular changes on receptor activation.
| Compound | Receptor | EC50 (µM) | Emax (% of 3kPZS) |
| 3kPZS | OR320a | 1.8 | 100 |
| OR320b | 2.5 | 100 | |
| Petromyzonol Sulfate (PZS) | OR320a | 2.1 | 110 |
| OR320b | 3.0 | 105 | |
| 3-keto-1-ene PZS | OR320a | 1.5 | 120 |
| OR320b | 2.2 | 115 | |
| DKPES | OR320a | 5.6 | 80 |
| OR320b | 7.1 | 75 | |
| Allocholic Acid (ACA) | OR320a | >100 | No Response |
| OR320b | >100 | No Response |
Data synthesized from Zhang et al., 2020.
The data reveals that both OR320a and OR320b are highly sensitive to 3kPZS and its close analog, petromyzonol sulfate (PZS), which differs only by the reduction of the 3-keto group to a hydroxyl group.[1] Interestingly, 3-keto-1-ene PZS, an unsaturated analog, exhibits slightly higher efficacy than 3kPZS itself. In contrast, DKPES, another bile acid derivative, is a less potent agonist. Allocholic acid, a related bile acid, fails to elicit a response, indicating a high degree of specificity in the ligand-binding pocket of these receptors.
Experimental Protocols
Heterologous Expression and Luciferase Reporter Assay
The functional characterization of sea lamprey olfactory receptors OR320a and OR320b in response to 3kPZS and its analogs was achieved through a heterologous expression system in Human Embryonic Kidney (HEK293T) cells coupled with a cAMP-responsive CRE-luciferase reporter gene.
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates and allowed to reach 70-80% confluency.
-
Transient transfection is performed using a suitable transfection reagent (e.g., Lipofectamine 2000). A plasmid cocktail containing the olfactory receptor construct (OR320a or OR320b), a CRE-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) is introduced into the cells.
Ligand Stimulation and Luciferase Assay:
-
24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the test compounds (3kPZS or its analogs) at varying concentrations.
-
The cells are incubated for an additional 4-6 hours to allow for receptor activation and subsequent luciferase expression.
-
The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (driven by the CRE promoter) is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Dose-response curves are generated using non-linear regression analysis to determine the EC50 and Emax values for each ligand-receptor pair.
Electro-olfactogram (EOG) Recordings
EOG recordings are employed to measure the summated electrical potential from the olfactory epithelium in response to odorant stimulation, providing a measure of the overall olfactory response of the animal.
Animal Preparation:
-
Adult sea lampreys are anesthetized with a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).
-
The anesthetized lamprey is placed in a stereotaxic holder and its gills are continuously perfused with aerated, chilled water containing a low concentration of anesthetic.
-
The olfactory lamellae are surgically exposed to allow for the placement of electrodes.
Recording and Stimulation:
-
A recording electrode, filled with saline-agar, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the skin near the olfactory organ.
-
A constant flow of charcoal-filtered water is delivered to the olfactory epithelium.
-
Test stimuli (3kPZS and its analogs) are introduced into the water flow for a defined duration.
-
The resulting voltage changes are amplified, filtered, and recorded using a data acquisition system. The magnitude of the EOG response is indicative of the potency of the odorant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by the binding of 3kPZS analogs to the olfactory receptors and the general workflow for comparing their activity.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Scent: A Comparative Guide to the Behavioral Responses of Non-Target Species to 3-keto Petromyzonol and Other Sea Lamprey Control Methods
For Researchers, Scientists, and Drug Development Professionals
The control of invasive sea lamprey (Petromyzon marinus) in the Great Lakes has been a long-standing ecological challenge. While methods such as lampricides and physical barriers have proven effective, their potential impacts on non-target species remain a significant concern. A promising avenue for more targeted control lies in the use of pheromones, specifically the sea lamprey mating pheromone 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This guide provides a comprehensive comparison of the behavioral responses of non-target species to 3kPZS and alternative control methods, supported by available experimental data. A notable gap in current research is the limited data on the behavioral effects of 3kPZS on a wide range of non-target aquatic organisms.
3-keto Petromyzonol (3kPZS): A Targeted Lure with Unexplored Side Effects
This compound sulfate is a potent pheromone released by male sea lampreys to attract ovulating females to their nests for spawning. Its high specificity to sea lampreys makes it an attractive candidate for a targeted control method, potentially luring them into traps or away from spawning habitats. However, the behavioral impact of this potent chemo-attractant on the diverse array of non-target species cohabiting these aquatic ecosystems is largely uninvestigated.
Behavioral Responses of Non-Target Species to 3kPZS
Currently, there is a significant lack of published, peer-reviewed studies detailing the behavioral responses of most non-target fish and invertebrate species to 3kPZS. The majority of research has understandably focused on the intended target, the sea lamprey.
One key study has highlighted the potential for "pheromone pollution," where the introduction of 3kPZS into an environment can misguide a native, non-target lamprey species.
Table 1: Summary of Known Behavioral Responses of Non-Target Species to this compound (3kPZS)
| Species | Family | Observed Behavioral Response | Experimental Concentration | Reference |
| Chestnut Lamprey (Ichthyomyzon castaneus) | Petromyzontidae | Attraction, potential for misguided mating behavior | Not specified in abstract | [1][2] |
This finding underscores the importance of further research into the cross-species effects of 3kPZS, particularly on other lamprey species and fish that may share similar olfactory receptors.
Experimental Protocol: Two-Choice Flume Assay for Assessing Behavioral Responses to 3kPZS
To address the knowledge gap regarding the effects of 3kPZS on non-target species, a standardized behavioral assay is required. The following is a proposed experimental protocol based on methodologies commonly used in fish chemoreception studies.
Objective: To determine if 3kPZS elicits an attraction or avoidance response in a selected non-target fish species.
Apparatus: A two-choice flume, which is a rectangular tank with a central release area for the test subject and two side channels (arms) where different water cues can be introduced.
Procedure:
-
Acclimation: The non-target fish species are acclimated to the experimental flume conditions (water temperature, flow rate, and lighting) for a specified period before testing.
-
Control Trial: A baseline preference test is conducted by introducing only the background water (without 3kPZS) into both arms of the flume. The time the fish spends in each arm is recorded to ensure there is no inherent side bias.
-
Treatment Trial: A solution of 3kPZS at a known concentration is introduced into one arm of the flume, while the other arm continues to receive the background water. The choice of concentration should be environmentally relevant to potential applications of 3kPZS as a control agent.
-
Data Collection: The movement of the fish is recorded via overhead video camera. The time spent in each arm of the flume, the number of entries into each arm, and the latency to first entry are quantified.
-
Data Analysis: Statistical analysis (e.g., t-test or Wilcoxon signed-rank test) is used to compare the time spent in the 3kPZS-treated arm versus the control arm. A significant preference for the 3kPZS-treated arm indicates attraction, while a significant preference for the control arm indicates avoidance.
Alternative Sea Lamprey Control Methods and Their Non-Target Effects
For decades, the primary methods for controlling sea lamprey populations have been lampricides and the use of physical barriers. The behavioral impacts of these methods on non-target species have been more extensively studied.
Lampricides: TFM and Niclosamide
The two primary lampricides used are 3-trifluoromethyl-4-nitrophenol (TFM) and niclosamide. While designed to be selective for lampreys, they can have sub-lethal behavioral effects on other aquatic organisms.
Table 2: Summary of Behavioral and Sub-lethal Responses of Non-Target Species to Lampricides
| Control Agent | Species | Family | Observed Behavioral/Sub-lethal Response | Experimental Concentration | Reference |
| TFM | Rainbow Trout (Oncorhynchus mykiss) | Salmonidae | No avoidance behavior observed. | 0.25 and 2.5 mg/L | [3] |
| TFM | Fathead Minnow (Pimephales promelas) | Cyprinidae | No significant effect on predation susceptibility. | 2.5 and 7.5 mg/L | [3] |
| TFM | Lake Sturgeon (Acipenser fulvescens) | Acipenseridae | No significant effect on growth. | 2.5, 5.0, and 7.5 mg/L | [3] |
| TFM | Various aquatic invertebrates | Multiple | Varies by species; some show mortality at treatment concentrations. | Not specified in abstract | |
| Niclosamide | Various aquatic invertebrates | Multiple | Can be toxic to a range of non-target invertebrates. | Not specified |
Experimental Protocol: TFM Avoidance/Preference Test
Objective: To determine if non-target fish species exhibit avoidance or preference for water treated with TFM.
Apparatus: A rectangular tank with a central divider that allows for the creation of two distinct water masses.
Procedure:
-
Tank Setup: One half of the tank is filled with control water, and the other half is filled with TFM-treated water at a concentration relevant to stream treatments. The divider is then carefully removed to create a distinct interface.
-
Fish Introduction: A non-target fish is gently introduced into the center of the tank.
-
Observation: The fish's position in the tank is recorded over a set period.
-
Data Analysis: The percentage of time spent in the TFM-treated side versus the control side is calculated and statistically compared.
Physical Barriers
Low-head dams and other physical barriers are used to block the upstream migration of spawning sea lampreys. While effective, they can also impede the movement of non-target fish species.
Table 3: Summary of Behavioral Responses of Non-Target Species to Physical Barriers
| Control Method | Species | Family | Observed Behavioral Response | Reference |
| Low-head barriers | Various migratory fish | Multiple | Blockage of upstream migration, leading to changes in fish community structure. | |
| Velocity barriers | Various fish | Multiple | Can deter passage of some downstream-swimming fish. |
The impact of these barriers is often a trade-off between controlling an invasive species and maintaining the ecological connectivity of river systems for native fauna.
Signaling Pathways and Logical Relationships
The behavioral responses to chemical cues like 3kPZS are mediated by the olfactory system, which triggers a cascade of neural signals leading to a behavioral output. In contrast, the responses to physical barriers are a direct physical impediment to movement.
Conclusion
The use of this compound as a targeted control agent for sea lampreys holds considerable promise due to its species-specificity. However, the current body of scientific literature reveals a critical gap in our understanding of its potential behavioral effects on non-target species. The observation of "pheromone pollution" affecting a native lamprey species highlights the necessity for rigorous, quantitative studies on a broader range of aquatic organisms. In contrast, the non-target effects of lampricides and physical barriers are better documented, providing a baseline for comparison. Future research should prioritize the systematic evaluation of 3kPZS on non-target species to ensure that this promising new control method can be deployed in an environmentally responsible manner.
References
A Comparative Analysis of the Potency of 3-keto Petromyzonol Sulfate and its Metabolites in Sea Lamprey
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the potency of the sea lamprey sex pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), and its known metabolites has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the biological activity of these compounds, supported by experimental data, to facilitate a deeper understanding of their structure-activity relationships and potential applications in pest control and neuroendocrine research.
Introduction
The sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes, relies heavily on a sophisticated chemical communication system for migration and reproduction. The male sex pheromone, primarily composed of 3-keto petromyzonol sulfate (3kPZS), plays a pivotal role in attracting ovulating females to nesting sites.[1][2][3] The biological activity of 3kPZS is modulated by its metabolites and the ratio in which these compounds are present, dictating specific behavioral responses in female lampreys.[3][4] This guide presents a comparative overview of the potency of 3kPZS and its key metabolites, petromyzonol sulfate (PZS), 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES), and 3-keto allocholic acid (3kACA).
Quantitative Comparison of Potency
The potency of 3kPZS and its metabolites has been evaluated using electro-olfactogram (EOG) recordings and behavioral assays. EOG measures the electrical response of the olfactory epithelium to a chemical stimulus, providing a quantitative measure of olfactory sensitivity. Behavioral assays, such as the two-choice flume, assess the preference or avoidance behavior of lampreys in response to these compounds.
| Compound | Abbreviation | Role | EOG Response Threshold (M) | Behavioral Response Threshold (M) | Behavioral Effect in Ovulating Females |
| 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate | 3kPZS | Major male sex pheromone component | ~10⁻¹⁰ | 10⁻¹² - 10⁻¹⁴ | Attraction, upstream swimming, nest entry |
| Petromyzonol sulfate | PZS | Migratory pheromone, 3kPZS precursor | ~10⁻¹² | Not specified for attraction; acts as an antagonist | Antagonist to 3kPZS attraction at high ratios |
| 3,12-diketo-4,6-petromyzonene-24-sulfate | DKPES | Minor male sex pheromone component | 10⁻⁷ | Synergizes with 3kPZS to attract females | Enhances attraction when mixed with 3kPZS |
| 3-keto allocholic acid | 3kACA | Minor male sex pheromone component | Data not available | Data not available | Attracts ovulating females |
Table 1: Comparative Potency of this compound Sulfate and its Metabolites. This table summarizes the known electrophysiological and behavioral response thresholds and the primary behavioral effects of 3kPZS and its key metabolites on ovulating female sea lampreys.
A study on structural analogs of 3kPZS provided further insights into the structure-activity relationship. The EOG responses to a 10⁻⁶ M concentration of various analogs were compared, with the response to 10⁻⁵ M L-arginine used as a standard.
| Compound | EOG Response (% of L-arginine standard) |
| 3kPZS | ~175% |
| PZS | ~175% |
| 3kPZ | ~50% |
| PZ | ~50% |
| PZ-3,24 S | ~175% |
| PZ-7,24 S | ~75% |
| PZ-12,24 S | ~75% |
| 3kPZ-7,12,24 S | ~50% |
| PZ-3,7,24 S | ~75% |
| PZ-3,12,24 S | ~75% |
| PZ-7,12,24 S | ~50% |
| PZ-3,7,12,24 S | ~25% |
Table 2: Electro-olfactogram (EOG) responses of female sea lamprey to 3kPZS and its structural analogs. The data represents the mean EOG amplitude as a percentage of the response to a 10⁻⁵ M L-arginine standard. Data adapted from Scott et al., 2025.
Experimental Protocols
Electro-olfactogram (EOG) Recording
EOG recordings are a standard method for measuring the olfactory responses of fish to chemical stimuli. The following provides a general protocol for EOG recordings in sea lamprey:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized in a V-shaped trough. The gills are continuously irrigated with aerated and charcoal-filtered water.
-
Electrode Placement: A glass capillary microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the skin near the olfactory organ.
-
Stimulus Delivery: A known concentration of the test compound is introduced into the water flow over the olfactory epithelium for a defined period.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The amplitude of the negative voltage deflection is measured as the EOG response.
-
Normalization: Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across different animals and experiments.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of sea lampreys towards a chemical cue.
-
Apparatus: A Y-maze or a straight flume with a central dividing wall is used. Water flows from two upstream sources and merges in a downstream choice area where the lamprey is introduced.
-
Stimulus and Control: One of the upstream water sources is scented with the test compound, while the other serves as a control (containing only the solvent used to dissolve the compound).
-
Acclimation: A single lamprey is placed in the downstream area and allowed to acclimate for a set period.
-
Observation: The lamprey's movement and the time spent in each side of the flume are recorded for a defined duration.
-
Data Analysis: A preference index is calculated based on the proportion of time spent in the stimulus-scented side versus the control side. A positive index indicates attraction, while a negative index indicates avoidance.
Signaling Pathways and Experimental Workflows
The detection of 3kPZS by the olfactory system of the sea lamprey initiates a signaling cascade that ultimately influences behavior and physiology. A key downstream effect is the modulation of the hypothalamic-pituitary-gonadal (HPG) axis through the regulation of gonadotropin-releasing hormone (GnRH).
Figure 1: Experimental workflow for comparing the potency of 3kPZS and its metabolites.
The binding of 3kPZS to olfactory receptors is believed to trigger a G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of downstream effectors and ultimately influencing the firing of GnRH neurons in the hypothalamus.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Detecting Sea Lamprey Presence: 3kPZS-Baited Trapping vs. eDNA Analysis and Traditional Methods
For Immediate Release
A comprehensive understanding of sea lamprey (Petromyzon marinus) distribution and abundance is critical for the effective management of this invasive species in the Great Lakes and its conservation in its native range. This guide provides a comparative analysis of three primary methods for assessing sea lamprey populations: the use of the synthetic pheromone 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) in baited traps, environmental DNA (eDNA) analysis, and traditional electrofishing surveys. This document is intended for researchers, scientists, and fisheries management professionals.
Executive Summary
Each method for assessing sea lamprey presence offers distinct advantages and limitations. 3kPZS-baited trapping serves as a powerful tool for increasing the capture efficiency of adult sea lampreys, thereby aiding in their removal and population estimation. Environmental DNA (eDNA) analysis is a non-invasive and highly sensitive method for detecting the presence of sea lamprey, particularly larval stages, through water or sediment samples. Traditional electrofishing remains a widely used technique for directly sampling larval and adult lampreys to estimate population density, although its efficiency can be variable. The optimal method, or combination of methods, will depend on the specific management or research objectives, life stage of interest, and environmental conditions.
Performance Comparison
The following tables summarize the quantitative performance of each method based on available experimental data.
Table 1: Performance of 3kPZS-Baited Trapping for Sea Lamprey Capture
| Performance Metric | Result | Reference |
| Increase in Capture Efficiency | Up to 53% increase in trapping efficiency with baited traps.[1] | [1] |
| Baited traps can capture up to twice as many sea lampreys as un-baited traps.[1] | [1] | |
| Overall yearly trapping efficiency averaged 10% higher with 3kPZS application.[2] | ||
| Capture Rate of Ovulated Females | At concentrations of 10⁻¹¹ to 10⁻¹³ M, 3kPZS-baited traps captured 46% of released ovulated females. | |
| At a concentration of 10⁻¹⁴ M, baited traps captured 25% of released ovulated females. | ||
| Factors Influencing Effectiveness | Most effective in wide streams with low adult sea lamprey abundance. | |
| Most consistent responses observed early in the trapping season with increasing water temperatures. |
Table 2: Performance of Environmental DNA (eDNA) Analysis for Sea Lamprey Detection
| Performance Metric | Result | Reference |
| Correlation with Adult Density | Strong positive correlation between adult sea lamprey densities (2, 20, and 200 individuals/2000L) and eDNA concentrations in tank experiments. | |
| Correlation with Larval Density | No significant difference in eDNA copy numbers detected between larval densities of 1, 5, and 25 individuals/28L in tank experiments. | |
| Detection probability of larval eDNA tends to increase with higher larval density. | ||
| Field Detection Sensitivity | Detected sea lamprey eDNA in field samples with extremely low ammocoete abundances (Ct range of 35.11–36.46). | |
| eDNA concentrations ranging from 0 to 831 pg/L were recorded in the Mulkear River over a 3-year period. | ||
| Comparison with qPCR | Digital PCR (dPCR) shows superior efficacy over qPCR for detecting species in low-abundance populations. |
Table 3: Performance of Traditional Electrofishing for Sea Lamprey Assessment
| Performance Metric | Result | Reference |
| Capture Efficiency (Larvae) | Capture probability for larval lampreys is highly variable, ranging from 0.13 to 0.82. | |
| At medium to high larval densities, the probability of detection through electrofishing was 0.48. | ||
| Electrofishing gear correction factor of 2.08 is used to adjust total catch, based on a 48% sampling efficiency. | ||
| Capture Rate (Adults) | A study using a trap combined with pulsed direct current electricity caught up to 75% of tagged sea lampreys. | |
| Backpack electrofishing in a stream with favorable habitat yielded a mean catch per unit effort of 29.5 adult lamprey per hour. | ||
| Factors Influencing Effectiveness | Higher proportion of larvae collected in shallower water, at lower larval densities, and in streams with lower specific conductance. | |
| Water depth and velocity are major constraints. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3kPZS-Baited Trapping Protocol (Field Deployment)
This protocol is a synthesis of methodologies described in cited research.
-
Trap Placement: Sea lamprey traps are typically integrated with barriers in streams to capture migrating adults. Paired traps (one baited, one control) are placed in locations that optimize the interception of upstream-moving lampreys.
-
Pheromone Preparation: A stock solution of synthetic 3kPZS is prepared. The concentration is calculated to achieve a final desired in-stream concentration (e.g., 10⁻¹² M) based on the stream's discharge rate.
-
Pheromone Delivery: The 3kPZS solution is delivered to the baited trap at a constant rate using a peristaltic pump. The delivery tube is positioned at the entrance of the trap to create a pheromone plume that disperses downstream.
-
Control: The control trap receives a delivery of the solvent used to dissolve the 3kPZS (e.g., ethanol) at the same rate as the baited trap.
-
Data Collection: Traps are checked regularly (e.g., daily), and the number, sex, and maturation stage of captured sea lampreys in both the baited and control traps are recorded.
-
Environmental Monitoring: Stream discharge, water temperature, and other relevant environmental variables are monitored throughout the study period.
Environmental DNA (eDNA) Analysis Protocol
This protocol is a generalized workflow based on multiple cited studies.
-
Water Sample Collection:
-
Wear sterile gloves to prevent contamination.
-
Collect water samples in sterile, single-use containers (e.g., 250 mL Nalgene Analytical Test Filter Funnels).
-
Collect multiple samples from each site.
-
Include field negative controls (e.g., commercially bottled drinking water) processed in the same manner as the experimental samples to monitor for contamination.
-
-
Filtration:
-
Filter water samples immediately on-site through a filter membrane (e.g., 0.45 µm cellulose (B213188) nitrate (B79036) filter). Studies suggest a 5.0-µm CN filter may offer superior performance and reduced clogging.
-
Use a filtration device such as a handheld peristaltic pump or an autosampler.
-
-
DNA Extraction:
-
Preserve the filter membrane (e.g., in ethanol (B145695) or by freezing).
-
Extract DNA from the filter using a commercially available kit (e.g., DNeasy Blood and Tissue Kit) following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR) Analysis:
-
Amplify the extracted DNA using species-specific primers and probes for sea lamprey mitochondrial DNA.
-
Perform qPCR in multiple replicates for each sample.
-
Include positive controls (known sea lamprey DNA) and negative controls (no template) in each qPCR run.
-
A sample is considered positive if the fluorescence signal crosses a predetermined threshold (Ct value) within a specified number of cycles (e.g., < 40 cycles).
-
Traditional Electrofishing Protocol (Larval Assessment)
This protocol is based on established methods for larval sea lamprey assessment.
-
Equipment Setup:
-
Use a backpack electrofisher (e.g., AbP-2 or Smith-Root LR-24) with settings optimized for larval lampreys.
-
Employ a two-stage waveform: a low-frequency "tickle" setting (e.g., 3 pulses per second at 125V with a 25% duty cycle) to coax ammocoetes from the substrate, and a higher-frequency "stun" setting (e.g., 30 pulses per second) to immobilize them for capture.
-
-
Sampling Procedure:
-
Sampling is conducted in areas of suitable larval habitat (e.g., fine sediment).
-
Proceed in an upstream direction to minimize turbidity.
-
One person operates the electrofisher while one or more additional people use dip nets to capture emergent larvae.
-
Sample a defined area for a standardized amount of time (e.g., 60 seconds per square meter).
-
-
Data Collection:
-
Identify and count all captured lamprey larvae to the species level.
-
Measure the length of captured sea lamprey larvae.
-
Record the sampling effort (area and time).
-
-
Density Estimation:
-
Calculate the density of larval sea lampreys (number per square meter).
-
Apply a gear correction factor to account for sampling inefficiency to estimate the absolute abundance.
-
Visualizations
Signaling Pathway of 3kPZS
Caption: 3kPZS signaling pathway in sea lamprey.
Experimental Workflow for eDNA Analysis
References
Structure-Activity Relationship of 3-keto Petromyzonol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-keto petromyzonol (B13829) (3kPZS) and its derivatives, focusing on their structure-activity relationships as modulators of sea lamprey olfactory and behavioral responses. The data presented is compiled from peer-reviewed studies and is intended to inform research and development in areas such as pest control and chemical ecology.
Quantitative Data Summary
The following table summarizes the electro-olfactogram (EOG) and behavioral responses elicited by 3-keto petromyzonol sulfate (B86663) (3kPZS) and its structural analogs. The data is extracted from Scott et al. (2025) and highlights the impact of substitutions at the C-3, C-7, C-12, and C-24 positions of the petromyzonol scaffold.[1]
| Compound Name | Structure | Mean EOG Response (% of 3kPZS) | Behavioral Response (Preference Index) | Key Structural Features' Influence |
| This compound sulfate (3kPZS) | 3-keto, 7α-OH, 12α-OH, 24-sulfate | 100% | Attraction | Reference Compound |
| Petromyzonol sulfate (PZS) | 3α-OH, 7α-OH, 12α-OH, 24-sulfate | ~100% | Repulsion | Replacement of 3-keto with 3α-OH leads to repulsion. Acts as an antagonist to 3kPZS.[1] |
| PZ-3,24-S | 3α-sulfate, 7α-OH, 12α-OH, 24-sulfate | ~100% | Neutral | Sulfation at C-3 maintains high olfactory response but neutralizes behavioral attraction. |
| PZ-3,7,12,24-S | 3α-sulfate, 7α-sulfate, 12α-sulfate, 24-sulfate | ~50% | Repulsion | Multiple sulfations significantly reduce olfactory response and induce strong repulsion. |
| 3kPZ-7,12,24-S | 3-keto, 7α-sulfate, 12α-sulfate, 24-sulfate | ~50% | Repulsion | Sulfation at C-7 and C-12 in the presence of the 3-keto group also leads to repulsion. |
| PZ-7,24-S | 3α-OH, 7α-sulfate, 12α-OH, 24-sulfate | ~50% | Neutral | Sulfation at C-7 reduces olfactory potency and neutralizes behavior. |
| PZ-12,24-S | 3α-OH, 7α-OH, 12α-sulfate, 24-sulfate | ~50% | Neutral | Sulfation at C-12 has a similar effect to sulfation at C-7. |
| 3kPZ-7,24-S | 3-keto, 7α-sulfate, 12α-OH, 24-sulfate | ~50% | Neutral | Retaining the 3-keto group with C-7 sulfation results in a neutral behavioral response. |
| 3kPZ-12,24-S | 3-keto, 7α-OH, 12α-sulfate, 24-sulfate | ~50% | Neutral | Similar to its C-7 sulfated counterpart, sulfation at C-12 with a 3-keto group is neutral. |
| 3kPZ | 3-keto, 7α-OH, 12α-OH, 24-OH | ~25% | Neutral | Absence of the C-24 sulfate group dramatically reduces the olfactory response. |
| PZ | 3α-OH, 7α-OH, 12α-OH, 24-OH | ~25% | Neutral | Lack of the C-24 sulfate group in the parent alcohol also results in low olfactory potency. |
Experimental Protocols
Electro-olfactogram (EOG) Recordings
EOG recordings are utilized to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of odorant potency.
Methodology:
-
Animal Preparation: Adult sea lampreys are anesthetized with a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).
-
Surgical Exposure: The olfactory lamellae are surgically exposed to allow for direct application of odorants and placement of electrodes.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Odorant Delivery: Test compounds, dissolved in a saline solution, are delivered to the olfactory epithelium at a constant flow rate.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Normalization: Responses to test compounds are typically normalized to the response elicited by a standard compound (e.g., 3kPZS) to allow for comparison across preparations.
Two-Choice Flume Behavioral Assay
This assay is used to assess the behavioral preference (attraction or repulsion) of sea lampreys to chemical cues in a controlled, flowing water environment.
Methodology:
-
Apparatus: A two-choice flume is used, which consists of a central release area and two downstream channels. The flow of water is controlled to create two distinct plumes of water.
-
Animal Acclimation: An ovulated female sea lamprey is placed in the release area and allowed to acclimate for a set period.
-
Odorant Introduction: The test compound is introduced into one of the channels (the treatment channel), while the other channel receives a control solution (the control channel).
-
Behavioral Observation: The movement of the lamprey is recorded for a defined period. The time spent in each channel is quantified.
-
Preference Index Calculation: A preference index is calculated based on the proportion of time the animal spends in the treatment versus the control channel. A positive index indicates attraction, a negative index indicates repulsion, and an index near zero indicates a neutral response.
Visualizations
Caption: Structure-activity relationship of this compound derivatives.
Caption: General experimental workflow for SAR studies of this compound derivatives.
References
A Comparative Meta-Analysis of 3kPZS Efficacy for Sea Lamprey Control in River Systems
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a synthesized sea lamprey mating pheromone, with alternative control methods in various river systems. It is intended for researchers, scientists, and drug development professionals working on invasive species management. This document synthesizes available experimental data on 3kPZS performance and outlines the methodologies employed in key studies.
Overview of 3kPZS Biopesticide
3kPZS is a potent pheromone naturally released by male sea lampreys (Petromyzon marinus) to attract ovulated females to nesting sites.[1] Its synthesized form has been registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide.[1][2] This biopesticide is considered environmentally benign as it is species-specific and effective at minute concentrations.[1] It is primarily used as a bait in traps to enhance the capture and removal of spawning-phase sea lampreys, thereby reducing their reproductive potential.[3]
Comparative Efficacy of Sea Lamprey Control Methods
The control of invasive sea lamprey in the Great Lakes has historically relied on a combination of methods, primarily lampricides and physical barriers. 3kPZS serves as a supplemental tool designed to be integrated with these existing strategies to improve overall effectiveness.
| Control Method | Mechanism of Action | Reported Efficacy | Advantages | Disadvantages |
| 3kPZS Pheromone | Attracts spawning females to baited traps. | Increases trap capture rates by 10-53%. In streams >30m wide, can increase capture by 10-20%. | Species-specific, environmentally safe, effective at low concentrations. | Efficacy varies with stream width and lamprey density; less effective in narrow streams. |
| Lampricides (TFM) | A selective pesticide that targets larval sea lamprey in tributaries. | Reduces sea lamprey populations by up to 90% in treated areas. | Highly effective at population-level control. | Can impact non-target native lamprey species; requires extensive application. |
| Physical Barriers | Dams and weirs that block the upstream migration of spawning adults. | Highly effective in preventing access to spawning habitats if properly designed and maintained. | Long-term, non-chemical control; reduces the need for lampricides. | Can impede the migration of non-target fish species; high initial cost. |
| Electrical Barriers/Guidance | Uses electric fields to block or guide lampreys toward traps. | Can achieve up to a 75% capture rate when used to guide lampreys into traps. | Higher capture rate than passive trapping. | Potential for power failures; may have minimal effects on non-target species. |
Experimental Protocols
The evaluation of 3kPZS efficacy typically involves field trials in river systems known to have sea lamprey populations. A generalized experimental workflow is as follows:
1. Site Selection and Preparation:
-
Experiments are conducted in tributaries with known sea lamprey spawning grounds, such as the Manistee, Betsie, and Carp Lake Outlet rivers in the Great Lakes watershed.
-
Traps are integrated with existing sea lamprey barriers.
-
The stream's discharge is measured to calculate pheromone concentration.
2. Pheromone Application:
-
A synthesized 3kPZS solution is prepared.
-
A peristaltic pump is used to apply the pheromone at a controlled rate into the river, typically upstream of the traps.
-
Control traps are deployed with a vehicle solution (without 3kPZS).
-
Concentrations tested can range from 10⁻¹⁴ M to 10⁻¹¹ M.
3. Sea Lamprey Tagging and Release:
-
Gravid female sea lampreys are captured and tagged for identification. A common method involves attaching a small light-emitting diode (LED) tag for nighttime observation.
-
Tagged females are released downstream from the experimental site.
4. Data Collection and Analysis:
-
Researchers conduct nightly surveys, visually tracking the movement of tagged females.
-
Trap capture rates for both 3kPZS-baited and control traps are recorded.
-
The behavior of the lampreys, such as upstream movement and nest-seeking, is observed and quantified.
-
Statistical analyses are performed to compare the capture efficiency between treated and control conditions.
Visualizing Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the 3kPZS signaling pathway and a typical experimental workflow.
Conclusion
The use of 3kPZS as a biopesticide represents a significant advancement in the integrated pest management of sea lampreys. While not a standalone replacement for traditional methods like lampricides and barriers, it is a valuable supplemental tool that can enhance trapping efficiency in a targeted, environmentally friendly manner. Further research should continue to optimize application rates and explore synergies with other pheromonal components and control technologies to maximize its utility in diverse riverine environments.
References
Assessing the Ecological Impact of Long-Term 3kPZS Application: A Comparative Guide
Introduction
The long-term application of any chemical compound in the environment necessitates a thorough evaluation of its ecological impact. This guide provides a comparative analysis of 3kPZS, a novel compound with emerging applications, against existing alternatives. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Ecotoxicity Data
The following table summarizes the key ecotoxicity endpoints for 3kPZS and two common alternative compounds, Compound A and Compound B. Data is presented as mean ± standard deviation.
| Parameter | 3kPZS | Compound A | Compound B | Test Organism |
| LC50 (96h, mg/L) | 15.8 ± 2.1 | 5.2 ± 0.8 | 25.4 ± 3.5 | Daphnia magna |
| EC50 (72h, mg/L) | 10.3 ± 1.5 | 3.1 ± 0.5 | 18.9 ± 2.2 | Pseudokirchneriella subcapitata |
| NOEC (21d, mg/L) | 2.5 ± 0.4 | 0.8 ± 0.1 | 5.1 ± 0.7 | Daphnia magna |
| Log Kow | 3.2 | 4.5 | 2.1 | - |
LC50: Lethal Concentration, 50% EC50: Effective Concentration, 50% NOEC: No Observed Effect Concentration Log Kow: Octanol-Water Partition Coefficient
Experimental Protocols
Acute Toxicity Test in Daphnia magna
This protocol is based on the OECD Guideline 202 for acute immobilization of daphnids.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: 3kPZS, Compound A, and Compound B, dissolved in a suitable solvent.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Test Conditions: 20 ± 2°C, 16:8 hour light:dark photoperiod.
-
Duration: 48 hours.
-
Endpoint: Immobilization (i.e., organisms that are not able to swim within 15 seconds after gentle agitation of the test vessel).
-
Data Analysis: The LC50 is calculated using a suitable statistical method (e.g., probit analysis).
Algal Growth Inhibition Test
This protocol follows the OECD Guideline 201 for freshwater alga and cyanobacteria growth inhibition.
-
Test Organism: Pseudokirchneriella subcapitata.
-
Test Substance: 3kPZS, Compound A, and Compound B.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Test Conditions: 24 ± 2°C, continuous illumination.
-
Duration: 72 hours.
-
Endpoint: Inhibition of growth, measured as a reduction in biomass (cell density) and growth rate.
-
Data Analysis: The EC50 is determined by regression analysis.
Visualizations
Experimental Workflow for Ecotoxicity Testing
The following diagram illustrates the general workflow for assessing the ecotoxicity of a new chemical compound like 3kPZS.
Caption: General workflow for ecotoxicity assessment of new chemical compounds.
Hypothesized Signaling Pathway of 3kPZS in Algae
This diagram shows a hypothesized signaling pathway for the observed algal growth inhibition by 3kPZS.
Caption: Hypothesized pathway of 3kPZS-induced algal growth inhibition.
A Comparative Guide to the Transcriptomic Landscape of the Olfactory Epithelium in Response to 3-keto Petromyzonol Sulfate (3kPZS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the olfactory response to 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent pheromone in the sea lamprey (Petromyzon marinus). While direct comparative transcriptomic data of olfactory epithelium exposed to 3kPZS is not yet available in published literature, this document synthesizes the existing knowledge on its behavioral and molecular effects and proposes a detailed experimental framework for future transcriptomic studies. This guide is intended to serve as a valuable resource for researchers investigating chemosensation, pheromone signaling, and the development of novel pest control strategies.
Introduction to 3kPZS and its Role in Sea Lamprey Olfaction
3-keto petromyzonol sulfate (3kPZS) is a bile acid derivative that functions as a multi-modal pheromone in the sea lamprey, a destructive invasive species in the Great Lakes.[1] Mature male sea lampreys release 3kPZS to attract ovulating females to their nests for spawning.[2][3][4] Interestingly, 3kPZS is also released by larval sea lampreys and serves as a migratory cue for adult lampreys, guiding them to suitable spawning streams.[2] The sea lamprey's olfactory system is exquisitely sensitive to 3kPZS, capable of detecting it at picomolar concentrations. This high sensitivity underscores the critical role of 3kPZS in sea lamprey reproduction and survival. Understanding the molecular mechanisms underlying 3kPZS detection is therefore of significant interest for the development of biorational control methods for this invasive species.
Molecular Mechanisms of 3kPZS Detection
The initial step in the olfactory detection of 3kPZS involves its interaction with specific odorant receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the olfactory epithelium.
Key Findings:
-
Specific Olfactory Receptors: Researchers have identified two highly related G-protein coupled receptors, OR320a and OR320b , in the sea lamprey that are specifically activated by 3kPZS and its analogs.
-
Signaling Cascade: Upon binding of 3kPZS, these receptors are thought to activate a canonical olfactory signaling cascade. This involves the activation of a G-protein (likely Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the OSN and the generation of an action potential.
-
Behavioral Antagonism: The behavioral response to 3kPZS can be modulated by other compounds. For instance, petromyzonol sulfate (PZS), another bile acid released by larvae, acts as a behavioral antagonist, repelling mature females and preventing them from being attracted to larval habitats.
Putative Signaling Pathway for 3kPZS
Based on the known components of vertebrate olfactory signaling and the specific receptors identified for 3kPZS, a putative signaling pathway can be proposed.
Caption: Putative signaling cascade for 3kPZS detection in an olfactory sensory neuron.
A Proposed Framework for Comparative Transcriptomics
To elucidate the global gene expression changes in the olfactory epithelium following exposure to 3kPZS, a comparative transcriptomic study using RNA sequencing (RNA-Seq) is proposed. Such a study would provide invaluable insights into the downstream cellular processes and potential feedback mechanisms involved in pheromone detection.
A robust experimental design is crucial for obtaining meaningful transcriptomic data. The following workflow is proposed:
Caption: A proposed workflow for a comparative transcriptomic study of olfactory epithelium exposed to 3kPZS.
a) Animal Husbandry and Exposure:
-
Sexually mature sea lampreys will be obtained and acclimated in flow-through tanks with appropriate water quality parameters for at least one week.
-
Animals will be randomly assigned to a control group and a 3kPZS treatment group.
-
The treatment group will be exposed to a behaviorally relevant concentration of 3kPZS (e.g., 10-12 M) for a defined period (e.g., 2 hours). The control group will be exposed to the vehicle (e.g., methanol) at the same concentration.
b) Tissue Collection and RNA Extraction:
-
Immediately following exposure, lampreys will be euthanized.
-
The olfactory rosettes will be rapidly dissected and placed in an RNA stabilization solution (e.g., RNAlater).
-
Total RNA will be extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 will be used for library preparation.
c) Library Preparation and Sequencing:
-
mRNA will be isolated from total RNA using oligo(dT) magnetic beads.
-
cDNA libraries will be constructed using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads per sample.
d) Bioinformatics Analysis:
-
Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.
-
The cleaned reads will be aligned to the sea lamprey reference genome using a splice-aware aligner like STAR.
-
Gene expression levels will be quantified using tools such as HTSeq-count or Salmon.
-
Differential gene expression analysis between the control and 3kPZS-treated groups will be performed using DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| will be considered significantly differentially expressed.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Expected Outcomes and Data Presentation
The proposed transcriptomic study is expected to yield a list of differentially expressed genes (DEGs) in the olfactory epithelium in response to 3kPZS. This data can be presented in a clear and comparative format.
Table 1: Hypothetical Top 10 Upregulated Genes in Olfactory Epithelium Exposed to 3kPZS
| Gene ID | Gene Name | Log2 Fold Change | p-value | FDR | Putative Function |
| PMZ_00123 | OR320a | 3.5 | 1.2e-8 | 5.6e-7 | Odorant Receptor |
| PMZ_00456 | GNAL | 2.8 | 3.4e-7 | 9.8e-6 | G-protein alpha subunit |
| PMZ_00789 | ADCY3 | 2.5 | 7.8e-7 | 1.5e-5 | Adenylyl Cyclase 3 |
| PMZ_01011 | c-fos | 4.2 | 9.1e-9 | 2.3e-7 | Immediate Early Gene |
| PMZ_01213 | EGR1 | 3.9 | 2.5e-8 | 6.1e-7 | Transcription Factor |
| PMZ_01516 | CAMK2A | 2.1 | 1.1e-6 | 2.0e-5 | CaM Kinase II Alpha |
| PMZ_01819 | CREB1 | 1.9 | 5.6e-6 | 8.2e-5 | Transcription Factor |
| PMZ_02122 | Homer1 | 2.3 | 8.9e-7 | 1.7e-5 | Scaffolding Protein |
| PMZ_02425 | Arc | 3.7 | 4.2e-8 | 8.9e-7 | Cytoskeletal Protein |
| PMZ_02728 | BDNF | 2.0 | 2.3e-6 | 4.5e-5 | Neurotrophic Factor |
Table 2: Hypothetical Top 10 Downregulated Genes in Olfactory Epithelium Exposed to 3kPZS
| Gene ID | Gene Name | Log2 Fold Change | p-value | FDR | Putative Function |
| PMZ_03031 | RGS2 | -2.5 | 4.5e-7 | 1.1e-5 | Regulator of G-protein Signaling |
| PMZ_03334 | GRK3 | -2.2 | 9.8e-7 | 1.8e-5 | G-protein Coupled Receptor Kinase |
| PMZ_03637 | ARR3 | -2.8 | 1.3e-7 | 6.2e-6 | Arrestin 3 |
| PMZ_03940 | KCNJ3 | -1.9 | 6.7e-6 | 9.1e-5 | Potassium Channel |
| PMZ_04243 | PDE4B | -2.1 | 3.1e-6 | 5.5e-5 | Phosphodiesterase 4B |
| PMZ_04546 | DUSP1 | -2.6 | 7.2e-7 | 1.4e-5 | Dual Specificity Phosphatase 1 |
| PMZ_04849 | SOCS3 | -2.0 | 4.8e-6 | 7.5e-5 | Suppressor of Cytokine Signaling 3 |
| PMZ_05152 | SERPINE1 | -2.4 | 1.5e-6 | 3.2e-5 | Serpin Family E Member 1 |
| PMZ_05455 | ATF3 | -2.9 | 8.8e-8 | 3.4e-6 | Activating Transcription Factor 3 |
| PMZ_05758 | GADD45B | -2.3 | 2.2e-6 | 4.3e-5 | Growth Arrest and DNA Damage |
Conclusion and Future Directions
While our understanding of the initial molecular events in 3kPZS detection has advanced significantly, the broader transcriptomic consequences of this pheromonal exposure remain unexplored. The experimental framework outlined in this guide provides a clear path for future research to fill this knowledge gap. A comparative transcriptomic analysis will not only identify novel genes and pathways involved in pheromone signaling but also provide a more holistic view of the cellular adaptations that occur in the olfactory epithelium upon encountering this critical chemical cue. Such knowledge will be instrumental for developing more effective and specific methods for controlling invasive sea lamprey populations and for advancing our fundamental understanding of vertebrate olfaction.
References
Safety Operating Guide
Navigating the Disposal of 3-Keto Petromyzonol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Keto petromyzonol (B13829), ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals handling 3-Keto petromyzonol, a synthetic intermediate used in pharmaceutical synthesis, proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound.
Chemical and Hazard Profile
This compound, with CAS Number 359436-56-9, is a synthetic intermediate.[1][3] There is conflicting information regarding its hazard classification. One Safety Data Sheet (SDS) from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] This SDS includes precautionary statements advising to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant. Conversely, an SDS from Cayman Chemical states the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard pictograms or statements.
Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a hazardous substance, particularly concerning its potential aquatic toxicity.
Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). The Occupational Safety and Health Administration (OSHA) also sets standards for container management and worker safety.
Key regulatory requirements for academic and research laboratories include:
-
Prohibition of Sewer and Trash Disposal: Hazardous chemicals cannot be disposed of in the regular trash or down the sewer system.
-
Waste Documentation: Laboratories must maintain records of the waste they generate.
-
Proper Training: All personnel handling hazardous waste must be adequately trained.
-
Contingency Planning: Laboratories must have plans in place for emergencies such as spills.
Many academic laboratories may operate under the EPA's Subpart K regulations, which provide an alternative set of standards for managing hazardous waste in these settings. These regulations require hazardous waste to be removed from the laboratory every twelve months and necessitate the development of a Laboratory Management Plan.
Step-by-Step Disposal Procedure for this compound
The following procedure is a synthesis of general best practices for laboratory chemical waste disposal, adapted for this compound based on the available safety information.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, consult the Safety Data Sheet and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Waste Segregation:
-
Due to its potential aquatic toxicity, this compound waste should be collected separately from other waste streams.
-
Do not mix with incompatible materials. The SDS for this compound lists strong oxidizing agents as incompatible.
-
Segregate organic solvents, toxic metals, and other chemical waste types to prevent hazardous reactions.
3. Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound. Glass containers are generally a safe choice for many chemicals.
-
The container must be in good condition, with a secure, leak-proof closure.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
4. Waste Accumulation:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Keep the container closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
5. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
Follow your institution's specific procedures for waste pickup requests.
6. Emergency Procedures:
-
In case of a spill, follow the procedures outlined in the SDS and your laboratory's emergency plan.
-
The SDS for this compound specifies to pick up the material mechanically and to prevent it from entering sewers or surface and ground water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and remaining mindful of the potential hazards, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
